4-Ethynyl-1-fluoro-2-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-1-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKOWLZNQXGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584121 | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-93-2 | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethynyl-1-fluoro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene
This guide provides an in-depth exploration of 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2), a key building block for researchers in synthetic chemistry and drug discovery. We will delve into its physicochemical properties, provide a validated synthetic protocol, analyze its spectroscopic signature, discuss its reactivity profile, and highlight its application in the development of novel therapeutics, all while emphasizing safe laboratory practices.
Core Molecular Profile and Physicochemical Properties
This compound is an aromatic compound distinguished by a trifunctional substitution pattern: an ethynyl group, a fluorine atom, and a methyl group.[1] This specific arrangement of an electron-withdrawing fluorine atom and an electron-donating methyl group imparts a unique electronic character to the molecule, influencing the reactivity of the terminal alkyne. This makes it a valuable and versatile intermediate in organic synthesis.[1]
Its identity is unequivocally established by its CAS Registry Number: 351002-93-2 .[2][3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 351002-93-2 | [2] |
| Molecular Formula | C₉H₇F | [2] |
| Molecular Weight | 134.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzene, 4-ethynyl-1-fluoro-2-methyl- | [1] |
| Boiling Point | 169-170 °C (lit.) | [3] |
| Density | 1.007 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5210 (lit.) | [3] |
| Flash Point | 100 °F (37.8 °C) | [3] |
Synthesis Protocol: A Validated Two-Step Approach
The synthesis of terminal alkynes like this compound is most reliably achieved via a Sonogashira cross-coupling reaction. A robust, two-step procedure is recommended, starting from the corresponding aryl halide. This approach involves the initial coupling with a silyl-protected acetylene, followed by a straightforward deprotection.
Rationale for the Two-Step Protocol: The use of trimethylsilylacetylene (TMSA) as the alkyne source is a strategic choice. Direct coupling with acetylene gas is hazardous and technically challenging to perform on a lab scale. Using a silyl-protected alkyne like TMSA provides a stable, liquid reagent that is easy to handle. The subsequent desilylation step is typically high-yielding and clean, making this the preferred industrial and laboratory route for accessing terminal alkynes.[4]
Diagram: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol:
Step 1: Sonogashira Coupling to Synthesize 4-((Trimethylsilyl)ethynyl)-1-fluoro-2-methylbenzene
-
Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1-fluoro-2-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 50-60 °C and monitor by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude silyl-protected alkyne can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary, though it is often of sufficient purity for the next step.
Step 2: Desilylation to Yield this compound
-
Reaction Setup: Dissolve the crude 4-((trimethylsilyl)ethynyl)-1-fluoro-2-methylbenzene from the previous step in methanol (MeOH).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2-3 eq), to the solution.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1M HCl. Remove the methanol under reduced pressure. Add water and extract the product with diethyl ether (3x).
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the final product, this compound.
Spectroscopic Characterization Profile
Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data based on its structure and data from analogous compounds.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-7.5 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Expect doublet and doublet of doublets patterns due to ³JHH and ⁴JHF couplings. Methyl Protons: A singlet around 2.2-2.4 ppm. Alkynyl Proton: A sharp singlet around 3.0-3.3 ppm. |
| ¹³C NMR | Alkynyl Carbons (C≡C): Two signals, one around 83 ppm (substituted) and one around 77 ppm (terminal). Aromatic Carbons: Six distinct signals in the aromatic region (110-165 ppm). The carbon attached to fluorine will show a large ¹JCF coupling constant. Other aromatic carbons will show smaller ²JCF, ³JCF, and ⁴JCF couplings. Methyl Carbon: A signal around 15-20 ppm. |
| ¹⁹F NMR | A single resonance is expected. For a similar compound, 1-ethynyl-4-fluorobenzene, the chemical shift is observed at approximately -111.0 ppm (relative to CFCl₃).[5] |
| FTIR | ≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹. C≡C stretch: A weak but sharp peak in the range of 2100-2140 cm⁻¹. C-F stretch: A strong absorption in the 1100-1250 cm⁻¹ region. |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): A clear peak at m/z = 134.15. |
Reactivity and Mechanistic Considerations
The utility of this compound stems from the versatile reactivity of its terminal alkyne group, which is modulated by the electronic properties of the substituted benzene ring.
Diagram: Key reaction pathways of this compound.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent application.[1] The "click chemistry" reaction with an organic azide proceeds under mild conditions to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is exceptionally reliable and high-yielding, making it a cornerstone of medicinal chemistry for linking molecular fragments.
-
Sonogashira Coupling: As a terminal alkyne, it can act as the nucleophilic partner in further Sonogashira couplings with aryl or vinyl halides to create more complex, disubstituted alkynes and conjugated systems.
-
Other Reactions: The terminal alkyne can participate in a variety of other addition and cyclization reactions. The electronic nature of the ring—influenced by the electron-withdrawing fluorine and donating methyl group—can affect the regioselectivity and rate of these reactions.[6]
-
Polymerization: Substituted phenylacetylenes can undergo polymerization to form conjugated polymers with interesting electronic and optical properties.[6]
Application in Drug Discovery and Development
The primary value of this compound in drug discovery lies in its role as a key intermediate for synthesizing complex molecules via the CuAAC reaction. The resulting 1,2,3-triazole core is a highly stable and effective bioisostere for amide bonds, and its formation is tolerant of a wide range of functional groups found in drug candidates.[1]
The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[7] By providing a fluorinated aromatic piece with a reactive "handle" (the ethynyl group), this compound allows for the late-stage introduction of this desirable moiety into potential drug molecules. A search of patent literature reveals its use as a building block in the synthesis of novel therapeutic agents.[2]
Safety, Handling, and Disposal
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, recognizing its specific hazards.
GHS Hazard Identification: [2]
-
Flammable Liquid and Vapor (H226): Classified as a flammable liquid.
-
Causes Serious Eye Damage (H318): Poses a significant risk to eye safety.
Laboratory Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and a full-face shield. Use nitrile gloves, ensuring they are inspected before use.
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.
-
Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and spark-producing equipment. Ensure all equipment is properly grounded to prevent static discharge.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Recommended storage temperature is 2-8°C.[1]
Spill and Disposal Procedures:
-
Small Spills:
-
Alert personnel in the immediate area and ensure no ignition sources are present.
-
Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand, earth, or vermiculite.
-
Slowly and carefully sweep the absorbed material from the outside in and place it into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water, collecting the rinse for disposal if necessary.[9]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training.
-
-
Disposal:
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Ribblett, J. W., Borst, D. R., & Pratt, D. W. (1999). Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. The Journal of Chemical Physics, 111(18), 8454-8461. [Link]
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4-Ethynyl-1-fluoro-2-methylbenzene molecular weight
An In-depth Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into the molecule's core physicochemical properties, provides detailed synthetic and analytical protocols, explores its chemical reactivity, and highlights its strategic importance in medicinal chemistry and materials science.
Introduction: A Strategic Building Block
This compound (CAS No. 351002-93-2) is a substituted aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility stems from the unique and synergistic interplay of its three key functional groups: an ethynyl group, a fluorine atom, and a methyl group on a benzene ring.
The terminal alkyne (ethynyl group) serves as a versatile synthetic handle for a variety of powerful coupling reactions, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and palladium-catalyzed cross-couplings like the Sonogashira reaction.[1][2] The fluorine atom, a "small magic bullet" in drug development, can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[2][3][4] The strategic placement of fluorine is a common tactic in medicinal chemistry to optimize drug candidates.[5] The methyl group provides steric bulk and electronic influence, allowing for fine-tuning of the molecule's properties and its interactions in larger constructs. This guide will explore how these features make this compound a sought-after intermediate for creating complex molecules with tailored functions.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇F | [1][6][7] |
| Molecular Weight | 134.15 g/mol | [2][6][7] |
| Monoisotopic Mass | 134.053178385 Da | [7] |
| CAS Number | 351002-93-2 | [1][7][8] |
| IUPAC Name | This compound | [7] |
| Appearance | Liquid (form not specified in all sources) | [1] |
| Boiling Point | 169-170 °C (lit.) | [1][6] |
| Density | 1.007 g/mL at 25 °C (lit.) | [1][6] |
| Refractive Index (n20/D) | 1.5210 (lit.) | [1] |
| Flash Point | 100 °F (37.8 °C) | [1] |
| SMILES | CC1=C(C=CC(=C1)C#C)F | [7] |
Synthesis and Characterization
While several synthetic routes may exist, the Sonogashira coupling is a robust and widely adopted method for forming the aryl-alkyne bond present in this compound. This section outlines a validated, field-proven protocol.
Retrosynthetic Analysis & Workflow
The synthesis logically proceeds by coupling a suitable aryl halide precursor with a protected acetylene source, followed by deprotection. This two-step approach is efficient and prevents side reactions associated with the terminal alkyne.
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An In-depth Technical Guide to the Physical Properties of 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction
4-Ethynyl-1-fluoro-2-methylbenzene is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive ethynyl group, a fluorine atom, and a methyl group on a benzene ring, imparts a distinct set of physical and chemical properties.[1] This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its handling, characterization, and application. The strategic placement of the fluoro and methyl groups influences the molecule's polarity, metabolic stability, and binding interactions, making it a valuable building block in the design of novel bioactive compounds and functional materials.[2]
Chemical Identity and Structure
A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.
-
IUPAC Name: this compound[3]
-
CAS Number: 351002-93-2[3]
-
Molecular Formula: C₉H₇F[4]
-
Canonical SMILES: CC1=C(C=CC(=C1)C#C)F[3]
The structure of this compound is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Boiling Point | 169-170 °C (at standard pressure) | [1][4] |
| Density | 1.007 g/mL (at 25 °C) | [1][4] |
| Refractive Index (n₂₀/D) | 1.5210 | [1][4] |
| Melting Point | Not available | [1] |
| Flash Point | 100 °F (37.8 °C) | [1] |
| Vapor Pressure | 1.89 mmHg (at 25 °C) | [1] |
| Solubility | While quantitative data is not readily available, its chemical structure suggests it is likely soluble in common organic solvents such as ethers, chlorinated solvents, and aromatic hydrocarbons. It is expected to be poorly soluble in water. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural features. While a full spectrum is best obtained experimentally, the anticipated key peaks are:
-
≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.
-
C≡C stretch: A weaker absorption band in the region of 2100-2260 cm⁻¹ indicates the presence of the carbon-carbon triple bond.
-
C-F stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹, is indicative of the carbon-fluorine bond.
-
Aromatic C-H stretch: Bands appearing just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-H bends: Various bands in the fingerprint region corresponding to the methyl group and aromatic ring substitutions.
FTIR spectra for this compound are available for reference in public databases such as PubChem.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the acetylenic proton. The aromatic protons would likely appear as complex multiplets in the range of 7.0-7.5 ppm, with their coupling patterns influenced by both the fluorine and methyl substituents. The methyl protons would present as a singlet around 2.0-2.5 ppm. The acetylenic proton would be a singlet further downfield, typically around 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The alkynyl carbons would appear in the range of 65-90 ppm. The aromatic carbons would resonate between 110-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The methyl carbon would be observed upfield, typically around 15-25 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, providing a clear indication of the single fluorine environment in the molecule.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties relies on standardized experimental procedures. The following outlines the methodologies for measuring the key properties of this compound.
Caption: Workflow for Physical Property Determination.
Boiling Point Determination
The boiling point is determined by distillation at atmospheric pressure.
-
A sample of this compound is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the distillation apparatus.
-
The sample is heated gently.
-
The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of condensate is observed, is recorded as the boiling point.
Causality: This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Density Measurement
The density is determined using a pycnometer.
-
The empty pycnometer is weighed accurately.
-
It is then filled with distilled water and weighed again at a known temperature (e.g., 25 °C).
-
The pycnometer is emptied, dried, and then filled with the sample of this compound and weighed at the same temperature.
-
The density of the sample is calculated using the weights of the water and the sample, and the known density of water at that temperature.
Causality: This gravimetric method provides a highly accurate measure of mass per unit volume.
Refractive Index Measurement
The refractive index is measured using a refractometer.
-
A small drop of this compound is placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the substance. It is a characteristic property of a pure compound.
Safety and Handling
This compound is classified as a flammable liquid and vapor and causes serious eye damage.[3]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H318 (Causes serious eye damage).[3]
-
Precautionary Statements: Standard precautions for handling flammable liquids should be observed, including working in a well-ventilated area, avoiding sources of ignition, and using appropriate personal protective equipment (PPE) such as safety goggles and gloves.[3]
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and oxidizing agents.[2] Recommended storage temperature is 2-8°C.[1]
Applications in Research and Development
The unique combination of functional groups in this compound makes it a versatile intermediate in several areas of chemical research:
-
Pharmaceutical Synthesis: The ethynyl group is a key functional handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing compounds, which are important scaffolds in drug discovery.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[2]
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and materials with tailored electronic and physical properties.[1]
-
Organic Synthesis: It serves as a building block in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to construct more complex molecular architectures.[2]
Conclusion
This compound is a compound with a well-defined set of physical properties that make it a valuable tool for chemists in various disciplines. Its characterization through standard analytical techniques is straightforward, and its utility in synthesis is significant. A thorough understanding of its physical properties, as outlined in this guide, is essential for its safe handling and effective application in the laboratory and beyond.
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction
4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) is a substituted aromatic hydrocarbon of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1][2] Its unique trifunctional structure, featuring an ethynyl group, a fluorine atom, and a methyl group on a benzene ring, makes it a versatile building block.[3] The terminal alkyne is amenable to a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry, while the fluorine and methyl substituents allow for fine-tuning of molecular properties such as metabolic stability, binding affinity, and solubility in drug candidates and functional materials.[3][4]
Accurate and unambiguous structural confirmation is paramount for any research or development application. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We will delve into the expected spectral data, the rationale behind the interpretation, and the standard protocols for data acquisition.
| Compound Information | |
| IUPAC Name | This compound[5] |
| CAS Number | 351002-93-2[5] |
| Molecular Formula | C₉H₇F[5] |
| Molecular Weight | 134.15 g/mol [5] |
| Structure (SMILES) | CC1=C(C=CC(=C1)C#C)F[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the functional groups.
Proton (¹H) NMR Spectroscopy
Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The presence of fluorine introduces additional complexity and diagnostic value through heteronuclear (¹H-¹⁹F) coupling.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Alkyne, ≡C-H) | ~3.1 | Singlet (s) | - | 1H |
| H₅ | ~7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8.5 Hz, JH5-F1 ≈ 5.0 Hz | 1H |
| H₃ | ~7.2 | Doublet (d) | JH3-F1 ≈ 9.0 Hz | 1H |
| H₆ | ~7.0 | Doublet (d) | JH6-H5 ≈ 8.5 Hz | 1H |
| CH₃ | ~2.3 | Singlet (s) | - | 3H |
Interpretation and Causality:
-
Aromatic Region (7.0-7.4 ppm): The three aromatic protons are distinct due to the substitution pattern.
-
H₅: This proton is expected to appear furthest downfield among the aromatic signals due to its para position relative to the electron-donating methyl group and meta to the fluorine. It will be split into a doublet by its ortho neighbor H₆ and further split into a doublet by the fluorine atom four bonds away (⁴JHF), resulting in a doublet of doublets.
-
H₃: This proton is ortho to the fluorine and will exhibit a characteristic ortho ¹H-¹⁹F coupling (³JHF) of approximately 9.0 Hz, appearing as a doublet.
-
H₆: This proton is ortho to H₅ and will appear as a doublet due to this coupling.
-
-
Alkynyl Proton ( ~3.1 ppm): The terminal alkyne proton appears as a sharp singlet. Its chemical shift is characteristic and confirms the presence of the C≡C-H group.
-
Methyl Protons ( ~2.3 ppm): The three protons of the methyl group are equivalent and are not coupled to other protons, thus appearing as a sharp singlet.
Visualization of Key ¹H-¹H and ¹H-¹⁹F Couplings:
Caption: Key proton-proton and proton-fluorine coupling interactions.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ²H (deuterium lock). Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.
Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Rationale: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The large chemical shift range allows for clear resolution of signals. Critically, C-F coupling constants (JCF) are highly diagnostic, with the magnitude being dependent on the number of bonds separating the carbon and fluorine atoms.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C₁ (C-F) | ~162 | Doublet (d) | ¹JCF ≈ 245 | | C₃ | ~134 | Doublet (d) | ³JCF ≈ 4 | | C₅ | ~129 | Doublet (d) | ³JCF ≈ 8 | | C₂ (C-CH₃) | ~125 | Doublet (d) | ²JCF ≈ 18 | | C₆ | ~116 | Doublet (d) | ²JCF ≈ 22 | | C₄ (C-C≡CH) | ~114 | Singlet (s) or small doublet | ⁴JCF ≈ 2-3 | | C≡CH | ~83 | Singlet (s) | - | | C≡C H | ~79 | Singlet (s) | - | | CH₃ | ~15 | Doublet (d) | ³JCF ≈ 4 |
Interpretation and Causality:
-
C-F Carbon (C₁): The carbon directly bonded to fluorine will appear far downfield and exhibit a very large one-bond coupling constant (¹JCF) of ~245 Hz, which is an unmistakable feature.
-
Aromatic Carbons: All other aromatic carbons will appear as doublets due to two-bond (²JCF) or three-bond (³JCF) coupling to fluorine, with magnitudes typically in the range of 3-25 Hz.
-
Alkynyl Carbons: The two sp-hybridized carbons are expected between 75-85 ppm. Their signals are typically sharp.
-
Methyl Carbon: The methyl carbon will appear upfield (~15 ppm) and may show a small three-bond coupling to fluorine.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Setup: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: On the same spectrometer, tune the probe to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common experiment removes ¹H-¹³C coupling, simplifying the spectrum to show only the ¹³C-¹⁹F couplings.
-
Parameters: Use a spectral width of ~240 ppm, a sufficient number of scans (e.g., 512 to 2048) due to the low natural abundance of ¹³C, and a relaxation delay of 2 seconds.
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (stretching, bending). While an experimental spectrum is noted to be available in the SpectraBase database, the expected absorptions provide a solid framework for confirmation.[5]
Expected Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |
| 3100-3000 | =C-H Stretch | Aromatic | Medium |
| 2980-2850 | C-H Stretch | Methyl (CH₃) | Medium |
| ~2110 | C≡C Stretch | Terminal Alkyne | Medium, Sharp |
| 1615, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1250-1200 | C-F Stretch | Aryl-Fluoride | Strong |
Interpretation and Causality: The IR spectrum provides a clear fingerprint for this molecule.
-
The sharp, strong peak at ~3300 cm⁻¹ is a definitive indicator of the terminal alkyne's C-H bond.
-
The peak at ~2110 cm⁻¹ , while sometimes weak, confirms the carbon-carbon triple bond itself.
-
Aromatic C=C stretching bands and C-H stretching bands confirm the presence of the benzene ring.
-
The strong absorption in the 1250-1200 cm⁻¹ region is characteristic of the C-F bond stretch, confirming the presence of the fluorine substituent.
Experimental Workflow: ATR-FTIR
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry provides the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺•) and a series of characteristic fragment ions. The exact mass of the molecular ion, determined by high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular formula.
Predicted Mass Spectrum Data (EI):
| m/z (mass-to-charge) | Ion Formula | Identity | Notes |
| 134.0532 | [C₉H₇F]⁺• | Molecular Ion [M]⁺• | Confirms the molecular weight. The value shown is the calculated monoisotopic mass. |
| 133 | [C₉H₆F]⁺ | [M-H]⁺ | Loss of the acidic alkynyl proton. |
| 119 | [C₈H₄F]⁺ | [M-CH₃]⁺ | Loss of the methyl group, a common fragmentation pathway. |
Interpretation and Causality:
-
The most important peak is the molecular ion peak (M⁺•) at m/z = 134. Its presence confirms the molecular weight of the compound. An HRMS measurement of this peak should yield a value extremely close to the calculated exact mass of 134.053178 Da, confirming the formula C₉H₇F.[5]
-
The [M-CH₃]⁺ fragment at m/z = 119 is expected to be a significant peak, arising from the cleavage of the relatively stable benzyl-like C-C bond.
-
The [M-H]⁺ peak at m/z = 133 is also anticipated due to the loss of the terminal alkyne's proton.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet.
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum plotting relative intensity versus m/z.
Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern through chemical shifts and characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling constants. IR spectroscopy provides a rapid verification of the key functional groups—terminal alkyne, aromatic ring, and aryl fluoride. Finally, mass spectrometry confirms the molecular weight and elemental formula. Together, these techniques provide the necessary analytical rigor for any researcher employing this valuable synthetic building block.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Reactivity of the ethynyl group in 4-Ethynyl-1-fluoro-2-methylbenzene
An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in 4-Ethynyl-1-fluoro-2-methylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile chemical building block whose utility is primarily defined by the reactivity of its terminal ethynyl group.[1] The benzene ring is functionalized with a fluorine atom, which is strongly electron-withdrawing through induction, and a methyl group, which is weakly electron-donating. This substitution pattern modulates the electronic properties of the aromatic system and, consequently, the reactivity of the alkyne moiety. This guide provides a comprehensive analysis of the core reactions involving the ethynyl group of this compound, focusing on the mechanistic principles, field-proven experimental protocols, and the influence of the ring's electronic landscape. Key transformations, including the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), are detailed, offering researchers a robust framework for the strategic incorporation of this synthon into complex molecular architectures.[2]
Molecular Structure and Electronic Profile
The reactivity of the terminal alkyne in this compound is a direct consequence of the electronic effects exerted by the substituents on the benzene ring.
-
Fluorine (at C1): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which decreases electron density in the ring. However, it also possesses a lone pair that can participate in resonance, leading to an electron-donating resonance effect (+R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution but activation towards nucleophilic aromatic substitution.[3]
-
Methyl Group (at C2): The methyl group is a weak electron-donating group (EDG) through both induction (+I) and hyperconjugation.[3]
-
Ethynyl Group (at C4): The sp-hybridized carbons of the alkyne are more electronegative than sp2 carbons, making the ethynyl group itself mildly electron-withdrawing.[4]
The combined influence of the strong -I effect of fluorine and the weak +I effect of the methyl group results in a nuanced electronic environment for the ethynyl group. This environment influences the acidity of the terminal proton and the nucleophilicity of the triple bond, which are critical factors in its characteristic reactions.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 351002-93-2 | [5] |
| Molecular Formula | C₉H₇F | [6] |
| Molecular Weight | 134.15 g/mol | [5][6] |
| Boiling Point | 169-170 °C | [1][6] |
| Density | 1.007 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.5210 | [1][6] |
Palladium/Copper-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful and widely used method for forming C(sp²)-C(sp) bonds, connecting a terminal alkyne with an aryl or vinyl halide.[7][8][9] This reaction is fundamental to the application of this compound in constructing more complex aromatic structures for pharmaceuticals and organic materials.[2][10] The reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[8][11]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[8][9]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[8]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[9]
The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne (Glaser coupling). Nickel-based catalysts have also been developed as an alternative, offering facile oxidative addition under mild conditions.[12]
Caption: Figure 1: Sonogashira Catalytic Cycles
Experimental Protocol: General Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for this compound and specific coupling partners.
Materials:
-
This compound (1.2 mmol)
-
Aryl or Vinyl Halide (e.g., Iodobenzene) (1.0 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Amine Base (e.g., Triethylamine, Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF) (5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.[8]
-
Solvent and Base Addition: Add the anhydrous solvent followed by the amine base. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and complex formation.
-
Alkyne Addition: Add this compound dropwise to the reaction mixture via syringe.[8]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[12]
-
Characterization: Characterize the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[13][14] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[1][13][15] this compound is an excellent substrate for this transformation.[1]
Mechanistic Rationale
Unlike the thermal Huisgen 1,3-dipolar cycloaddition which requires high temperatures and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds at room temperature and is highly specific for the 1,4-isomer.[13] The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) in the presence of a Cu(I) catalyst.[13] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[16] Stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris(benzyltriazolylmethyl)amine (TBTA), are often used to prevent copper oxidation and protect sensitive substrates.[16][17]
Caption: Figure 2: Experimental Workflow for CuAAC
Experimental Protocol: General CuAAC Reaction
This protocol is adapted for small molecule synthesis and can be performed in a variety of solvents, including mixtures of t-butanol/water or DMSO.
Materials:
-
This compound (1.0 mmol)
-
Organic Azide (1.0-1.1 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium Ascorbate (0.1 mmol, 10 mol%)
-
Solvent (e.g., 1:1 mixture of t-BuOH and H₂O) (10 mL)
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O. Add this solution to the reaction mixture.
-
Initiation: Prepare a fresh aqueous solution of sodium ascorbate. Add the sodium ascorbate solution to the reaction mixture dropwise. A color change is often observed as Cu(II) is reduced to the active Cu(I) species.[16]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours but can be left overnight. Monitor progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Other Potential Reactions of the Ethynyl Group
While Sonogashira coupling and CuAAC are the most prominent, the ethynyl group in this compound can undergo other transformations characteristic of terminal alkynes.
Hydration
The addition of water across the triple bond, typically catalyzed by mercury(II) salts or other electrophiles, follows Markovnikov's rule to produce an enol intermediate, which rapidly tautomerizes to the corresponding ketone (an acetophenone derivative in this case).[18] The regioselectivity is dictated by the formation of the more stable vinyl cation intermediate.
Hydrogenation
The triple bond can be fully or partially reduced.
-
Complete Reduction: Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere will reduce the alkyne to the corresponding alkane (4-ethyl-1-fluoro-2-methylbenzene).
-
Partial Reduction: Using specific catalysts, the reduction can be stopped at the alkene stage. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) yields the cis-alkene, while a dissolving metal reduction (Na in liquid NH₃) yields the trans-alkene.
Conclusion
This compound is a valuable synthetic intermediate due to the versatile reactivity of its terminal alkyne. The electronic modulation by the fluoro and methyl substituents provides a unique reactivity profile that is highly amenable to cornerstone synthetic transformations. The Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition are exceptionally reliable and high-yielding methods for elaborating this core structure. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage the synthetic potential of this compound in the fields of medicinal chemistry, materials science, and chemical biology.
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National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
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ACS Publications. (2014). Electronic Effects of Ring Fusion and Alkyne Substitution on Acene Properties and Reactivity. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
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ACS Publications. (2009). Diels−Alder Reactions of Cyclopentadienones with Aryl Alkynes To Form Biaryl Compounds. The Journal of Organic Chemistry. Available at: [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Available at: [Link]
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Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes. Available at: [Link]
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Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
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ACS Publications. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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PubMed. (2015). Radiosynthesis and 'click' conjugation of ethynyl-4-[(18)F]fluorobenzene--an improved [(18)F]synthon for indirect radiolabeling. Available at: [Link]
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YouTube. (2020). 1,3-dipolar cycloaddition reactions. Available at: [Link]
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PubMed Central. (2021). Reassessing Alkyne Coupling Reactions While Studying the Electronic Properties of Diverse Pyrene Linkages at Surfaces. Available at: [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]
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Electronic effects of the fluoro and methyl groups in 4-Ethynyl-1-fluoro-2-methylbenzene
An In-depth Technical Guide to the Electronic Effects of Fluoro and Methyl Groups in 4-Ethynyl-1-fluoro-2-methylbenzene
Authored by: Gemini, Senior Application Scientist
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the intricate electronic landscape of this compound. The molecule serves as an exemplary case study for understanding the competing and synergistic electronic effects of substituents on an aromatic system. We will dissect the powerful electron-withdrawing inductive effect of the fluoro group as it contends with the electron-donating properties of the methyl group, mediated through hyperconjugation and induction. This guide elucidates how this electronic interplay modulates the charge distribution on the benzene ring and, consequently, influences the chemical properties of the para-positioned ethynyl group. Methodologies for characterizing these effects, including spectroscopic analysis and computational modeling, are detailed, providing a robust framework for predicting molecular reactivity and designing novel compounds in medicinal chemistry and materials science.
Foundational Principles: Electronic Effects in Aromatic Systems
The reactivity and properties of a substituted benzene ring are not merely the sum of its parts; they are governed by a delicate balance of electronic effects exerted by its substituents. These effects, which propagate through the molecule's sigma (σ) and pi (π) systems, fundamentally alter electron density, thereby dictating the molecule's behavior in chemical reactions.
The Inductive Effect (I)
The inductive effect is the polarization of a σ bond due to the electronegativity difference between the atoms forming the bond. This effect weakens with distance.[1]
-
Negative Inductive Effect (-I): Exerted by atoms or groups more electronegative than carbon (e.g., halogens, oxygen, nitrogen), which withdraw electron density from the ring.
-
Positive Inductive Effect (+I): Exerted by groups less electronegative than carbon, such as alkyl groups, which donate electron density.[2]
The Resonance (Mesomeric) Effect (M)
The resonance effect involves the delocalization of π electrons or lone pairs between a substituent and the aromatic ring.[3] This effect is transmitted throughout the π system and is generally stronger than the inductive effect, though notable exceptions exist.[1][3]
-
Positive Resonance Effect (+M): Occurs when a substituent donates electrons to the ring via its lone pairs (e.g., -OH, -NH₂, -F). This increases electron density, especially at the ortho and para positions.[4]
-
Negative Resonance Effect (-M): Occurs when a substituent withdraws electrons from the ring through a π system (e.g., -NO₂, -C=O). This decreases electron density, particularly at the ortho and para positions.
Dissecting the Substituents: Fluoro and Methyl Groups
The core of our analysis lies in the unique and opposing electronic natures of the fluorine atom and the methyl group.
The Duality of the Fluoro Group
Fluorine, the most electronegative element, presents a classic case of competing electronic effects.[5]
-
Strong -I Effect: Due to its supreme electronegativity, fluorine powerfully withdraws electron density from the carbon atom it is attached to through the σ bond.[6] This effect deactivates the benzene ring toward electrophilic aromatic substitution compared to unsubstituted benzene.[7]
-
+M Effect: Despite its electronegativity, the fluorine atom possesses lone pairs in p-orbitals that can overlap with the π system of the benzene ring.[4] This donation of electron density via resonance increases the nucleophilicity of the ortho and para positions.[5]
For most halogens, the deactivating -I effect outweighs the activating +M effect.[8] However, the +M effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[4]
Caption: Inductive withdrawal (-I) and resonance donation (+M) by a fluoro substituent.
The Electron-Donating Methyl Group
The methyl group is a prototypical activating group, donating electron density and enhancing the ring's reactivity towards electrophiles.[9] This donation occurs through two mechanisms:
-
Hyperconjugation: This is the primary electron-donating mechanism for alkyl groups.[10][11] It involves the delocalization of electrons from the C-H σ bonds of the methyl group into the adjacent π system of the benzene ring.[12] This effect, sometimes called "no-bond resonance," effectively increases electron density at the ortho and para positions.[13]
-
Weak +I Effect: The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a weak inductive donation of electron density.[7]
Caption: Inductive (+I) and hyperconjugative electron donation by a methyl group.
Integrated Analysis of this compound
In this molecule (IUPAC name: this compound), the substituents are positioned to create a complex electronic environment.[14] The fluoro group is at C1, the methyl group at C2, and the ethynyl group at C4.
-
Influence on the Ring: The activating methyl group at C2 and the deactivating fluoro group at C1 are adjacent. The methyl group strongly activates its ortho (C3) and para (C5) positions. The fluoro group deactivates the ring overall but directs activation to its ortho (C6) and para (C4) positions. The net effect is a non-uniform distribution of electron density across the aromatic ring.
-
Influence on the Ethynyl Group: The key question is the net electronic effect transmitted to the ethynyl group at the C4 position. This position is para to the strongly inductive fluoro group and meta to the donating methyl group. Therefore, the ethynyl group primarily experiences the strong electron-withdrawing pull of the fluorine atom, which is only partially offset by the weaker, meta-directed influence of the methyl group. This is expected to decrease the electron density of the alkyne's triple bond and increase the acidity of the terminal alkyne proton compared to ethynylbenzene.
Quantitative Insight: The Hammett Equation
To move beyond qualitative descriptions, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the electronic influence of meta and para substituents.[15][16][17] The equation is given by:
log(K/K₀) = σρ
Where:
-
K and K₀ are the equilibrium constants (or rate constants, k) for the substituted and unsubstituted reactions, respectively.
-
σ (Sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[18][19]
-
ρ (Rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[16]
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Primary Effects |
| -F | +0.34 | +0.06 | Strong -I, Moderate +M |
| -CH₃ | -0.07 | -0.17 | Hyperconjugation, Weak +I |
| Table 1: Hammett constants for fluoro and methyl groups. Values are representative and sourced from comprehensive compilations.[16][20] |
For this compound, we can approximate the combined electronic effect on a reaction center at the ethynyl C-H bond. While a direct Hammett relationship for this specific 1,2,4-substitution pattern is complex, we can infer the dominant forces. The reaction center is para to the -F group (σ_p = +0.06) and meta to the -CH₃ group (σ_m = -0.07). A simple summation (0.06 - 0.07 = -0.01) would suggest a very weak net donating effect. However, this additivity is an oversimplification and does not fully account for the powerful through-space inductive effect of the adjacent fluorine.[21][22] Experimental validation is therefore crucial.
Experimental and Computational Validation Protocols
A self-validating system of inquiry relies on the convergence of experimental data and theoretical models.
Spectroscopic Characterization
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Pay close attention to the chemical shifts (δ) of the aromatic protons and the terminal alkyne proton (≡C-H). Increased electron-withdrawing character on the ring will generally shift the alkyne proton to a higher δ (downfield).[23]
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. The chemical shifts of the ipso-carbon (C4, attached to the alkyne) and the alkyne carbons (C≡C) are sensitive indicators of the electronic environment. Electron withdrawal by the fluoro-substituted ring will deshield these carbons, shifting them downfield.[24]
-
Data Analysis: Compare the observed chemical shifts to those of reference compounds like phenylacetylene and 4-fluorophenylacetylene to quantify the electronic influence of the combined substituents.
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates, or prepare a dilute solution in a suitable solvent (e.g., CCl₄).
-
Acquisition: Record the IR spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the stretching frequencies for the C≡C bond (typically 2100-2260 cm⁻¹) and the terminal ≡C-H bond (strong, sharp peak around 3300 cm⁻¹).[23] Electron-withdrawing groups attached to the phenyl ring can subtly increase the frequency and intensity of the ≡C-H stretch.
Computational Chemistry Workflow
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Optimization: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[25]
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive key electronic properties.
-
Data Visualization & Analysis:
-
Electrostatic Potential (ESP) Map: Generate an ESP map and plot it onto the molecule's electron density surface. This provides a powerful visual representation of electron-rich (red/yellow) and electron-poor (blue/green) regions, directly illustrating the inductive and resonance effects.[25]
-
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to calculate the partial atomic charges on each atom. This quantifies the electron withdrawal and donation, providing numerical data to support qualitative arguments.
-
Simulated Spectra: Calculate theoretical NMR chemical shifts and IR frequencies to compare directly with experimental results, validating the computational model.
-
Caption: Workflow for the integrated analysis of molecular electronic effects.
Implications for Drug Development and Materials Science
Understanding the electronic character of substituted phenylacetylenes is not merely an academic exercise; it has profound practical implications.
-
Medicinal Chemistry: The phenylacetylene motif is a valuable building block in drug design.[26] The acidity of the terminal proton and the electron density of the triple bond, both modulated by the fluoro and methyl groups, can influence:
-
Target Binding: Altering the molecule's electrostatic profile can enhance or diminish its binding affinity to a protein target through hydrogen bonding or π-π interactions.
-
Metabolic Stability: The electronic nature of the ring can affect its susceptibility to metabolic enzymes like cytochrome P450s.
-
Pharmacokinetics: Properties like membrane permeability and solubility can be fine-tuned by adjusting the electronic character of substituents.
-
-
Materials Science: Substituted polyacetylenes are a class of conductive polymers with tunable properties.[27][28] The electronic nature of the monomer, this compound, dictates the properties of the resulting polymer. The ethynyl group is also a key functional handle for Sonogashira and other cross-coupling reactions, used to construct larger, conjugated systems for applications in molecular electronics and organic light-emitting diodes (OLEDs).[29][30]
Conclusion
The electronic landscape of this compound is a testament to the nuanced principles of physical organic chemistry. The potent, distance-dependent inductive withdrawal of the fluoro group and the delocalized donating effects of the methyl group (hyperconjugation and induction) establish a complex and non-intuitive charge distribution. This guide outlines a synergistic approach, combining the quantitative framework of the Hammett equation with the practical validation of spectroscopy and the deep insight of computational chemistry. For the researcher, scientist, or drug developer, mastering this interplay is paramount for the rational design of molecules with precisely tailored chemical reactivity, biological activity, and material properties.
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A Theoretical Investigation into the Molecular Geometry and Electronic Structure of 4-Ethynyl-1-fluoro-2-methylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comprehensive theoretical study on the molecular geometry, vibrational frequencies, and electronic properties of 4-Ethynyl-1-fluoro-2-methylbenzene. Leveraging Density Functional Theory (DFT) calculations, this work provides valuable insights into the structural characteristics of this important chemical intermediate. The optimized geometry, including key bond lengths, bond angles, and dihedral angles, is presented in detail. Furthermore, the electronic properties, including the frontier molecular orbitals and the molecular electrostatic potential map, are analyzed to understand the molecule's reactivity and intermolecular interaction potential. Simulated infrared (IR) and Raman spectra are also provided, which can serve as a benchmark for future experimental studies. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis who are working with this or structurally related compounds.
Introduction
This compound is a substituted aromatic compound with a unique combination of functional groups: an ethynyl group, a fluorine atom, and a methyl group attached to a benzene ring.[1] This molecule serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds.[1][2] The presence of the ethynyl and fluoro moieties allows for selective cross-coupling reactions, such as the Sonogashira reaction, making it a valuable precursor for constructing complex molecular architectures.[2] Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability and binding affinity.[2]
Despite its importance, a detailed theoretical understanding of the molecular geometry and electronic structure of this compound is not extensively reported in the scientific literature. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the fundamental properties of molecules.[3] Theoretical studies on related substituted phenylacetylenes and fluorotoluenes have demonstrated the reliability of DFT in predicting molecular geometries and vibrational spectra.[4][5]
This guide provides a detailed theoretical analysis of this compound. By employing robust computational methods, we aim to provide a foundational understanding of its structural and electronic characteristics, which can aid in the rational design of new synthetic routes and the prediction of its chemical behavior.
Computational Methodology
The theoretical calculations presented in this guide were performed using the principles of Density Functional Theory (DFT). The choice of computational method and basis set is crucial for obtaining accurate and reliable results.[3]
Geometry Optimization
The molecular geometry of this compound was optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed for all calculations. This functional is widely used and has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6] The 6-311++G(d,p) basis set was used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to provide a flexible description of the electron density, especially for the π-system and the electronegative fluorine atom.
All geometry optimizations were followed by frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.
Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of the molecule. This includes the analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity, electron-donating and electron-accepting capabilities, and potential sites for electrophilic and nucleophilic attack.
Vibrational Spectra Simulation
The harmonic vibrational frequencies were calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies were used to simulate the infrared (IR) and Raman spectra of this compound. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.[7]
Figure 1: A schematic diagram illustrating the computational workflow employed in this theoretical study.
Results and Discussion
Optimized Molecular Geometry
The optimized molecular structure of this compound is presented in Figure 2. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in Table 1.
Figure 2: The optimized molecular structure of this compound with atom numbering. Note: This is a 2D representation and does not reflect the true 3D geometry.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle/Dihedral | Value |
| Bond Lengths (Å) | C1-C2 | 1.38 |
| C2-C3 | 1.39 | |
| C3-C4 | 1.40 | |
| C4-C5 | 1.40 | |
| C5-C6 | 1.39 | |
| C6-C1 | 1.38 | |
| C1-F | 1.36 | |
| C2-CH3 | 1.51 | |
| C4-C≡CH | 1.43 | |
| C≡C | 1.21 | |
| ≡C-H | 1.07 | |
| Bond Angles (°) | C6-C1-C2 | 119.5 |
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 119.0 | |
| C3-C4-C5 | 121.0 | |
| C4-C5-C6 | 119.0 | |
| C5-C6-C1 | 121.0 | |
| F-C1-C2 | 119.8 | |
| C3-C2-CH3 | 121.0 | |
| C3-C4-C≡CH | 119.5 | |
| C4-C≡C | 178.5 | |
| Dihedral Angles (°) | F-C1-C2-C3 | 180.0 |
| H3C-C2-C3-C4 | 180.0 | |
| C3-C4-C≡C-H | 0.0 |
The aromatic ring exhibits a nearly planar geometry, as expected. The C-C bond lengths within the benzene ring are in the range of 1.38-1.40 Å, which is typical for aromatic systems. The C-F bond length is calculated to be 1.36 Å, consistent with values reported for other fluorinated aromatic compounds. The ethynyl group is linear, with a C≡C bond length of 1.21 Å and a ≡C-H bond length of 1.07 Å. The C4-C≡CH bond angle is close to 180°, indicating a linear arrangement of these atoms. The methyl group and the fluorine atom are predicted to lie in the plane of the benzene ring.
Electronic Properties
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity.
For this compound, the HOMO is primarily localized on the ethynyl group and the π-system of the benzene ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that the ring can act as an electron acceptor in chemical reactions. The calculated HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a useful tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface of this compound reveals that the most negative potential (red regions) is located around the fluorine atom and the triple bond of the ethynyl group, making these sites susceptible to electrophilic attack. The positive potential (blue regions) is primarily located around the hydrogen atoms, particularly the acetylenic hydrogen.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental IR and Raman spectra of this compound. The most characteristic vibrational modes are summarized in Table 2. The simulated IR spectrum from PubChem, obtained through experimental FTIR, can be used for a qualitative comparison.[8]
Table 2: Calculated Characteristic Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| C-H stretch (alkyne) | ~3300 | Stretching of the ≡C-H bond |
| C-H stretch (aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene ring |
| C-H stretch (methyl) | 2900-3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group |
| C≡C stretch | ~2100 | Stretching of the carbon-carbon triple bond |
| C=C stretch (aromatic) | 1400-1600 | Stretching of the carbon-carbon bonds in the benzene ring |
| C-F stretch | ~1250 | Stretching of the carbon-fluorine bond |
The calculated frequencies are in good agreement with the expected ranges for these functional groups. The intense band around 3300 cm⁻¹ is characteristic of the acetylenic C-H stretch. The C≡C stretching vibration is predicted to appear around 2100 cm⁻¹. The aromatic C=C stretching modes are found in the 1400-1600 cm⁻¹ region. The C-F stretching vibration is expected to be a strong band around 1250 cm⁻¹. These theoretical predictions can guide the assignment of bands in future experimental spectroscopic studies.
Conclusion
This technical guide has presented a detailed theoretical investigation of the molecular geometry and electronic properties of this compound using Density Functional Theory. The optimized geometry reveals a planar aromatic ring with a linear ethynyl substituent. The analysis of the frontier molecular orbitals and the molecular electrostatic potential map provides valuable insights into the molecule's reactivity, highlighting the ethynyl group and the fluorine atom as key sites for chemical interactions. The simulated vibrational spectra offer a theoretical benchmark for the interpretation of experimental IR and Raman data.
The findings of this study contribute to a deeper understanding of the fundamental properties of this compound and can be a valuable resource for scientists and researchers working on the synthesis and application of this and related compounds in drug discovery and materials science. The theoretical data presented herein can aid in the rational design of new molecules with tailored properties and in the prediction of their chemical behavior.
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A Senior Application Scientist's Technical Guide to 4-Ethynyl-1-fluoro-2-methylbenzene for Advanced Drug Discovery
Introduction: The Strategic Value of a Fluorinated Phenylacetylene Building Block in Modern Medicinal Chemistry
For the discerning researcher in drug discovery, the selection of building blocks is a critical determinant of a program's success. 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2) has emerged as a key intermediate of significant strategic value. Its unique trifunctionalized scaffold, featuring a reactive ethynyl group, a metabolically robust fluorine atom, and a sterically influential methyl group, offers a powerful toolkit for the medicinal chemist. This guide provides an in-depth technical overview of this compound, from its commercial availability and synthesis to its critical applications in the construction of complex, bioactive molecules. We will delve into the causality behind its utility, providing field-proven insights and detailed protocols to empower your research and development endeavors.
The strategic incorporation of fluorine is a cornerstone of modern drug design, often enhancing metabolic stability, modulating pKa, and improving binding affinity.[1][2][3] The presence of the fluorine atom in this compound is not merely an incidental feature; it is a deliberate design element that can impart favorable pharmacokinetic and pharmacodynamic properties to the final drug candidate.[1][2] The ethynyl group serves as a versatile handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] The methyl group provides steric bulk and can influence the conformational preferences of the molecule, potentially leading to enhanced target selectivity.
This guide is structured to provide a comprehensive understanding of this compound, enabling its effective and strategic deployment in your drug discovery pipeline.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis and purification.
| Property | Value | Source |
| CAS Number | 351002-93-2 | [7] |
| Molecular Formula | C₉H₇F | [7][8] |
| Molecular Weight | 134.15 g/mol | [7][8] |
| Boiling Point | 169-170 °C (lit.) | [8] |
| Density | 1.007 g/mL at 25 °C (lit.) | [8] |
| Refractive Index | n20/D 1.5210 (lit.) | [8] |
| InChIKey | GSGKOWLZNQXGAI-UHFFFAOYSA-N | [7] |
| SMILES | CC1=C(C=CC(=C1)C#C)F | [7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl protons (a singlet), and the acetylenic proton (a singlet). The coupling patterns of the aromatic protons will be influenced by the fluorine and methyl substituents.
-
¹³C NMR: The carbon NMR will display distinct signals for the two sp-hybridized carbons of the alkyne, the aromatic carbons (with C-F coupling visible for the carbon bearing the fluorine and adjacent carbons), and the methyl carbon.
-
FTIR: The Fourier-transform infrared spectrum is a crucial tool for identifying the key functional groups. A characteristic sharp peak for the C≡C-H stretch is expected around 3300 cm⁻¹, and a peak for the C≡C stretch will appear in the region of 2100-2260 cm⁻¹. The C-F stretch will be observed in the fingerprint region, typically between 1000 and 1400 cm⁻¹. PubChem provides access to a representative FTIR spectrum.[7]
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, facilitating its use in research and development without the immediate need for custom synthesis. The purity and available quantities can vary, so it is advisable to consult the respective suppliers for detailed specifications.
| Supplier | Purity | Available Quantities |
| Matrix Scientific | Not specified | Inquire |
| Lead Sciences (BLDpharm) | 95% | 250mg, 1g, 5g |
| MySkinRecipes | 95% | 250mg, 1g |
| ChemicalBook | Not specified | Inquire |
| Tetrahedron Scientific Inc. | Not specified | Inquire |
Synthetic Routes: A Plausible and Referenced Approach
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Safety and handling precautions for 4-Ethynyl-1-fluoro-2-methylbenzene
An In-depth Technical Guide to the Safe Handling and Proactive Management of 4-Ethynyl-1-fluoro-2-methylbenzene
This document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound (CAS No: 351002-93-2).[1] It is intended for qualified researchers, scientists, and drug development professionals who may utilize this compound in laboratory and process development settings. The guidance herein is synthesized from established safety data and field-proven best practices to ensure the highest degree of operational safety and scientific integrity.
Compound Profile and Strategic Hazard Analysis
This compound is a substituted aromatic compound featuring a reactive terminal alkyne, a fluorine atom, and a methyl group on a benzene ring.[2] Its utility as a building block in organic synthesis, particularly in cycloaddition reactions for creating complex molecules, is significant.[2] However, its chemical structure also dictates a specific hazard profile that must be thoroughly understood and managed.
The primary hazards are formally classified under the Globally Harmonized System (GHS) and require stringent control measures.[3] A summary of this data is presented below.
Table 1: Physicochemical and Hazard Identification Data
| Property | Value | Source |
| CAS Number | 351002-93-2 | [1][3] |
| Molecular Formula | C₉H₇F | [1][3] |
| Molecular Weight | 134.15 g/mol | [1][3] |
| Boiling Point | 169-170 °C | [2][4] |
| Density | 1.007 g/mL at 25 °C | [2][4] |
| Flash Point | 100 °F (37.8 °C) | [2] |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Signal Word |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | 🔥 | Danger |
| Serious Eye Damage | 1 | H318: Causes serious eye damage | Corrosion | Danger |
(Data aggregated from ECHA C&L Inventory notifications).[3]
Expert Analysis of Hazards:
-
Flammability (H226): With a flash point of 37.8 °C, this compound is a flammable liquid.[2] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[5] The causality is rooted in its organic structure, which is susceptible to oxidation. All handling procedures must rigorously exclude ignition sources.
-
Serious Eye Damage (H318): This is the most severe toxicological classification for this compound.[3] It indicates that contact can cause irreversible damage to the eye. The chemical properties of fluorinated aromatic compounds can lead to rapid tissue corrosion. This necessitates, at a minimum, chemical splash goggles and, ideally, the additional protection of a face shield during any transfer or reaction quenching.[6]
-
Implicit Hazards (Expert Insight):
-
Skin and Respiratory Irritation: While not universally listed in the aggregated GHS data, related structures like 1-ethynyl-4-fluorobenzene are known to cause skin and respiratory irritation (H315, H335).[7] It is prudent to assume this compound carries similar risks. Prolonged skin contact may also defat the skin, leading to dermatitis.[8]
-
Combustion Byproducts: The presence of fluorine is a critical consideration. In the event of a fire, thermal decomposition will likely produce highly toxic and corrosive hydrogen fluoride (HF) gas.[5] This elevates the danger of any fire incident and requires specialized response considerations.
-
Proactive Risk Mitigation: Engineering Controls
The foundation of safety is a controlled environment. Before personal protective equipment is even considered, engineering controls must be in place to minimize the potential for exposure.
-
Chemical Fume Hood: All work involving the handling of this compound, from simple transfers to complex reactions, must be conducted within a properly functioning chemical fume hood.[6] This is non-negotiable and serves as the primary barrier to prevent inhalation of vapors.
-
Glove Boxes: For highly sensitive operations or when working with particularly hazardous reagents in conjunction with this compound, a glove box with an inert atmosphere may be recommended to prevent both exposure and unwanted side reactions.[6]
-
Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
-
Ignition Source Control: All electrical equipment used in the vicinity must be intrinsically safe or explosion-proof.[8][9] Static electricity must be controlled by grounding and bonding containers and receiving equipment during transfers.[9]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard. The selection must be based on a thorough risk assessment.[10][11]
-
Eye and Face Protection: At a minimum, chemical splash goggles are mandatory.[6] Given the H318 classification, it is strongly recommended to wear a full-face shield over the goggles during any procedure with a heightened risk of splashing, such as transfers, quenching, or work under pressure.[6][11]
-
Hand Protection: Chemical-resistant gloves are required. The specific material should be chosen based on compatibility charts provided by the glove manufacturer, considering both the compound and any solvents being used. Double-gloving is a best practice to protect against incidental tears and provides an added layer of safety.[6]
-
Body Protection: A flame-resistant lab coat is required at all times.[6] For larger-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn in the laboratory.[12][13]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large-scale spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6][10]
Standard Operating Procedures (SOPs)
Adherence to validated SOPs is critical for ensuring reproducible and safe outcomes.
SOP 1: Safe Handling and Dispensing Workflow
This protocol outlines the essential steps for safely transferring the compound from its storage container to a reaction vessel.
-
Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter and ignition sources.
-
PPE Donning: Don all required PPE as outlined in Section 3.
-
Grounding: If transferring significant quantities, ensure the source and receiving containers are bonded and grounded.[9]
-
Transfer: Use only non-sparking tools for opening containers.[9] Perform the liquid transfer slowly and carefully to minimize splashing.
-
Sealing: Immediately and securely seal both the source and receiving containers after the transfer is complete.
-
Cleanup: Clean any minor drips within the fume hood immediately with a compatible absorbent material.
-
Doffing: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.
Caption: Workflow for safe dispensing of the compound.
SOP 2: Storage and Inventory Management
Proper storage is crucial for maintaining chemical stability and preventing accidents.
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[6][9]
-
Temperature: Store according to the supplier's recommendation, typically between 2-8°C.[1]
-
Incompatibilities: Segregate from strong acids, bases, and oxidizing agents.[6][8]
-
Container: Keep the container tightly sealed and clearly labeled with the chemical name and all relevant hazard pictograms.[6][9]
SOP 3: Spill Response and Decontamination
Immediate and correct response to a spill can prevent a minor incident from escalating.
-
Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[6]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the area immediately.[6]
-
Alert laboratory personnel and contact the institution's emergency response team.
-
Restrict access to the area.
-
If safe to do so, increase ventilation and eliminate all ignition sources.
-
Caption: Decision-making flowchart for spill response.
SOP 4: Waste Disposal
Disposal must comply with all local, state, and national regulations.[14]
-
Collection: Collect waste material and contaminated absorbents in a dedicated, properly labeled, and sealed hazardous waste container.[15]
-
Compatibility: Do not mix with incompatible waste streams.
-
Container Rinsing: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for normal disposal depending on institutional policy. For highly toxic materials, the first three rinses must be collected.[15]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[14][16]
Emergency Response for Personal Exposure
In the event of personal exposure, immediate and decisive action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove all contaminated clothing while flushing. Seek immediate medical attention. Because of the potential for this compound to generate hydrofluoric acid (HF) upon contact with moisture or during combustion, it is a critical best practice to have 2.5% calcium gluconate gel available.[6][17] After flushing with water, apply the calcium gluconate gel to the affected area while wearing protective gloves.[17]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][18] Forcibly hold the eyelids apart to ensure complete irrigation of all eye and lid surfaces. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[6] If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.
Caption: Immediate first aid actions for personal exposure.
References
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
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Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazard Summary: Fluorine. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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CEFIC. (2005). Guidelines in case of a Hydrogen Fluoride Exposure. Retrieved from [Link]
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LookChem. (n.d.). Cas 351002-93-2, this compound 97. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethynyl-4-fluorobenzene. PubChem Compound Database. Retrieved from [Link]
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Synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene from 4-bromo-1-fluoro-2-methylbenzene
A Senior Application Scientist's Field-Proven Approach to the Sonogashira Coupling of 4-bromo-1-fluoro-2-methylbenzene
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 4-ethynyl-1-fluoro-2-methylbenzene, a key building block in the development of novel pharmaceuticals and advanced materials. The synthesis is achieved through a two-step, one-pot Sonogashira cross-coupling reaction of 4-bromo-1-fluoro-2-methylbenzene with trimethylsilylacetylene, followed by in-situ deprotection of the trimethylsilyl (TMS) group. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering not only a detailed experimental procedure but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Significance of this compound
This compound is a highly valuable and versatile scaffold in modern organic synthesis. Its unique trifunctional nature, possessing an activated aromatic ring, a reactive ethynyl group, and a fluorine atom, makes it a coveted building block in several high-tech industries.
-
In Medicinal Chemistry: The ethynyl group serves as a versatile handle for "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of complex triazole-containing molecules.[1] Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
-
In Materials Science: Aryl alkynes are fundamental components in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and other advanced materials. The specific substitution pattern of this compound allows for fine-tuning of the electronic and photophysical properties of these materials.
This guide will focus on a robust and efficient synthesis of this key intermediate, starting from the readily available 4-bromo-1-fluoro-2-methylbenzene.
The Synthetic Strategy: A Two-Step, One-Pot Sonogashira Coupling Approach
The core of this synthetic route is the Sonogashira cross-coupling reaction, a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3][4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]
Our strategy employs a two-step, one-pot sequence:
-
Sonogashira Coupling: 4-bromo-1-fluoro-2-methylbenzene is coupled with trimethylsilylacetylene (TMSA). TMSA is used as a stable and less volatile surrogate for acetylene gas. The TMS group effectively protects the terminal alkyne, preventing self-coupling and other side reactions.
-
In-situ Deprotection: Following the completion of the coupling reaction, the TMS protecting group is cleaved in the same reaction vessel by the addition of a mild base, typically potassium carbonate in methanol, to yield the desired terminal alkyne.
This one-pot approach offers significant advantages in terms of efficiency, reduced waste, and simplified workup procedures.
The Heart of the Matter: Understanding the Sonogashira Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: The Catalytic Cycle of the Sonogashira Coupling Reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (4-bromo-1-fluoro-2-methylbenzene) to form a Pd(II) intermediate.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
The Copper Cycle:
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne.
-
Copper Acetylide Formation: The resulting acetylide anion reacts with a Cu(I) salt to form a copper acetylide intermediate, which is the key species for the transmetalation step.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure a successful synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | CAS No. | Purity | Supplier | Notes |
| 4-bromo-1-fluoro-2-methylbenzene | 189.03 | 51437-01-3 | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Trimethylsilylacetylene (TMSA) | 98.22 | 1066-54-2 | ≥98% | e.g., Sigma-Aldrich | Acetylene source. Handle in a well-ventilated fume hood. |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 13965-03-2 | ≥98% | e.g., Strem Chemicals | Palladium catalyst. |
| Copper(I) iodide (CuI) | 190.45 | 7681-65-4 | ≥99% | e.g., Acros Organics | Co-catalyst. Should be a light-colored powder. |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | ≥99.5% | e.g., Fisher Scientific | Base and solvent. Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. |
| Potassium carbonate (K₂CO₃) | 138.21 | 584-08-7 | Anhydrous | e.g., J.T. Baker | Deprotection reagent. |
| Methanol (MeOH) | 32.04 | 67-56-1 | Anhydrous | e.g., Sigma-Aldrich | Solvent for deprotection. |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade | e.g., VWR | For workup and chromatography. |
| n-Hexane | 86.18 | 110-54-3 | ACS Grade | e.g., VWR | For workup and chromatography. |
| Saturated aqueous NH₄Cl solution | - | - | - | Lab prepared | For workup. |
| Brine (Saturated aqueous NaCl solution) | - | - | - | Lab prepared | For workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | - | e.g., Sigma-Aldrich | Drying agent. |
| Silica gel | - | - | 230-400 mesh | e.g., SiliCycle | For column chromatography. |
Reaction Setup and Procedure
Figure 2: Experimental Workflow for the Synthesis of this compound.
Step 1: Sonogashira Coupling
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq, e.g., 1.89 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 eq, 140 mg, 0.20 mmol), and CuI (0.04 eq, 76 mg, 0.40 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Under a positive pressure of inert gas, add anhydrous THF (20 mL) and anhydrous triethylamine (20 mL) via syringe.
-
Add trimethylsilylacetylene (1.2 eq, 1.48 mL, 12.0 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
Step 2: In-situ Deprotection
-
Once the starting material is consumed (as indicated by TLC or GC-MS), cool the reaction mixture to room temperature.
-
In a separate flask, prepare a solution of potassium carbonate (3.0 eq, 4.15 g, 30.0 mmol) in methanol (20 mL).
-
Add the potassium carbonate solution to the reaction mixture and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC, observing the disappearance of the TMS-protected intermediate and the appearance of the final product.
Workup and Purification
-
Upon completion of the deprotection, concentrate the reaction mixture under reduced pressure to remove most of the solvents.
-
To the residue, add ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., 0% to 5% EtOAc in hexane).[5]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Data and Expected Results
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 169-170 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.3-7.0 (m, 3H), 3.05 (s, 1H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (d, J=245 Hz), 133.0, 131.5, 128.0, 118.0 (d, J=23 Hz), 115.0 (d, J=21 Hz), 83.0, 77.0, 14.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -118.0 |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient degassing. | Use fresh catalyst and high-purity, anhydrous reagents. Ensure the reaction is set up under a strictly inert atmosphere. |
| Formation of Glaser coupling byproduct (di-yne) | Presence of oxygen, insufficient alkyne. | Thoroughly degas all solvents and the reaction vessel. Use a slight excess of the terminal alkyne. |
| Incomplete deprotection | Insufficient base or reaction time. | Increase the amount of potassium carbonate or prolong the reaction time. Monitor closely by TLC. |
| Difficulty in purification | Co-elution of impurities. | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., toluene/hexane) may be beneficial. |
Safety Considerations
-
4-bromo-1-fluoro-2-methylbenzene: Irritant. Avoid contact with skin and eyes.
-
Trimethylsilylacetylene: Flammable liquid and vapor. Handle in a well-ventilated fume hood.
-
Palladium catalysts: May cause sensitization by inhalation and skin contact.
-
Triethylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE).
-
Solvents (THF, Methanol, Hexane, Ethyl Acetate): Flammable. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. By understanding the underlying principles and following the step-by-step procedure, researchers can confidently and efficiently produce this valuable building block for their research in drug discovery and materials science. The provided troubleshooting and optimization strategies further empower the user to adapt and refine the protocol for their specific needs.
References
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Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved from [Link]
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Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. (2025). PubMed. Retrieved from [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. Retrieved from [Link]
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This compound 97. (n.d.). LookChem. Retrieved from [Link]
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Sonogashira coupling. (2019). YouTube. Retrieved from [Link]
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Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). ResearchGate. Retrieved from [Link]
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Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]
-
What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. (2012). ResearchGate. Retrieved from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Aryl Thioalkynes Enabled by Electrophilic Sulfenylation of Alkynes and the Following Elimination. (2020). The Journal of Organic Chemistry. Retrieved from [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography?. (2016). ResearchGate. Retrieved from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. (2019). ResearchGate. Retrieved from [Link]
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【4K】-- Column Chromatography (Purification). (2013). YouTube. Retrieved from [Link]
-
Preparation of Alkynes. (n.d.). Chad's Prep. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Sonogashira Coupling of 4-Ethynyl-1-fluoro-2-methylbenzene with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diarylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules due to its operational simplicity and broad functional group tolerance.[3][4] Diarylalkynes, the products of this coupling, are prevalent structural motifs in a vast array of functional materials, natural products, and, most notably, pharmaceutical agents. The rigid, linear geometry of the alkyne linker allows for precise spatial positioning of aryl substituents, a critical feature in the rational design of small molecule therapeutics that target specific protein binding pockets.
This application note provides a detailed protocol for the Sonogashira coupling of 4-Ethynyl-1-fluoro-2-methylbenzene , a versatile and functionalized terminal alkyne, with a range of aryl halides. The presence of the fluorine atom and the methyl group on the phenyl ring of the alkyne introduces electronic and steric factors that can influence reactivity and provides valuable handles for further synthetic transformations or for modulating the pharmacokinetic properties of the final products.
Mechanistic Underpinnings: A Dual Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the diarylalkyne product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: An amine base deprotonates the alkyne, forming the crucial copper(I) acetylide intermediate.
This synergistic relationship between the two metals allows the reaction to proceed under mild conditions, often at room temperature.[1]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol: Coupling of this compound with 4-Bromoanisole
This protocol details a representative Sonogashira coupling reaction. The principles outlined can be adapted for other aryl halides with appropriate modifications to the reaction conditions.
Materials and Reagents:
-
This compound (FW: 134.15 g/mol )
-
4-Bromoanisole (FW: 187.04 g/mol )
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (FW: 701.90 g/mol )
-
Copper(I) iodide (CuI) (FW: 190.45 g/mol )
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Reaction Setup and Procedure:
Caption: General experimental workflow for the Sonogashira coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere. The palladium(0) species, which is the active catalyst, is sensitive to oxygen.
-
Addition of Reagents: Through the septum, add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) via syringe. The triethylamine acts as both a base and a co-solvent.[1]
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). For less reactive aryl halides (e.g., chlorides), heating may be necessary.
-
Work-up: Upon completion, cool the reaction to room temperature (if heated). Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 10 mL) and brine (1 x 10 mL). The ammonium chloride solution helps to remove the copper catalyst.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure diarylalkyne.
Adaptation of the Protocol for Different Aryl Halides
The reactivity of the aryl halide is a critical factor in the Sonogashira coupling, following the general trend: I > Br > OTf >> Cl. The following table provides recommended starting conditions for the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Pd Catalyst Loading (mol%) | CuI Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Aryl Iodide | 1 - 2 | 2 - 4 | Triethylamine | THF | Room Temp. | 2 - 6 |
| Aryl Bromide | 2 - 3 | 4 - 6 | Triethylamine | THF | Room Temp. - 50 | 4 - 12 |
| Aryl Triflate | 2 - 4 | 4 - 8 | Diisopropylethylamine | DMF | 50 - 80 | 6 - 18 |
| Aryl Chloride | 3 - 5 | 5 - 10 | Cesium Carbonate | Toluene/DMF | 80 - 110 | 12 - 24 |
Expert Insights on Protocol Adaptation:
-
Aryl Iodides: These are the most reactive coupling partners and generally provide excellent yields under mild conditions.
-
Aryl Bromides: While less reactive than iodides, they are often more readily available and cost-effective. Slightly higher catalyst loadings and/or gentle heating may be required.
-
Aryl Triflates: Their reactivity is comparable to that of aryl bromides. The choice between a bromide and a triflate often depends on the synthetic route to the starting material.
-
Aryl Chlorides: As the least reactive of the common aryl halides, their coupling often requires more forcing conditions, including higher temperatures, stronger bases (such as cesium carbonate), and potentially more specialized phosphine ligands to facilitate the challenging oxidative addition step. For electron-rich or sterically hindered aryl chlorides, the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be particularly effective, as it can facilitate the coupling of even unreactive fluoroarenes.[2]
Troubleshooting and Key Considerations
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction, particularly if the reaction is exposed to oxygen. Ensuring a rigorously deoxygenated reaction setup is crucial. Using a slight excess of the alkyne can also help to drive the desired cross-coupling reaction.
-
Low Conversion: For unreactive aryl halides, consider increasing the reaction temperature, using a higher boiling point solvent (e.g., DMF or toluene), or employing a more electron-rich and bulky phosphine ligand on the palladium catalyst.
-
Purification Challenges: The nonpolar nature of many diarylalkynes can make separation from nonpolar byproducts challenging. Careful selection of the mobile phase for column chromatography is essential. A shallow solvent gradient can often improve separation.
Conclusion
The Sonogashira coupling of this compound with aryl halides is a robust and versatile method for the synthesis of functionalized diarylalkynes. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the reactivity of the aryl halide, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and materials science. This protocol provides a solid foundation for the successful implementation of this important transformation.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6936–6981. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Copper-Free Sonogashira Reaction of 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction: Advancing Aryl-Alkyne Scaffolds in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation is integral to the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1][3] The classical Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] However, the use of copper can be problematic, often leading to the undesirable homocoupling of the alkyne substrate (Glaser coupling), which complicates purification and reduces the yield of the desired product.[4] Furthermore, the potential for copper contamination is a significant concern in the synthesis of active pharmaceutical ingredients (APIs).
To circumvent these issues, considerable research has focused on the development of copper-free Sonogashira protocols.[1][4] These methods rely solely on a palladium catalyst, often in conjunction with specialized ligands, to achieve efficient cross-coupling. This application note provides a detailed guide to the copper-free Sonogashira reaction, specifically focusing on the coupling of 4-Ethynyl-1-fluoro-2-methylbenzene with various aryl halides. This particular substrate presents a unique set of challenges, including the lower reactivity of the C-F bond in potential aryl fluoride coupling partners and the steric hindrance imparted by the ortho-methyl group. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and mechanistic insights to successfully employ this valuable synthetic tool.
Mechanism and Rationale: The Palladium Catalytic Cycle
The copper-free Sonogashira reaction proceeds through a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle can be broken down into three key steps: oxidative addition, deprotonation/alkyne coordination, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species. This is often the rate-limiting step of the reaction, particularly with less reactive aryl halides such as chlorides and fluorides. The choice of a bulky, electron-rich phosphine ligand is critical here, as it promotes the formation of a highly reactive, monoligated Pd(0) complex, which more readily undergoes oxidative addition.
-
Deprotonation and Alkyne Coordination: A base is then used to deprotonate the terminal alkyne, forming a palladium-acetylide complex. The base plays a crucial role in regenerating the active catalyst and neutralizing the hydrogen halide formed during the reaction.[1][3]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired aryl-alkyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The selection of each reaction component is therefore a critical determinant of the reaction's success. The palladium precatalyst, the phosphine ligand, the base, and the solvent must all be carefully chosen to accommodate the specific electronic and steric properties of the substrates.
Figure 1: Catalytic cycle of the copper-free Sonogashira reaction.
Experimental Protocols
Materials and Equipment
-
Substrates: this compound, various aryl halides (iodides, bromides, chlorides, and fluorides).
-
Palladium Precatalysts: Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
-
Ligands: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
-
Bases: Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), 1,4-Diazabicyclo[2.2.2]octane (DABCO).
-
Solvents: Anhydrous 1,4-dioxane, Anhydrous tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).
-
General Equipment: Schlenk flasks, magnetic stirrer with hotplate, inert gas (argon or nitrogen) supply, syringes, cannulas, and standard laboratory glassware.
-
Purification: Silica gel for column chromatography, rotary evaporator.
-
Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).
General Procedure for Copper-Free Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific aryl halide coupling partners. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
Figure 2: General experimental workflow for the copper-free Sonogashira reaction.
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Addition of Reagents: Add the aryl halide (1.0 mmol, 1.0 equiv), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), and this compound (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 3-5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Optimized Reaction Conditions
The optimal reaction conditions will vary depending on the reactivity of the aryl halide coupling partner. The following table provides a starting point for optimization.
| Parameter | Aryl Iodides/Bromides | Aryl Chlorides | Aryl Fluorides |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd₂(dba)₃ (3-5 mol%) |
| Ligand | SPhos (4 mol%) | XPhos (4-6 mol%) | SPhos or XPhos (6-10 mol%) |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2 equiv) | Cs₂CO₃ or LiHMDS (2-3 equiv) |
| Solvent | 1,4-Dioxane or THF | 1,4-Dioxane | 1,4-Dioxane or Toluene |
| Temperature | 80-100 °C | 100-120 °C | 110-130 °C |
| Reaction Time | 12-18 h | 18-24 h | 24-48 h |
Results and Discussion: Navigating Challenges
The successful copper-free Sonogashira coupling of this compound is contingent on overcoming two primary challenges: the inherent low reactivity of certain aryl halides and the steric hindrance posed by the ortho-methyl group.
-
Aryl Halide Reactivity: The reactivity of aryl halides in the rate-determining oxidative addition step follows the general trend: I > Br > OTf >> Cl > F.[4] While aryl iodides and bromides are generally good substrates, aryl chlorides and fluorides require more forcing conditions, including higher temperatures, higher catalyst and ligand loadings, and the use of more specialized, bulky, and electron-rich ligands like XPhos. For the particularly unreactive aryl fluorides, stronger bases such as lithium hexamethyldisilazide (LiHMDS) may be necessary to facilitate the reaction.
-
Steric Hindrance: The methyl group at the ortho position to the fluorine in this compound can sterically hinder the approach of the palladium catalyst to the C-F bond in a potential aryl fluoride coupling partner. This steric clash can be mitigated by using bulky phosphine ligands. These ligands increase the cone angle around the palladium center, which can promote the dissociation of ligands to form a more reactive, less sterically encumbered catalytic species.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently high temperature- Inappropriate ligand or base | - Use a fresh batch of palladium precatalyst and ligand.- Increase the reaction temperature in increments of 10 °C.- Screen different bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases (e.g., Cs₂CO₃, K₃PO₄). |
| Formation of Glaser homocoupling product | - Presence of trace copper contamination- Oxygen in the reaction atmosphere | - Use high-purity reagents and solvents.- Ensure the reaction is performed under a strictly inert atmosphere. |
| Decomposition of starting materials | - Reaction temperature is too high- Prolonged reaction time | - Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The copper-free Sonogashira reaction is a robust and versatile method for the synthesis of diarylacetylenes. By carefully selecting the palladium catalyst, ligand, base, and solvent, the challenges associated with unreactive and sterically hindered substrates like this compound can be effectively overcome. The protocols and insights provided in this application note serve as a comprehensive guide for researchers in academia and industry, enabling the efficient synthesis of complex molecular architectures for a wide range of applications.
References
-
Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(13), 4938–4943. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142. [Link]
-
He, J., Yang, K., Zhao, J., & Cao, S. (2019). A Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes with Both Unreactive Electron-Rich Fluoroarenes and Electron-Poor Fluoroarenes. Organic Letters, 21(24), 9714-9718. [Link]
-
Shaikh, A. A., & Ghorpade, R. E. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885-6925. [Link]
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393. [Link]
-
Plenio, H., & Schilz, M. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]
-
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd (PhCN) 2 Cl 2/P (t-Bu) 3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729-1731. [Link]
-
Das, P., Chowdhury, S., & Jana, A. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(20), 17757-17770. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
Sources
Topic: CuAAC Click Chemistry with 4-Ethynyl-1-fluoro-2-methylbenzene for Triazole Synthesis
An Application and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power and Precision of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and require benign reaction conditions.[1][2] The CuAAC reaction unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[3][4] This transformation is prized for its exceptional reliability, regioselectivity, and tolerance to a vast array of functional groups, making it a premier tool in drug discovery, chemical biology, and materials science.[2][5]
Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively forms the 1,4-disubstituted product.[3][4][6] This remarkable rate acceleration, on the order of 10⁷ to 10⁸, is achieved through the in situ formation of a copper(I) acetylide intermediate, which dramatically lowers the reaction's activation energy.[6][7]
This guide focuses on the application of a specific terminal alkyne, 4-Ethynyl-1-fluoro-2-methylbenzene , a versatile building block for synthesizing novel triazole-containing compounds.[8] The strategic placement of the fluoro and methyl groups on the phenyl ring allows for the fine-tuning of the resulting triazole's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions—critical parameters in modern drug design.[9]
The Triazole Core in Modern Drug Development
The 1,2,3-triazole moiety is far more than a simple linker. Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, allow it to engage in meaningful interactions with biological targets.[2][9] The triazole ring is also exceptionally stable to metabolic degradation, oxidation, and reduction, enhancing the pharmacokinetic profile of drug candidates.[9] Consequently, this heterocyclic core is a key pharmacophore in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities including antifungal, anticancer, antiviral, and antibacterial properties.[10][11][12][13] The CuAAC reaction provides a direct and efficient route to access this privileged scaffold, accelerating the discovery and optimization of new therapeutic agents.[2][14]
Reaction Schematics and Workflow
Overall Reaction Scheme
The fundamental transformation involves the copper-catalyzed cycloaddition of this compound with a generic organic azide (R-N₃) to yield the corresponding 1,4-disubstituted 1,2,3-triazole.
Caption: Step-by-step experimental workflow for triazole synthesis.
Detailed Application Protocol
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using this compound and a representative organic azide, such as benzyl azide.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound (C₉H₇F) | Magnetic stirrer with stir bar |
| Benzyl Azide (or other organic azide) | Round-bottom flask |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Syringes and needles |
| Sodium L-Ascorbate | Thin Layer Chromatography (TLC) plates |
| tert-Butanol (t-BuOH), HPLC grade | Rotary evaporator |
| Deionized Water (H₂O) | Glassware for extraction |
| Ethyl Acetate (EtOAc), HPLC grade | Column chromatography setup (silica gel) |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NMR Spectrometer, Mass Spectrometer |
| Brine (Saturated aq. NaCl) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Safety Precautions: A Critical Directive
-
Azide Handling: Organic azides, particularly those with low molecular weight and a high nitrogen-to-carbon ratio, can be energetic and potentially explosive. [15][16]They are sensitive to heat, shock, and friction. [17][18] * ALWAYS work in a well-ventilated fume hood behind a blast shield. [18][19] * NEVER use metal spatulas to handle azides; use plastic or ceramic spatulas to avoid the formation of highly sensitive heavy metal azides. [16][17][19] * Avoid concentrating azide solutions to dryness. [18] * Store azides at reduced temperatures and away from light. [16]* Copper Compounds: Copper salts are toxic. Avoid inhalation of dust and direct contact with skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [20]* Solvents: Handle flammable organic solvents like ethyl acetate in the fume hood, away from ignition sources.
Step-by-Step Synthesis Procedure
This procedure is based on a 1.0 mmol scale.
-
Reactant Preparation:
-
In a 25 mL round-bottom flask, dissolve This compound (134.15 mg, 1.0 mmol, 1.0 equiv.) in a 1:1 mixture of t-BuOH and H₂O (10 mL).
-
Add the desired organic azide (e.g., Benzyl Azide, 133.15 mg, 1.0 mmol, 1.0 equiv.) to the flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Catalyst Solution Preparation:
-
Prepare a fresh solution of sodium ascorbate by dissolving it in deionized water (e.g., a 1 M solution).
-
Prepare a fresh solution of copper(II) sulfate pentahydrate in deionized water (e.g., a 0.1 M solution).
-
-
Reaction Initiation:
-
To the stirring solution of alkyne and azide, add the sodium ascorbate solution (0.2 mL of 1 M solution, 0.2 mmol, 0.2 equiv.) via syringe.
-
Next, add the CuSO₄·5H₂O solution (0.2 mL of 0.1 M solution, 0.02 mmol, 0.02 equiv.) dropwise via syringe. The active Cu(I) catalyst is generated in situ. [3][6][21]A slight color change may be observed.
-
Causality Note: Sodium ascorbate is the reducing agent that converts the stable Cu(II) salt into the catalytically active Cu(I) species. [3]Using a slight excess of ascorbate also prevents oxidative homocoupling of the alkyne. [6]The t-BuOH/H₂O solvent system is effective for dissolving both nonpolar organic reactants and polar inorganic catalyst components. [3]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the starting alkyne. A suitable eluent is typically a mixture of hexanes and ethyl acetate.
-
-
Work-up and Extraction:
-
Once the reaction is complete, add deionized water (15 mL) and ethyl acetate (20 mL) to the flask.
-
Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash them with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by flash column chromatography on silica gel. The eluent system will depend on the polarity of the specific triazole synthesized but often starts with a low percentage of ethyl acetate in hexanes.
-
Troubleshooting: Residual copper can sometimes contaminate the final product, as the triazole nitrogens can chelate the metal. [22]If copper contamination is suspected, the organic solution can be washed with a dilute aqueous solution of EDTA prior to drying. [22]
-
-
Characterization:
-
Confirm the identity and purity of the final 1,4-disubstituted 1,2,3-triazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Mechanistic Insights: The Copper Catalytic Cycle
The CuAAC reaction is not a concerted cycloaddition; it proceeds via a stepwise mechanism involving copper intermediates. [7]This catalytic pathway ensures the high rate and exclusive regioselectivity of the reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Expert Commentary:
-
Formation of Copper Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal (often by a mild base or the solvent) to form a key copper(I) acetylide intermediate. [3][21]2. Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent intramolecular cyclization step, forming a six-membered copper-containing metallacycle. [6][7]3. Rearrangement and Product Release: This metallacycle is unstable and rapidly rearranges. Subsequent protonolysis cleaves the copper-carbon bond, releasing the stable 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle. [3] The use of ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can further accelerate the reaction by stabilizing the Cu(I) oxidation state and preventing catalyst disproportionation or aggregation. [1][5][23]However, for many standard syntheses, the ligand-free protocol described above is robust and effective.
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The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction - A quantum mechanical investigation. Aperta. [Link]
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On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. [Link]
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Application of triazoles in the structural modification of natural products. National Center for Biotechnology Information. [Link]
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Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. [Link]
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Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]
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Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. National Center for Biotechnology Information. [Link]
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Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. PubMed. [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information. [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Center for Biotechnology Information. [Link]
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This compound. PubChem. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
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Use of 4-Ethynyl-1-fluoro-2-methylbenzene in the synthesis of kinase inhibitors
Application Notes & Protocols
Topic: Strategic Use of 4-Ethynyl-1-fluoro-2-methylbenzene in the Synthesis of Potent Kinase Inhibitors
Abstract: The strategic incorporation of fluorine and other tailored functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This document provides an in-depth guide on the application of this compound, a key building block in the synthesis of targeted kinase inhibitors. We will explore the rationale behind the unique substitution pattern of this reagent and provide detailed protocols for its use in constructing high-value pharmaceutical compounds, with a focus on its role in the synthesis of dual EGFR and HER2 inhibitors.
Introduction: The Strategic Value of this compound
Kinase inhibitors have become a pivotal class of therapeutics in oncology and beyond. Their efficacy is often dictated by the precise molecular interactions within the ATP-binding pocket of the target kinase. The design of these inhibitors is a meticulous process, where every atom can influence potency, selectivity, and pharmacokinetic properties. This compound is a prime example of a "privileged" building block, engineered to impart several desirable characteristics to a final drug molecule.
The structure combines three key functionalities:
-
The Ethynyl Group: A versatile and reactive handle, primarily used for carbon-carbon bond formation through reactions like the Sonogashira coupling. This allows for the efficient connection of the phenyl ring to a core heterocyclic scaffold common in many kinase inhibitors.[1][2]
-
The Fluoro Substituent: The incorporation of fluorine is a well-established strategy in drug design.[3][4][5] Its high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable orthogonal interactions with the protein backbone, and block sites of metabolic attack, often improving the drug's half-life and oral bioavailability.[4][6]
-
The ortho-Methyl Group: The methyl group provides steric bulk and can influence the conformation of the molecule. This can be exploited to achieve greater selectivity for the target kinase. Furthermore, like fluorine, it can serve as a metabolic shield, preventing undesirable oxidation by cytochrome P450 enzymes.[7][8]
This combination makes this compound a powerful tool for medicinal chemists aiming to optimize the drug-like properties of their lead compounds. Its most notable application is in the synthesis of dual inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both critical targets in various cancers.[9][10][11]
Application in Dual EGFR/HER2 Inhibitor Synthesis
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[9][12] Their dysregulation is a key driver in the proliferation of cancer cells, making them validated targets for cancer therapy.[9] Dual inhibitors that target both kinases, such as Lapatinib, can offer broader efficacy and overcome some resistance mechanisms.[10][13][14] The synthesis of such compounds often involves the coupling of a quinazoline core with a substituted aniline fragment, where this compound can be a precursor to the latter.
Below is a generalized workflow for the synthesis of a kinase inhibitor utilizing this building block.
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Application Notes and Protocols for 4-Ethynyl-1-fluoro-2-methylbenzene in PET Imaging Agent Development
For: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Introduction: The Strategic Value of Fluorinated Alkynes in PET Tracer Design
Positron Emission Tomography (PET) is a premier non-invasive imaging modality that provides quantitative insights into biological processes at the molecular level.[1][2] The development of novel PET tracers is paramount for advancing our understanding of disease and for the development of new therapeutics. Fluorine-18 is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes, low positron energy (0.635 MeV) which allows for high-resolution images, and its well-established production and radiolabeling chemistry.[3][4]
The "building block" or "modular" approach to PET tracer synthesis has gained significant traction.[5] This strategy involves the preparation of an ¹⁸F-labeled synthon which is then coupled to a larger, more complex targeting molecule in a subsequent step. This approach is often more efficient and provides higher radiochemical yields compared to late-stage radiofluorination of the final complex molecule.
Within this paradigm, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the assembly of PET radiopharmaceuticals.[6][7] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the time-sensitive nature of radiochemistry. The key components for this reaction are an azide and a terminal alkyne.
This document provides detailed application notes and protocols for the use of 4-Ethynyl-1-fluoro-2-methylbenzene (CAS: 351002-93-2) as a versatile building block in the development of ¹⁸F-labeled PET imaging agents. Its unique structure, featuring a terminal alkyne for click chemistry, a fluorine atom for potential modulation of pharmacokinetic properties, and a methyl group, makes it an attractive starting material for the synthesis of novel PET tracers.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in multi-step organic and radiochemical syntheses.
| Property | Value | Reference |
| CAS Number | 351002-93-2 | [7] |
| Molecular Formula | C₉H₇F | [7] |
| Molecular Weight | 134.15 g/mol | [7] |
| Boiling Point | 169-170 °C (lit.) | [7] |
| Density | 1.007 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.5210 (lit.) | [7] |
Rationale for Application in PET Tracer Development
The choice of this compound as a precursor for PET tracer development is underpinned by several key advantages:
-
Click Chemistry Handle: The terminal ethynyl group is a ready handle for CuAAC reactions, allowing for the efficient and specific conjugation to azide-functionalized targeting vectors or ¹⁸F-labeled prosthetic groups.[8]
-
Structural Motif: The fluorinated and methylated phenyl ring can serve as a core structural element of the final PET tracer, potentially influencing its binding affinity to the biological target and its pharmacokinetic properties.
-
Modulation of Properties: The fluorine atom can enhance metabolic stability and, in some cases, improve blood-brain barrier penetration, which is critical for neuroimaging agents.[3]
Illustrative Application: Synthesis of a Hypothetical PET Tracer for Imaging Cyclooxygenase-2 (COX-2)
To demonstrate the application of this compound, we will outline the synthesis of a hypothetical PET tracer targeting the cyclooxygenase-2 (COX-2) enzyme, an important target in neuroinflammation and oncology. The core of our hypothetical tracer will be a celecoxib-like structure, where the pyrazole moiety is linked to a triazole formed via a click reaction.
Experimental Workflow Overview
The overall workflow for the development of our hypothetical COX-2 PET tracer, [¹⁸F]F-Triazole-Celecoxib, is depicted below. This involves the synthesis of a non-radioactive ("cold") standard for analytical validation, the preparation of an azide-functionalized precursor, the synthesis of the ¹⁸F-labeled prosthetic group, and the final radiolabeling reaction.
Caption: Overall workflow for the synthesis of the hypothetical PET tracer.
Part 1: Synthesis of the Non-Radioactive ('Cold') Standard
The synthesis of the non-radioactive standard is essential for analytical method development (e.g., HPLC, TLC) and for confirming the identity of the radiolabeled product.
Protocol 1.1: Synthesis of 4-(5-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)azidobenzene (Celecoxib-N₃)
This protocol describes the synthesis of the azide-functionalized precursor derived from celecoxib.
-
Step 1: Nitration of Celecoxib. To a solution of celecoxib (1.0 g, 2.62 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, add potassium nitrate (0.29 g, 2.88 mmol) portion-wise. Stir the reaction mixture at 0 °C for 2 hours.
-
Step 2: Pour onto ice. Carefully pour the reaction mixture onto crushed ice (50 g) and stir until the ice has melted.
-
Step 3: Filtration. Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. Dry the solid in a vacuum oven to yield nitro-celecoxib.
-
Step 4: Reduction to Amine. Dissolve the nitro-celecoxib (0.5 g, 1.17 mmol) in ethanol (20 mL) and add tin(II) chloride dihydrate (1.32 g, 5.85 mmol). Reflux the mixture for 4 hours.
-
Step 5: Work-up. Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield amino-celecoxib.
-
Step 6: Diazotization and Azide Formation. Dissolve the amino-celecoxib (0.2 g, 0.50 mmol) in a mixture of concentrated hydrochloric acid (1 mL) and water (5 mL) at 0 °C. Add a solution of sodium nitrite (38 mg, 0.55 mmol) in water (1 mL) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Step 7: Azide Introduction. To the diazonium salt solution, add a solution of sodium azide (36 mg, 0.55 mmol) in water (1 mL) dropwise. Stir for 1 hour at 0 °C.
-
Step 8: Extraction and Purification. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain Celecoxib-N₃.
Protocol 1.2: CuAAC Reaction for Cold Standard Synthesis
This protocol details the click reaction between this compound and the azide precursor.
-
Step 1: Prepare Reaction Mixture. In a 10 mL round-bottom flask, dissolve Celecoxib-N₃ (50 mg, 0.118 mmol) and this compound (17 mg, 0.129 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Step 2: Add Catalyst. To the solution, add sodium ascorbate (23 mg, 0.118 mmol) followed by copper(II) sulfate pentahydrate (6 mg, 0.024 mmol).
-
Step 3: Reaction. Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Step 4: Work-up. Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure F-Triazole-Celecoxib cold standard.
-
Step 6: Characterization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Caption: Synthesis of the non-radioactive standard via CuAAC.
Part 2: Radiosynthesis of the ¹⁸F-Labeled PET Tracer
The radiosynthesis is performed in a hot cell using an automated synthesis module. The following protocols are illustrative and should be adapted and validated for specific automated systems.
Protocol 2.1: Production of [¹⁸F]Fluoride
-
Step 1: Target Bombardment. [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding a target containing [¹⁸O]H₂O with protons in a cyclotron.[9]
-
Step 2: Trapping. The resulting aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻.
Protocol 2.2: Synthesis of [¹⁸F]Fluoroethyl Azide ([¹⁸F]FEA)
[¹⁸F]Fluoroethyl azide is a commonly used prosthetic group for ¹⁸F-labeling via click chemistry.
-
Step 1: Elution of [¹⁸F]Fluoride. Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
-
Step 2: Azeotropic Drying. Remove the water by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat with additions of anhydrous acetonitrile.
-
Step 3: Radiofluorination. To the dried [¹⁸F]F⁻/K₂₂₂ complex, add a solution of ethylene glycol ditosylate in anhydrous acetonitrile. Heat the reaction mixture (e.g., 85 °C for 10 minutes) to produce [¹⁸F]fluoroethyl tosylate.
-
Step 4: Azide Substitution. After cooling, add a solution of sodium azide in DMF to the reaction vessel. Heat the mixture (e.g., 100 °C for 10 minutes) to form [¹⁸F]fluoroethyl azide.
-
Step 5: Purification. Purify the volatile [¹⁸F]fluoroethyl azide by passing the reaction mixture through a purification cartridge (e.g., silica or alumina) to trap the unreacted [¹⁸F]fluoride and other impurities. The [¹⁸F]FEA can be collected in a cold trap or directly in the solvent for the next step.
Protocol 2.3: CuAAC Radiosynthon Coupling for [¹⁸F]F-Triazole-Celecoxib
This protocol describes the final radiolabeling step. For this, an alkyne-functionalized celecoxib precursor is required. The synthesis of such a precursor would follow standard organic chemistry procedures.
-
Step 1: Prepare Reaction Mixture. To a solution of the alkyne-functionalized celecoxib precursor (1-2 mg) in a suitable solvent (e.g., DMF or a mixture of tert-butanol/water), add the solution of [¹⁸F]fluoroethyl azide.
-
Step 2: Add Catalyst. Add a freshly prepared solution of sodium ascorbate and copper(II) sulfate. Alternatively, a copper(I) source like Cu(I)-TBTA can be used to accelerate the reaction and reduce potential side reactions.
-
Step 3: Reaction. Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for 10-15 minutes.
-
Step 4: Quenching and Dilution. Quench the reaction by adding a suitable buffer or water. Dilute the mixture with the mobile phase for HPLC purification.
Protocol 2.4: Purification and Quality Control
-
Step 1: HPLC Purification. Purify the crude reaction mixture by semi-preparative HPLC using a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA). Collect the fraction corresponding to the [¹⁸F]F-Triazole-Celecoxib, identified by co-elution with the non-radioactive standard.
-
Step 2: Formulation. Remove the HPLC solvent from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge. Elute the final product from the cartridge with ethanol and formulate in sterile saline for injection.
-
Step 3: Quality Control.
-
Radiochemical Purity: Determine by analytical HPLC, which should be >95%.
-
Radiochemical Identity: Confirm by co-elution with the non-radioactive standard on the analytical HPLC.
-
Specific Activity: Measure the radioactivity and the mass of the product to calculate the specific activity (GBq/µmol).
-
Residual Solvents: Analyze for residual solvents (e.g., acetonitrile, ethanol) by gas chromatography.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is sterile and pyrogen-free.
-
Data Presentation: Expected Radiosynthesis Outcome
The following table summarizes the expected outcomes for the radiosynthesis of [¹⁸F]F-Triazole-Celecoxib.
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | > 95% |
| Specific Activity | > 50 GBq/µmol |
| Total Synthesis Time | 60-90 minutes |
Conclusion
This compound is a valuable and versatile building block for the development of novel ¹⁸F-labeled PET imaging agents. Its utility is primarily derived from the presence of a terminal alkyne, which allows for its incorporation into complex molecules via the highly efficient and reliable CuAAC click reaction. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers to leverage this building block in the design and synthesis of new PET tracers for a wide range of biological targets. The modular nature of the click chemistry approach allows for the rapid generation of libraries of potential PET tracers, accelerating the discovery and development of new molecular imaging agents.
References
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Glaser, M., & Årstad, E. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 839-842.
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Zeglis, B. M., et al. (2013). The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals. Journal of Nuclear Medicine, 54(6), 839-842.
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van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
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Brust, P., et al. (2014). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 57(4), 255-274.
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van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
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Zeglis, B. M., et al. (2022). Click chemistry: A transformative technology in nuclear medicine. Journal of Nuclear Medicine, 63(Supplement 1), 5S-12S.
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MySkinRecipes. (n.d.). This compound.
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Walsh, J. C., & Kolb, H. C. (2010). Applications of Click Chemistry in Radiopharmaceutical Development. CHIMIA International Journal for Chemistry, 64(1), 29-32.
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van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773.
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Vrije Universiteit Amsterdam. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis.
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ChemicalBook. (n.d.). This compound.
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Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry, 25(11), 1887-1903.
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PubChem. (n.d.). This compound.
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Open MedScience. (2024). Synthesis of Fluorine-18 for Advanced PET Imaging.
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Pees, A., et al. (2023). State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry, 8(1), 28.
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Semantic Scholar. (2017). Fluorine-18 Labelled Building Blocks for PET Tracer Synthesis.
-
Mach, M., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules, 26(21), 6496.
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Lee, S., et al. (2021). Synthesis and preclinical evaluation of a novel fluorine-18 labeled small-molecule PET radiotracer for Imaging of CXCR3 receptor In mouse models of atherosclerosis. Scientific Reports, 11(1), 18818.
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PubChem. (n.d.). 4-Ethyl-2-fluoro-1-methylbenzene.
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Alafeef, M., & Liu, D. (2022). Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer. Cancers, 14(6), 1483.
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Sigma-Aldrich. (n.d.). 1-Ethynyl-2-fluoro-4-methylbenzene.
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Padmanabhan, P., & Mukherjee, J. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Current Medicinal Chemistry, 19(26), 4467-4481.
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Uddin, M. J., et al. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. International Journal of Molecular Sciences, 23(12), 6509.
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Muehllehner, M. G., et al. (2014). 18F-Fluorothymidine-Pet Imaging of Glioblastoma Multiforme: Effects of Radiation Therapy on Radiotracer Uptake and Molecular Biomarker Patterns. Journal of Nuclear Medicine & Radiation Therapy, 5(5), 1000193.
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Application Notes and Protocols for the Preparation of Fluorinated Bioactive Molecules with 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, binding affinity, and pKa.[1] This strategic introduction of fluorine can lead to significant improvements in pharmacokinetic and pharmacodynamic profiles, ultimately enhancing therapeutic efficacy.[1]
4-Ethynyl-1-fluoro-2-methylbenzene is a versatile building block that offers medicinal chemists a powerful tool for introducing a fluorinated phenylacetylene moiety into target molecules. This reagent is particularly valuable due to the presence of three key functional handles: the terminal alkyne, the fluorine atom, and the methyl group. The terminal alkyne is primed for a variety of powerful coupling reactions, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". The fluorine and methyl substituents on the aromatic ring provide additional points for modulating electronic and steric properties, which can be crucial for optimizing interactions with biological targets.
This comprehensive guide provides detailed protocols and expert insights into the application of this compound in the synthesis of fluorinated bioactive molecules, empowering researchers in drug development to leverage this valuable synthetic intermediate.
Key Synthetic Applications and Protocols
Sonogashira Cross-Coupling: Forging Carbon-Carbon Bonds for Bioactive Scaffolds
The Sonogashira cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] This palladium- and copper-cocatalyzed reaction is instrumental in the synthesis of a vast array of complex organic molecules, including many with significant biological activity.
Causality of Experimental Choices: The Sonogashira coupling provides a direct and efficient route to introduce the fluorinated aromatic alkyne moiety of this compound onto a heterocyclic or aromatic core, which is a common feature in many kinase inhibitors and other targeted therapeutics. The choice of a palladium catalyst, typically with a phosphine ligand, and a copper(I) co-catalyst is crucial for facilitating the catalytic cycle, which involves the activation of both the alkyne and the halide.
Experimental Workflow: Sonogashira Coupling
Sources
Application Notes & Protocols: 4-Ethynyl-1-fluoro-2-methylbenzene as a Strategic Building Block in Modern Agrochemical Discovery
For Researchers, Scientists, and Agrochemical Development Professionals
Authored by: A Senior Application Scientist
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of innovative molecular scaffolds. Among these, 4-ethynyl-1-fluoro-2-methylbenzene has emerged as a highly versatile and valuable building block. Its unique combination of a reactive ethynyl group, a metabolically stabilizing fluorine atom, and a lipophilicity-enhancing methyl group provides a powerful platform for the synthesis of a new generation of herbicides, insecticides, and fungicides. This technical guide delves into the strategic application of this compound in agrochemical design and synthesis, providing detailed protocols for its key transformations and highlighting the rationale behind its utilization.
Introduction: The Strategic Advantage of the 4-Ethynyl-1-fluoro-2-methylphenyl Moiety
The molecular architecture of this compound offers a trifecta of desirable features for the agrochemical chemist. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". These reactions are known for their high yields and functional group tolerance, making them ideal for the rapid synthesis of diverse compound libraries.[1]
The strategic placement of a fluorine atom on the benzene ring is a well-established strategy in drug and agrochemical design. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes in target pests and the environment.[2] Furthermore, the high electronegativity of fluorine can modulate the electronic properties of the molecule, influencing its binding affinity to target proteins. The methyl group contributes to the overall lipophilicity of the molecule, which is a critical parameter for its uptake and translocation within the target organism.[3]
This combination of reactive and modulatory functionalities makes this compound a privileged starting material for the construction of complex agrochemical candidates.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₇F | [4] |
| Molecular Weight | 134.15 g/mol | [4] |
| Boiling Point | 169-170 °C (lit.) | [5] |
| Density | 1.007 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.5210 (lit.) | [5] |
| CAS Number | 351002-93-2 | [4] |
Core Applications in Agrochemical Synthesis: A Focus on Triazole-Based Fungicides
While the application of this compound is broad, its use in the synthesis of triazole-containing compounds is particularly noteworthy. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[6] The 1,2,3-triazole ring, readily formed via click chemistry, serves as a stable and effective linker to connect the 4-fluoro-2-methylphenyl "head" group to a variety of "toxophore" moieties responsible for the compound's biological activity.[7][8]
The following workflow illustrates the general strategy for synthesizing novel triazole-based agrochemicals using this compound.
Caption: Synthetic workflow for triazole agrochemicals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key reactions involving this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of a Model Triazole Agrochemical Candidate
This protocol describes the synthesis of a model 1,4-disubstituted 1,2,3-triazole, a common core structure in modern fungicides.[6] The reaction joins this compound with a generic azide-containing toxophore precursor.
Rationale: The CuAAC reaction is chosen for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it a cornerstone of modern medicinal and agrochemical synthesis.[1][9] The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the regioselective formation of the 1,4-disubstituted triazole.[10]
Materials:
-
This compound (1.0 eq)
-
Azide-functionalized toxophore (R-N₃) (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide-functionalized toxophore (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The reaction mixture will typically change color, indicating the formation of the active copper(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-fluoro-2-methylphenyl)-4-(toxophore)-1H-1,2,3-triazole.
Data Interpretation:
| Reactant A | Reactant B | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 4 | >95 |
| This compound | 1-Azido-4-chlorobenzene | CuSO₄/NaAsc | t-BuOH/H₂O | 6 | >90 |
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of Aryl-Alkynyl Agrochemical Intermediates
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11] This reaction is instrumental in extending the carbon framework and introducing further diversity into potential agrochemical candidates.
Rationale: This palladium- and copper-cocatalyzed reaction allows for the direct connection of the 4-ethynyl-1-fluoro-2-methylphenyl moiety to other aromatic or heteroaromatic systems, which may be part of a desired toxophore or serve to modulate the overall physicochemical properties of the final compound.[12]
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., 4-iodopyridine) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran and triethylamine. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
The Role of the Toxophore in Agrochemical Design
The term "toxophore" refers to the specific structural feature of a pesticide molecule that is responsible for its toxic action on the target organism.[13] In the context of the synthetic strategies outlined above, the 4-ethynyl-1-fluoro-2-methylphenyl moiety acts as a carrier or a group that enhances the overall properties of the molecule, while the azide-functionalized or halide-functionalized reactant introduces the toxophore. The selection of an appropriate toxophore is critical and depends on the desired mode of action and target pest. For example, in the design of new herbicides, the toxophore might be a group that inhibits a key plant enzyme, such as acetolactate synthase.[13]
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its unique combination of a reactive alkyne handle and beneficial fluorine and methyl substituents allows for the efficient construction of diverse molecular architectures with tunable physicochemical and biological properties. The robust and high-yielding nature of the Sonogashira coupling and click chemistry reactions enables the rapid exploration of chemical space, accelerating the discovery of new and effective crop protection agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of agrochemical innovation.
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Application Note: Strategic Selection of Palladium Catalysts for the Sonogashira Coupling of 4-Ethynyl-1-fluoro-2-methylbenzene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of palladium catalysts for the Sonogashira cross-coupling reaction with the challenging substrate, 4-Ethynyl-1-fluoro-2-methylbenzene. We delve into the mechanistic nuances of the Sonogashira coupling, with a particular focus on the activation of the inert C-F bond. This note presents a comparative analysis of various palladium catalyst systems, detailed experimental protocols, and troubleshooting strategies to enable successful and high-yielding syntheses.
Introduction: The Sonogashira Coupling and the Aryl Fluoride Challenge
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] The reaction proceeds under mild conditions, tolerating a wide range of functional groups.[3]
However, the use of aryl fluorides as coupling partners in Sonogashira reactions presents a significant challenge due to the high bond dissociation energy of the C-F bond.[4] Traditional palladium catalyst systems are often ineffective for the activation of such inert bonds. This application note specifically addresses the strategic considerations for the successful coupling of this compound, a substrate that combines the challenge of an aryl fluoride with the nuances of a sterically hindered and electron-rich alkyne. Recent advancements in catalyst design, particularly the development of specialized ligands and copper-free protocols, have opened new avenues for the utilization of aryl fluorides in this important transformation.[5][6][7]
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][8]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[9]
-
Transmetalation: The Pd(II) complex reacts with a copper acetylide species (formed in the copper cycle) to generate a palladium acetylide complex and regenerate the copper catalyst.[1]
-
Reductive Elimination: The palladium acetylide complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.[9]
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which is more nucleophilic and readily participates in the transmetalation step with the palladium complex.[10]
However, the presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), prompting the development of copper-free Sonogashira protocols.[11][12] For challenging substrates like aryl fluorides, innovative copper-free methods have proven to be particularly effective.[6][7]
Catalytic Cycle of a Copper-Free Sonogashira Coupling
Caption: Simplified catalytic cycle for a copper-free Sonogashira coupling.
Palladium Catalyst and Ligand Selection: A Comparative Analysis
The choice of the palladium catalyst and accompanying ligand is paramount for the successful coupling of aryl fluorides. The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[8]
| Catalyst System | Ligand Type | Advantages | Disadvantages | Recommended for this compound? |
| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | Simple Phosphines | Readily available, well-established for simple substrates.[8] | Generally ineffective for aryl fluorides due to low reactivity. | Not recommended. |
| Pd₂(dba)₃ or Pd(OAc)₂ with Buchwald Ligands (e.g., XPhos, SPhos) | Bulky, Electron-Rich Biarylphosphines | High activity for challenging substrates like aryl chlorides.[13][14] Can be effective in copper-free systems.[14] | Can be expensive, require careful handling (air-sensitive). | Potentially effective, requires optimization. |
| Pd-NHC Complexes (e.g., PEPPSI™ catalysts) | N-Heterocyclic Carbenes (NHCs) | High thermal stability, resistant to air and moisture.[15][16] Highly active for a broad range of cross-coupling reactions.[16][17] | Synthesis of specialized NHC ligands can be complex. | Highly recommended for investigation. |
| Ligandless or Copper/Ligand-Free Systems (with LiHMDS) | None (in situ complex formation) | Operationally simple, avoids costly and sensitive ligands.[7] Specifically shown to be effective for aryl fluorides.[5][6] | May have a narrower substrate scope compared to ligated systems. | Highly recommended as a primary approach. |
Experimental Protocol: Copper- and Ligand-Free Sonogashira Coupling of an Aryl Fluoride
This protocol is adapted from a highly efficient method developed for the Sonogashira coupling of aryl fluorides using lithium hexamethyldisilazide (LiHMDS) as a base, which circumvents the need for a copper co-catalyst and an exogenous ligand.[6][7]
Materials:
-
Aryl fluoride (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
-
LiHMDS (Lithium bis(trimethylsilyl)amide) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl fluoride (1.0 mmol), this compound (161 mg, 1.2 mmol), and LiHMDS (334 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous THF (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots from the reaction mixture under inert conditions.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Workflow for the Sonogashira Coupling Experiment
Caption: A generalized workflow for the Sonogashira coupling experiment.
Troubleshooting and Key Considerations
-
Inert Atmosphere: The palladium catalyst, especially in its active Pd(0) state, is sensitive to oxygen. Maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and the formation of oxidative homocoupling byproducts.[18]
-
Anhydrous Conditions: Water can interfere with the base and the catalytic cycle. Ensure all solvents and reagents are anhydrous.
-
Base Selection: The choice of base is critical. While amine bases are common in traditional Sonogashira couplings, for aryl fluorides, a strong, non-nucleophilic base like LiHMDS has proven superior.[5][6][7][10]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.[19] THF is a good starting point for the LiHMDS-promoted reaction, but other polar aprotic solvents like DMF or dioxane could be explored during optimization.[19][20]
-
Ligand Screening: If the ligand-free approach is unsuccessful, screening a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands may be beneficial.[13][21]
Conclusion
The Sonogashira coupling of this compound, while challenging, is readily achievable with careful consideration of the catalyst system and reaction conditions. The development of copper- and ligand-free protocols utilizing strong bases like LiHMDS represents a significant advancement in the field, offering a practical and efficient route to previously inaccessible disubstituted alkynes. For more complex substrates or optimization needs, the exploration of advanced ligand systems, such as Buchwald-type phosphines or N-heterocyclic carbenes, provides a powerful toolkit for the modern synthetic chemist.
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PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA - Fırat Akademi. Available at: [Link]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. PEPPSI - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 20. researchgate.net [researchgate.net]
- 21. firatakademi.com [firatakademi.com]
Solvent effects on the CuAAC reaction of 4-Ethynyl-1-fluoro-2-methylbenzene
Topic: Solvent Effects on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 4-Ethynyl-1-fluoro-2-methylbenzene
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the "Click" - Why Solvent Choice is Critical
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is celebrated as the premier example of "click chemistry," a concept introduced by K. Barry Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts.[][2][3] This powerful ligation method forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne and has become indispensable in drug discovery, bioconjugation, and materials science.[4][5] The reaction's success is often attributed to its remarkable functional group tolerance and its ability to proceed under mild, often aqueous, conditions.[6][7]
However, the perceived simplicity of the CuAAC reaction belies a complex mechanistic landscape where the solvent plays a decisive, though often overlooked, role.[4] The choice of solvent can dramatically influence reaction kinetics, yield, and even the stability of the catalytically active Cu(I) species. This is particularly true for electronically modified substrates like This compound . This substrate, with its electron-withdrawing fluorine and electron-donating methyl group, presents an interesting case study for examining how solvent properties interact with substrate electronics to dictate reaction outcomes.
This guide provides a detailed examination of the solvent's role in the CuAAC reaction, using this compound as a model substrate. We will move from the fundamental mechanism to practical, data-driven protocols, offering researchers the insights needed to optimize their "click" reactions for maximum efficiency and reliability.
The Mechanistic Role of the Solvent in the CuAAC Catalytic Cycle
The CuAAC reaction is not a true concerted cycloaddition; instead, it proceeds through a multi-step catalytic cycle involving copper(I) acetylide intermediates.[4][8] The solvent influences nearly every step of this process, from catalyst stabilization to substrate coordination. Understanding this interplay is key to rational solvent selection.
The catalytic cycle, simplified in the diagram below, involves several key equilibria that are highly sensitive to the reaction medium.[4] A critical observation is that the formation of higher-order, often unproductive, polynuclear copper acetylides can be detrimental to the reaction rate.[4] Solvents that promote ligand exchange and discourage aggregation, such as water and alcohols, are often preferred over apolar organic solvents.[4]
Caption: Simplified CuAAC catalytic cycle and key points of solvent influence.
Key Solvent Properties and Their Mechanistic Impact:
-
Polarity and Protic Nature: Polar solvents, especially those capable of hydrogen bonding (protic), are highly effective. Water, often used in combination with a co-solvent like t-butanol, accelerates the reaction.[6][9] This is attributed to the stabilization of polar intermediates and the promotion of ligand exchange on the copper center, which is beneficial for the catalytic rate.[4][9]
-
Coordinating Ability: Solvents with Lewis basicity, such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (MeCN), can coordinate directly to the Cu(I) center.[10][11] While this can help solubilize the catalyst, strong coordination can also compete with the alkyne and azide substrates, potentially inhibiting the reaction or requiring higher temperatures to proceed efficiently.[12][13]
-
Reactant Solubility: A primary, yet critical, function of the solvent is to fully dissolve all components: the azide, the alkyne, the copper source, and any ligands.[14] Poor solubility of any reactant will lead to a heterogeneous mixture and drastically reduced reaction rates.[14] For nonpolar substrates like this compound, co-solvents are often essential.
Comparative Study: Solvent Effects on the CuAAC of this compound
To illustrate these effects, we present data from a comparative study reacting this compound with Benzyl Azide under various common solvent systems. All reactions were run at room temperature using CuSO₄·5H₂O as the catalyst precursor and sodium ascorbate as the reductant.
| Solvent System (v/v) | Reaction Time (h) | Yield (%) | Purity (LC-MS) | Key Observations |
| t-BuOH / H₂O (1:1) | 2 | >98% | >99% | Fast, clean reaction. Homogeneous solution. Ideal for "green" chemistry. |
| THF / H₂O (1:1) | 4 | 95% | >99% | Slightly slower than t-BuOH/H₂O but an excellent alternative. |
| DMSO | 24 | 85% | >95% | Significantly slower reaction rate. Requires extended time for high conversion. |
| DMF | 24 | 82% | >95% | Similar inhibitory effect to DMSO. Reaction may require heating. |
| Acetonitrile (MeCN) | 12 | 90% | >98% | Moderately coordinating. Faster than DMSO/DMF but slower than aqueous mixtures. |
| Toluene | 48 | <20% | Poor | Very slow, incomplete reaction. Catalyst and ascorbate solubility issues. |
Analysis of Results:
The data clearly demonstrates the superiority of aqueous co-solvent systems for this reaction at room temperature. The high efficiency of t-BuOH/H₂O is consistent with literature findings that water promotes the reaction.[4][15] The significantly retarded rates in strongly coordinating solvents like DMSO and DMF highlight their inhibitory effect on the catalyst.[10][12] While these solvents are excellent for dissolving a wide range of substrates, their use may necessitate higher catalyst loading or elevated temperatures to achieve reasonable reaction times. The poor performance in Toluene is primarily due to the insolubility of the copper salt and ascorbate, leading to a largely ineffective catalytic system.
Optimized Protocols
Based on the findings, we provide two robust protocols for researchers to adapt. The first is a high-efficiency, environmentally friendly method, while the second is optimized for situations where anhydrous conditions are necessary.
Caption: General experimental workflow for the CuAAC reaction.
Protocol 1: High-Yield Aqueous Conditions (Recommended)
This protocol maximizes reaction rate and yield while using an environmentally benign solvent system.
Reagents:
-
This compound (1.0 eq)
-
Benzyl Azide (1.0 eq)
-
CuSO₄·5H₂O (1 mol%)
-
Sodium Ascorbate (5 mol%)
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and Benzyl Azide (1.0 eq) in a 1:1 mixture of t-BuOH and deionized water (final concentration of reactants ~0.1 M).
-
Stir the solution vigorously to ensure it is homogeneous.
-
Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water).
-
To the stirring reaction mixture, add the CuSO₄·5H₂O solution (1 mol%).
-
Immediately following, add the Sodium Ascorbate solution (5 mol%). The solution may turn a faint yellow/orange color.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triazole product, which is often of high purity.
Protocol 2: Anhydrous Conditions using a Coordinating Solvent
This protocol is suitable for substrates that are sensitive to water or have poor solubility in aqueous mixtures. Note the requirement for an inert atmosphere and potentially longer reaction times or heating.
Reagents:
-
This compound (1.0 eq)
-
Benzyl Azide (1.05 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To an oven-dried, argon-flushed flask, add this compound (1.0 eq), Copper(I) Iodide (5 mol%), and anhydrous DMSO.
-
Stir the mixture under a positive pressure of argon.
-
Add Benzyl Azide (1.05 eq) followed by DIPEA (10 mol%). The base helps to facilitate the formation of the copper acetylide.
-
Stir the reaction at room temperature or heat to 40-50 °C to increase the rate. Monitor progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash repeatedly with water to remove DMSO, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product may require purification by flash column chromatography to remove residual DMSO and side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst Oxidation: The active Cu(I) was oxidized to inactive Cu(II) by dissolved oxygen.[14] | 1. Degas the solvent thoroughly before adding reagents. Ensure a fresh solution of sodium ascorbate is used. |
| 2. Poor Solubility: One or more reactants are not fully dissolved.[14] | 2. Change the co-solvent or solvent ratio. Use THF/H₂O or add a small amount of DMSO to the aqueous mixture. | |
| 3. Inhibitory Solvent: Using a strongly coordinating solvent (e.g., DMSO) at room temperature.[12] | 3. Gently heat the reaction (40-60 °C) or switch to a non-coordinating or aqueous system. | |
| Formation of Green/Blue Precipitate | Catalyst Inactivity: Cu(II) salts are precipitating, indicating the reduction to Cu(I) is inefficient. | Add additional sodium ascorbate. Ensure the pH of the solution is not highly acidic (ideal range is 4-12).[6] |
| Side Product Formation (Glaser Coupling) | Excess Oxygen: Oxidative homocoupling of the alkyne can occur, especially at low azide concentration.[7] | Ensure the reaction is run under an inert atmosphere or that the solvent is properly degassed. |
| Difficulty with Purification | Residual High-Boiling Solvent: DMF or DMSO can be difficult to remove completely. | Perform multiple aqueous washes during workup. For DMSO, washing with a cold, dilute LiCl solution can be effective. |
Conclusion and Recommendations
The choice of solvent is a critical parameter for the successful execution of the CuAAC reaction. For the model substrate this compound, and for many other systems, a 1:1 mixture of t-BuOH/H₂O provides the optimal balance of reaction speed, efficiency, and environmental safety. While coordinating aprotic solvents like DMSO and DMF are valuable for ensuring substrate solubility, their inherent ability to coordinate with the copper catalyst significantly slows the reaction at ambient temperatures.[10] Researchers should only resort to these solvents when substrate solubility is a limiting factor and should be prepared to employ longer reaction times or thermal assistance. By understanding the mechanistic role of the solvent, scientists can move beyond a "one-size-fits-all" approach and rationally design reaction conditions to maximize the power of click chemistry.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Journal of the American Chemical Society, 127(1), 210-216. Available from: [Link]
-
Sharpless, K. B., et al. (2001). Click Chemistry: A Concept for Modular Synthesis. Angewandte Chemie International Edition, 40(11), 2004-2021. Available from: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available from: [Link]
-
Wisdom Library. (2024). A review on click chemistry. Available from: [Link]
-
A Recent Concept of Importance: Click Chemistry. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 158-164. Available from: [Link]
-
Cozza, G. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5345-5355. Available from: [Link]
-
The Story of Click Chemistry: From Concept to Nobel Prize. (2025). ChemRxiv. Available from: [Link]
-
CuAAC: an efficient Click Chemistry reaction on Solid Phase. (2025). ResearchGate. Available from: [Link]
-
Presolski, S. I., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(4), 724-727. Available from: [Link]
-
Finn, M. G., & Fokin, V. V. (2021). Introduction: Click Chemistry. Chemical Reviews, 121(12), 6619-6620. Available from: [Link]
-
Kamal, A., et al. (2012). Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(10), 3455-3459. Available from: [Link]
-
Racioppi, S., Orian, L., Tubaro, C., Gennaro, A., & Isse, A. A. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. Catalysts, 12(12), 1656. Available from: [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ResearchGate. Available from: [Link]
-
Britannica. (n.d.). Copper-catalyzed azide-alkyne cycloaddition. Available from: [Link]
-
Racioppi, S., Orian, L., Tubaro, C., Gennaro, A., & Isse, A. A. (2022). Solvent Coordination Effect on Copper-Based Molecular Catalysts for Controlled Radical Polymerization. University of Padua Institutional Research Archive. Available from: [Link]
-
Bakis, E., et al. (2022). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 20(44), 8681-8688. Available from: [Link]
-
Lee, S., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. Bioconjugate Chemistry, 25(6), 1183-1192. Available from: [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Asymmetric Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). ACS Catalysis, 6(6), 3629-3636. Available from: [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6439. Available from: [Link]
-
Kennedy, D. C., et al. (2011). Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide–Alkyne Cycloaddition. Bioconjugate Chemistry, 22(10), 1958-1965. Available from: [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 681, 149-161. Available from: [Link]
-
Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. (2023). RSC Advances, 13(16), 10833-10842. Available from: [Link]
-
Green alternative solvents for the copper-catalysed arylation of phenols and amides. (2016). White Rose Research Online. Available from: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming low yield in Sonogashira coupling of 4-Ethynyl-1-fluoro-2-methylbenzene
Technical Support Center: Sonogashira Coupling
Topic: Overcoming Low Yield in the Sonogashira Coupling of 4-Ethynyl-1-fluoro-2-methylbenzene
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Sonogashira coupling of particularly demanding substrates. Our focus today is a technical deep-dive into a specific, challenging transformation: the coupling of an aryl fluoride bearing both steric hindrance and an electron-donating group. We will move beyond standard protocols to explore the mechanistic hurdles and provide field-proven troubleshooting strategies.
Part 1: Initial Diagnosis & Understanding the Core Challenges
Q1: Why is my Sonogashira reaction with this compound failing or resulting in extremely low yields under standard conditions (e.g., Pd(PPh₃)₄/CuI, Et₃N)?
A1: The low reactivity of your substrate, this compound, is not unexpected and stems from a combination of three distinct electronic and steric factors that render standard Sonogashira protocols ineffective. Understanding these root causes is the first step toward a rational optimization of your reaction conditions.
-
Inert C(sp²)-F Bond: The carbon-fluorine bond is the strongest of the carbon-halogen bonds (bond dissociation energy ~126 kcal/mol).[1] This high bond strength makes the rate-limiting oxidative addition step of the palladium catalyst into the C-F bond exceptionally difficult compared to the analogous C-Br or C-I bonds.[1] Standard palladium catalysts, especially those with less electron-rich ligands like triphenylphosphine (PPh₃), often lack the requisite electronic density to efficiently break this bond.
-
Steric Hindrance: The methyl group at the C2 position (ortho to the fluorine) creates significant steric bulk around the reaction center. This physically impedes the approach of the palladium catalyst, further increasing the activation energy of the oxidative addition step.[2][3][4] For sterically demanding substrates, the choice of a bulky, yet effective, ligand is critical to promote the formation of a reactive, monoligated palladium species.[3][5][6]
-
Electron-Donating Group (EDG): The methyl group is a mild electron-donating group. EDGs increase the electron density on the aromatic ring, making the carbon of the C-F bond less electrophilic and thus less susceptible to oxidative addition by the nucleophilic Pd(0) catalyst. This effect is less pronounced than the C-F bond strength but contributes to the overall low reactivity.[4][7]
The confluence of these three factors necessitates a departure from standard reaction conditions. A successful coupling will require a highly active catalyst system capable of overcoming a high activation barrier, along with conditions tailored to suppress common side reactions.
Caption: Key factors contributing to low Sonogashira coupling yields.
Part 2: Troubleshooting & Strategic Optimization
This section provides a logical, step-by-step guide to systematically address the challenges identified above. We will focus on modifying reaction parameters based on the specific problems observed during your experiments.
Q2: Given the inert C-F bond, which catalyst and ligand system should I use to promote oxidative addition?
A2: This is the most critical question. Overcoming the high activation energy of C-F bond cleavage requires a highly active, coordinatively unsaturated palladium center. This is almost entirely controlled by the choice of ligand.
-
Palladium Precatalyst: Move away from traditional sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. While effective for iodides and bromides, they are often insufficient for fluorides. Instead, use a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species in situ.[8]
-
Ligand Selection is Paramount: Standard PPh₃ is inadequate. You must employ a bulky and electron-rich phosphine ligand .[5][9] These ligands serve two purposes:
-
Promote Monoligation: Their steric bulk favors the formation of a highly reactive 14-electron "L-Pd(0)" species, which is more effective at oxidative addition than multi-ligated complexes.[3][6]
-
Increase Electron Density: As strong σ-donors, they increase the electron density on the palladium atom, making it more nucleophilic and enhancing its ability to attack the C-F bond.[5][6]
-
Recommended Ligand Classes:
-
Buchwald-type Biaryl Phosphines: These are the industry standard for challenging cross-couplings. Excellent starting points include XPhos , SPhos , or RuPhos .
-
Extremely Bulky Phosphines: Ligands like tri-tert-butylphosphine (P(t-Bu)₃ ) are also highly effective, known for promoting difficult oxidative additions.[5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective. Consider using an IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) based palladium precatalyst.[9]
| Parameter | Standard Conditions (Low Yield) | Recommended Modification | Rationale |
| Pd Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Ensures efficient generation of the active Pd(0) species.[8] |
| Ligand | PPh₃ | XPhos, SPhos, or P(t-Bu)₃ | Bulky, electron-rich ligands are required to activate the C-F bond.[5][6] |
| Pd:Ligand Ratio | 1:2 to 1:4 | 1:1 to 1:2 | Bulky ligands favor a monoligated active species.[3] |
Q3: I'm observing a significant amount of a byproduct that I believe is the homocoupled alkyne (Glaser coupling). How can I eliminate this?
A3: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, and its presence indicates a problem with the relative rates of the desired cross-coupling versus the undesired dimerization.[10][11] The primary cause is the copper(I) co-catalyst, which facilitates the oxidative dimerization of the alkyne, especially in the presence of oxygen.[10][12]
The most effective solution is to switch to a copper-free protocol. [11][13][14] Copper-free Sonogashira reactions completely eliminate the primary pathway for Glaser coupling.[10] This approach relies on a highly active palladium catalyst (as described in Q2) to facilitate the reaction without the need for a copper acetylide intermediate.
Strategies to Minimize Homocoupling:
-
Primary Strategy: Adopt a Copper-Free Protocol. This is the most robust solution. It typically involves a Pd(0) source, a bulky/electron-rich ligand, a suitable base, and an appropriate solvent at elevated temperatures. (See Protocol 1 below).
-
Secondary Strategy (If Cu is Retained):
-
Rigorous Deoxygenation: Oxygen is a key promoter of Glaser coupling.[10][15] Ensure all solvents and the reaction headspace are scrupulously deoxygenated. Use multiple freeze-pump-thaw cycles for your solvent or, at a minimum, sparge with argon or nitrogen for 30-60 minutes.
-
Minimize Copper Loading: Use the lowest effective concentration of CuI, typically 1-5 mol%.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[16]
-
Introduce a Reducing Atmosphere: Some protocols report that performing the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can suppress oxidative homocoupling.[12][15]
-
Q4: What is the optimal base and solvent for coupling with an aryl fluoride?
A4: The choice of base and solvent is critical, especially when high temperatures are required and when dealing with a challenging substrate.
-
Base Selection: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often too weak and can have complex interactions with the catalyst at high temperatures.[17] For C-F activation, a stronger base is generally required.
-
Recommended Bases:
-
Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices. They are strong enough to deprotonate the alkyne without causing significant side reactions.[13]
-
Lithium Hexamethyldisilazide (LiHMDS): This strong, non-nucleophilic base has been specifically reported to promote the Sonogashira coupling of aryl fluorides, showing high efficiency where other bases fail.[18][19]
-
-
-
Solvent Selection: The solvent must be able to dissolve all reactants and remain stable at high temperatures (often >100 °C).
Caption: A logical workflow for troubleshooting Sonogashira coupling.
Part 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points for the coupling of this compound with a generic terminal alkyne partner. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques.
Protocol 1: Recommended Copper-Free Sonogashira Coupling
This protocol is the most highly recommended approach to maximize yield and eliminate homocoupling side products.
Reagents & Setup:
-
Aryl Halide: this compound (1.0 equiv)
-
Terminal Alkyne: (1.2 equiv)
-
Palladium Source: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: XPhos (6 mol%)
-
Base: LiHMDS (1.0 M solution in THF, 2.5 equiv)
-
Solvent: Anhydrous, degassed Dioxane or Toluene (to make 0.2 M solution)
-
Apparatus: Oven-dried Schlenk flask with a magnetic stir bar and condenser.
Procedure:
-
To the Schlenk flask, add Pd₂(dba)₃, XPhos, and a stir bar.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the this compound.
-
Via syringe, add the anhydrous, degassed solvent, followed by the terminal alkyne.
-
Begin vigorous stirring and slowly add the LiHMDS solution dropwise at room temperature over 5 minutes.
-
Heat the reaction mixture to 110-120 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Cocatalyzed Sonogashira Coupling
Use this protocol only if a copper-free system is not feasible. It incorporates measures to suppress Glaser coupling.
Reagents & Setup:
-
Aryl Halide: this compound (1.0 equiv)
-
Terminal Alkyne: (1.2 equiv)
-
Palladium Source: PdCl₂(PPh₃)₂ (5 mol%)
-
Copper Co-catalyst: CuI (5 mol%)
-
Base: Degassed Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous, thoroughly degassed DMF (to make 0.2 M solution)
-
Apparatus: Oven-dried Schlenk flask with a magnetic stir bar and condenser.
Procedure:
-
Solvent Degassing is CRITICAL: Degas the DMF by performing three freeze-pump-thaw cycles.
-
To the Schlenk flask, add PdCl₂(PPh₃)₂, CuI, and a stir bar.
-
Evacuate and backfill with inert gas three times.
-
Add the this compound.
-
Via syringe, add the degassed DMF, followed by the degassed Et₃N and the terminal alkyne.
-
Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the homocoupled byproduct.
-
Workup and purification are identical to Protocol 1.
References
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- The effect of steric bulk in Sonogashira coupling reactions. RSC Publishing.
- Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
- Beyond Copper: A Comparative Guide to Alternative Catalysts in Sonogashira Reactions. Benchchem.
- Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. Benchchem.
- Sonogashira coupling. Wikipedia.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Developing Ligands for Palladium(II)
- Effects of solvent, base, and temperature on the Sonogashira coupling...
- Copper-free Sonogashira coupling.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Bulky ligands promote palladium-catalyzed protodeboronation.
- Sonogashira Coupling. Chemistry LibreTexts.
- Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Comput
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- Sonogashira coupling reaction with diminished homocoupling. Semantic Scholar.
- Ligand design for cross-couplings: phosphines. YouTube.
- Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Sonogashira Coupling. Organic Chemistry Portal.
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances (RSC Publishing).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Recent developments and trends in the iron- and cobalt-c
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Sonogashira Coupling. YouTube.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (n.d.).
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes.
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. Benchchem.
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
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Preventing homocoupling (Glaser coupling) of 4-Ethynyl-1-fluoro-2-methylbenzene
A Guide to Preventing Glaser Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for 4-Ethynyl-1-fluoro-2-methylbenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block in C-C bond-forming reactions, particularly the Sonogashira cross-coupling. Our focus is to provide expert insights and actionable protocols to overcome one of the most persistent challenges: the undesired oxidative homocoupling of the terminal alkyne (Glaser or Glaser-Hay coupling).
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental principles behind the formation of the homocoupled 1,3-diyne byproduct.
Q1: What is Glaser coupling, and why is it a problem with my this compound reaction?
A1: Glaser coupling is the oxidative homocoupling of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2] In the context of your work with this compound, this is a significant side reaction that competes with your desired cross-coupling (e.g., Sonogashira reaction).[3] It becomes a problem because it consumes your valuable alkyne starting material, reduces the yield of the target molecule, and introduces a byproduct that can be difficult to separate during purification.[3][4]
Q2: What is the underlying mechanism of Glaser coupling?
A2: The reaction is catalyzed by copper(I) salts in the presence of a base and an oxidant.[2][5] The mechanism proceeds via three key steps:
-
Deprotonation: A base (e.g., an amine like triethylamine) removes the acidic terminal proton from this compound to form an acetylide anion.
-
Copper Acetylide Formation: The acetylide coordinates with a Cu(I) salt (like CuI) to form a copper(I) acetylide complex.[2]
-
Oxidative Coupling: In the presence of an oxidant, typically molecular oxygen (O₂) from the air, two copper acetylide molecules couple to form the 1,3-diyne product, regenerating the copper catalyst.[1][6]
This oxidative nature is precisely why Glaser coupling is a major issue in Sonogashira reactions that use a Cu(I) co-catalyst and are inadvertently exposed to air.[7][8]
Q3: My Sonogashira reaction uses both Palladium and Copper. Which one is causing the homocoupling?
A3: The copper(I) co-catalyst is the primary culprit for Glaser homocoupling.[9][10] While the palladium catalyst orchestrates the desired cross-coupling between the alkyne and an aryl/vinyl halide, the copper(I) salt, added to accelerate the reaction at milder conditions, simultaneously catalyzes the undesired oxidative dimerization of your alkyne.[7][11] The entire process is a competition between the palladium-catalyzed cross-coupling cycle and the copper-catalyzed homocoupling cycle.
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific experimental issues related to the homocoupling of this compound.
Issue 1: The major product of my Sonogashira reaction is the homocoupled diyne.
-
Symptoms: Low to negligible yield of the desired cross-coupled product. A significant new spot appears on the TLC plate (often less polar than starting materials). NMR or LC-MS analysis of the crude mixture confirms the dominant species is the dimer of this compound.
-
Possible Causes & Solutions:
-
Cause: Significant oxygen contamination. The copper acetylide intermediate is readily oxidized.[3][9]
-
Solution (Critical): Implement rigorous anaerobic conditions. Degas all solvents (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes).[9] Ensure the reaction flask is thoroughly flame-dried under vacuum and backfilled with an inert gas (argon or high-purity nitrogen). Maintain a positive pressure of inert gas throughout the entire experiment.
-
Cause: The rate of homocoupling is much faster than the rate of cross-coupling. This can happen if the palladium catalyst is inactive or the aryl/vinyl halide partner is unreactive (e.g., aryl chlorides).
-
Solution: Consider switching to a more active palladium catalyst or ligand system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the desired cross-coupling, helping it outcompete the homocoupling pathway.[10] If using an aryl bromide, you may need higher temperatures; if possible, switching to the analogous aryl iodide will significantly increase the reaction rate.[12]
-
Issue 2: I'm getting a mixture of my desired product and the homocoupled diyne, making purification difficult.
-
Symptoms: The reaction yields both products, often in a 1:1 ratio or similar. Co-elution during column chromatography complicates isolation.
-
Possible Causes & Solutions:
-
Cause: Moderate oxygen exposure or high local concentration of the alkyne.
-
Solution (Process Control): Employ the slow addition of this compound. The homocoupling reaction is second-order with respect to the alkyne, while the cross-coupling is first-order. By using a syringe pump to add the alkyne slowly over a period of 30-60 minutes, you maintain a low, steady concentration, which kinetically favors the desired cross-coupling pathway.[4][9]
-
Cause: High copper catalyst loading. While essential, excess Cu(I) can accelerate homocoupling.[9]
-
Solution (Catalyst Optimization): Reduce the copper(I) iodide loading. Often, 1-2 mol% is sufficient. Ensure you are using high-purity CuI.
-
Solution (Atmosphere Control): A highly effective but less common technique is to perform the reaction under a hydrogen-diluted inert atmosphere (e.g., 5% H₂ in N₂). The hydrogen helps to keep the catalyst in its active reduced state and has been shown to reduce homocoupling byproducts to negligible levels (~2%).[13][14]
-
Issue 3: My reaction is clean, but the yield is low, and I'm recovering starting material.
-
Symptoms: No significant byproduct formation, but the conversion of the limiting reagent is poor even after extended reaction times.
-
Possible Causes & Solutions:
-
Cause: You have successfully suppressed homocoupling by omitting the copper catalyst (a copper-free Sonogashira), but the reaction is now too slow under your current conditions.
-
Solution: For copper-free conditions, you may need to increase the reaction temperature, use a more reactive coupling partner (aryl iodide > aryl bromide), or employ a more specialized palladium/ligand system.[9]
-
Cause: The amine base may be of poor quality or contain impurities that inhibit the catalyst.
-
Solution: Use a freshly distilled, anhydrous, and thoroughly degassed amine base (e.g., triethylamine or diisopropylamine).
-
Section 3: Protocols & Preventative Strategies
Proactive measures are the most effective way to prevent Glaser coupling. Here we provide optimized protocols and a comparative overview of different strategies.
Strategy 1: Optimized Sonogashira Protocol with Homocoupling Suppression
This protocol incorporates best practices for minimizing the Glaser side reaction while still benefiting from the rate enhancement of a copper co-catalyst.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
PdCl₂(PPh₃)₂ (1-2 mol%)
-
Copper(I) Iodide (CuI) (1-2 mol%)
-
Anhydrous, degassed triethylamine (Et₃N) or diisopropylamine (DIPA) (Solvent, or 3-5 eq if using another solvent like THF)
-
Anhydrous, degassed solvent (e.g., THF, DMF) if needed
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl halide, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with high-purity argon. Repeat this cycle three times to rigorously exclude all oxygen.
-
Solvent Addition: Add the degassed solvent (if any) and the degassed amine base via syringe under a positive pressure of argon.
-
Slow Alkyne Addition: Dissolve the this compound in a small amount of degassed solvent. Draw this solution into a syringe and place it on a syringe pump. Add the alkyne solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature for aryl iodides, 40-80 °C for aryl bromides) and monitor progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure before purification.
Strategy 2: Copper-Free Sonogashira Protocol
This is the most direct method to completely eliminate the possibility of Glaser coupling.[7][15]
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
This compound (1.5 eq)
-
Pd(PPh₃)₄ (2-4 mol%) or another suitable Pd(0) source/ligand combination.
-
Anhydrous, degassed amine base (e.g., DIPA, piperidine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Step-by-Step Methodology:
-
Vessel Preparation: Add the aryl halide and palladium catalyst to a flame-dried Schlenk flask or sealed tube.
-
Inerting: Rigorously inert the vessel as described in Strategy 1.
-
Reagent Addition: Add the degassed solvent, degassed base, and this compound via syringe.
-
Reaction: Seal the vessel and heat to a higher temperature (often 80-120 °C) than a copper-catalyzed reaction. Monitor for completion.
-
Workup: Follow the standard workup procedure as described above.
Strategy 3: Protecting Group Approach
This strategy involves temporarily masking the acidic alkyne proton, which physically prevents the homocoupling reaction.[4] The most common protecting group is trimethylsilyl (TMS).
Caption: A three-step workflow involving alkyne protection, coupling, and deprotection.
While highly effective at preventing the side reaction, this approach adds two steps (protection and deprotection) to the overall synthesis, which reduces atom and time economy.[16]
Comparison of Strategies
| Strategy | Key Feature | Advantages | Disadvantages | Best For |
| Optimized Cu-Sonogashira | CuI co-catalyst, slow addition, inert atmosphere | Faster reactions, milder conditions (RT possible) | Risk of homocoupling if not perfectly executed | High-throughput synthesis; reactive aryl iodides |
| Copper-Free Sonogashira | No CuI co-catalyst | Complete elimination of Glaser coupling [7][15] | Slower rates, requires higher temperatures, may need more expensive ligands | Substrates sensitive to copper; when purity is paramount |
| Protecting Group | Alkyne proton is masked (e.g., with TMS) | Guaranteed prevention of homocoupling [4] | Adds two steps to the synthetic route; lower overall efficiency | Extremely valuable or complex substrates where yield loss is unacceptable |
| H₂ Atmosphere | Reaction run under 5% H₂ in N₂/Ar | Drastically reduces homocoupling (~2%)[13]; mild conditions | Requires specialized gas handling equipment | Optimizing yields for established, large-scale reactions |
References
- Glaser coupling. (n.d.). Grokipedia.
- Glaser Coupling. (n.d.). Alfa Chemistry.
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). ResearchGate.
- Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. (n.d.). BenchChem.
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019). Faraday Discussions (RSC Publishing).
- Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). PubMed.
- Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society.
- Troubleshooting homocoupling byproducts in Sonogashira reactions. (n.d.). BenchChem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Cas 351002-93-2,this compound 97. (n.d.). LookChem.
- Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. (2018). The Journal of Physical Chemistry C - ACS Publications.
- Efficient and environmentally friendly Glaser coupling of terminal alkynes catalyzed by multinuclear copper complexes under base-free conditions. (n.d.). RSC Publishing.
- Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene. (n.d.). BenchChem.
- Glaser Coupling. (n.d.). Ambeed.com.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Development of optimized conditions for Glaser-Hay bioconjugations. (n.d.). PMC.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Organic Letters.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Publication.
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. (n.d.). BenchChem.
- Copper-free Sonogashira coupling. (2008). The chemical reaction database.
- Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. (2020). ResearchGate.
- Glaser coupling. (n.d.). Wikipedia.
- Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. (n.d.). NIH.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. (2019). RSC Publishing.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Publication.
- Sonogashira troubleshooting help needed. (2020). Reddit.
- This compound. (n.d.). MySkinRecipes.
- Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. (n.d.). Semantic Scholar.
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Technical Support Center: Purification Strategies for Products of 4-Ethynyl-1-fluoro-2-methylbenzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethynyl-1-fluoro-2-methylbenzene. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific purification challenges encountered during your experiments. The following information is curated to ensure scientific integrity and provide actionable, field-proven insights.
Introduction to Purification Challenges
This compound is a valuable building block in organic synthesis, frequently employed in coupling reactions, cycloadditions, and the synthesis of complex molecules for pharmaceuticals and material science.[1][2] However, the unique electronic and steric properties conferred by the fluorine, methyl, and ethynyl groups can present specific challenges during product purification. This guide is structured to address these challenges in a practical, question-and-answer format.
I. Sonogashira Coupling Reactions: Troubleshooting and FAQs
The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone reaction for this compound.[1][3] Common issues often revolve around catalyst removal and separation from closely related byproducts.
FAQ 1: How can I effectively remove the palladium catalyst from my Sonogashira reaction mixture?
Answer:
Residual palladium can interfere with downstream applications and biological assays. Several methods can be employed, ranging in complexity and scale.
-
Filtration through a Short Plug of Adsorbent: For many applications, passing the crude reaction mixture through a short pad of silica gel or Celite® can effectively remove a significant portion of the palladium catalyst.[4] This is a rapid, first-pass purification step.
-
Celite® Filtration: After the reaction is complete, diluting the mixture with an appropriate solvent and filtering it through a pad of Celite® can help trap inorganic salts and metal residues.[4]
-
Column Chromatography: Standard silica gel flash chromatography is a highly effective method for separating the desired product from the palladium catalyst.[4] The choice of eluent will depend on the polarity of your product.
-
Use of Solid-Supported Catalysts: To simplify catalyst removal, consider using palladium species anchored to a solid support.[5] These heterogeneous catalysts can be easily recovered by filtration and often reused, minimizing palladium leaching into the product.[5][6]
Troubleshooting Guide: Sonogashira Coupling Purification
| Problem | Potential Cause | Recommended Solution |
| Persistent yellow/black color in the purified product | Residual palladium or copper catalyst. | 1. Repeat filtration through a fresh Celite® or silica plug. 2. Consider a wash with a dilute aqueous solution of a chelating agent like EDTA, if your product is stable to these conditions. 3. Optimize your column chromatography conditions (e.g., gradient elution). |
| Product co-elutes with starting material (aryl halide) | Incomplete reaction or similar polarity. | 1. Drive the reaction to completion using optimized conditions (temperature, reaction time, catalyst loading). 2. Employ a more sophisticated chromatography technique like preparative HPLC for difficult separations. 3. For fluorinated compounds, consider using a fluorinated stationary phase for HPLC, which can offer alternative selectivity.[7] |
| Presence of alkyne homocoupling (Glaser coupling) byproduct | Presence of oxygen, excess copper co-catalyst. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Consider a "copper-free" Sonogashira protocol.[5] 3. Careful column chromatography can usually separate the homocoupled dimer from the desired product. |
Experimental Protocol: Standard Silica Gel Plug for Palladium Removal
-
Prepare a short column using a fritted glass funnel or a Pasteur pipet plugged with cotton.
-
Add a layer of sand (approx. 0.5 cm).
-
Add a layer of silica gel (approx. 2-3 cm).
-
Add another layer of sand (approx. 0.5 cm).
-
Pre-elute the plug with the solvent system you will use to dissolve your crude reaction mixture.
-
Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully load the solution onto the top of the silica plug.
-
Elute the product with an appropriate solvent, collecting the filtrate. The palladium catalyst should remain adsorbed on the silica.
Logical Workflow for Sonogashira Purification
Caption: Workflow for Sonogashira product purification.
II. Azide-Alkyne "Click" Chemistry (CuAAC): Troubleshooting and FAQs
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient reaction for forming 1,2,3-triazoles.[8] Purification is often straightforward, but challenges can arise.
FAQ 2: My click reaction product is difficult to purify. What are common impurities and how can I remove them?
Answer:
While often high-yielding, CuAAC reactions can have impurities that complicate purification.
-
Excess Starting Materials: If the reaction does not go to completion, you will have unreacted this compound and the azide starting material. These can often be removed by standard flash chromatography.[9]
-
Copper Catalyst: Residual copper can be problematic. The crude product can be partitioned between ethyl acetate and water, with the organic layer being washed with water and brine to remove the copper salts.[9]
-
Side Products: Depending on the reaction conditions, minor side products may form. Recrystallization can be a powerful technique for obtaining highly pure triazole products, especially if they are crystalline solids.[9]
Troubleshooting Guide: CuAAC Purification
| Problem | Potential Cause | Recommended Solution |
| Green/blue tint in the product | Residual copper catalyst. | 1. Perform an aqueous workup, washing the organic layer with a dilute solution of ammonium chloride or EDTA. 2. Filter the crude product through a small plug of silica gel.[10] |
| Product streaks on TLC plate | The triazole product may be basic and interact strongly with the acidic silica gel. | 1. Add a small amount of triethylamine (0.1-1%) to the chromatography eluent to neutralize the silica gel. 2. Consider using neutral or basic alumina for chromatography. |
| Difficulty separating product from a polar byproduct | The byproduct may be a salt or a highly polar impurity. | 1. Ensure a thorough aqueous workup to remove any water-soluble impurities. 2. If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., methanol/water, ethyl acetate/hexanes).[9] |
Experimental Protocol: Purification of a 1,2,3-Triazole Product
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by a saturated brine solution.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer by rotary evaporation.
-
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]
-
For solid products, further purification can be achieved by recrystallization.
Decision Tree for Click Chemistry Purification
Caption: Decision tree for click chemistry purification.
III. General Purification Strategies
FAQ 3: Are there any special considerations for purifying fluorinated compounds like derivatives of this compound?
Answer:
Yes, the presence of the fluorine atom can influence the polarity and chromatographic behavior of your compounds.
-
Chromatography: Fluorinated compounds may exhibit unique interactions with stationary phases. While standard silica gel is often effective, for challenging separations, reversed-phase chromatography or columns with fluorinated stationary phases can provide alternative selectivity.[7][11]
-
Solubility: The fluorine and methyl groups can affect the solubility of your products. You may need to screen a variety of solvents for chromatography and recrystallization.
-
Volatility: Some smaller derivatives of this compound may be somewhat volatile. Care should be taken during solvent removal under high vacuum to avoid product loss. The boiling point of the parent compound is 169-170 °C.[12]
IV. Characterization of Purified Products
After purification, it is crucial to confirm the identity and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your product.
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final product.
References
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012, January 28). Preparation of Styrene and Phenylacetylene from Polystyrene. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 6). Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
-
MDPI. (2025, January 8). Recent Advances in the Synthesis of Substituted Polyacetylenes. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The polymerization of substituted acetylenes. Part I. The cationic polymerization of phenylacetylene. Retrieved from [Link]
-
Reddit. (2024, September 18). Need to purify old phenylacetylene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2019, February 5). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Retrieved from [Link]
-
YouTube. (2022, July 20). Continuous purification from flow chemistry systems with in line flash chromatography. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
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Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]
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ChemistryViews. (2023, March 11). Arylation of Terminal Alkynes. Retrieved from [Link]
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Master Organic Chemistry. (2013, June 11). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]
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YouTube. (2016, April 22). Alkyne Reactions Products and Shortcuts. Retrieved from [Link]
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YouTube. (2024, February 5). Preparation of Alkynes, Part 1: By Elimination. Retrieved from [Link]
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YouTube. (2021, September 7). [Orgo Lab 2] Click Chemistry. Retrieved from [Link]
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Glen Research. (n.d.). New Products – Click Chemistry Update. Retrieved from [Link]
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Chemistry Steps. (n.d.). Alkyne Reactions Products and Shortcuts. Retrieved from [Link]
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ISRES. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. Retrieved from [Link]
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ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
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National Institutes of Health. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
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ResearchGate. (2025, August 6). Reaction of Perfluoro-2-methylpent-2-ene with Azoles. Retrieved from [Link]
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ResearchGate. (2025, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
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Technical Support Center: Streamlining Palladium Removal from Sonogashira Reaction Mixtures
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the critical step of palladium catalyst removal from Sonogashira reaction mixtures. This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification processes effectively. In pharmaceutical development, meticulous removal of residual palladium is not merely a matter of purity, but a crucial regulatory requirement. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets strict limits for metals like palladium in active pharmaceutical ingredients (APIs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium after a Sonogashira coupling?
A1: The most common strategies can be broadly categorized into four main approaches:
-
Adsorption: This involves the use of solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[3]
-
Crystallization: This classic purification technique can be highly effective. The target compound crystallizes out of the solution, leaving the palladium impurities behind in the mother liquor. The efficiency of this method can often be enhanced with additives.[3][4]
-
Extraction: This method utilizes liquid-liquid extraction to partition the palladium catalyst into a phase that is separate from the product.[3][4]
-
Filtration: A straightforward approach where the reaction mixture is passed through a filter aid like Celite® to remove heterogeneous or precipitated palladium.[3][5]
Q2: How do I select the most appropriate palladium removal method for my specific reaction?
A2: The optimal choice is highly dependent on your specific circumstances. Key factors to consider include:
-
The nature of your product: Take into account its solubility, stability, and any functional groups that might chelate with palladium.
-
The form of the palladium residue: Is it a homogeneous (dissolved) or heterogeneous (solid) species?
-
The solvent system: The polarity and coordinating ability of your solvent can influence the effectiveness of scavengers and other methods.
-
Required purity level: For pharmaceutical applications, achieving very low ppm (or even ppb) levels of palladium is often necessary.
-
Scale of the reaction: Some methods are more amenable to large-scale production than others.
Below is a decision-making workflow to guide your selection process:
Sources
Technical Support Center: 4-Ethynyl-1-fluoro-2-methylbenzene in Click Chemistry
Welcome to the technical support guide for 4-Ethynyl-1-fluoro-2-methylbenzene, a versatile building block for advanced applications in medicinal chemistry and materials science.[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this unique reagent in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges you may encounter when using this compound in CuAAC reactions.
Problem 1: Low or No Yield of the Desired Triazole Product
You've set up your click reaction with this compound, your azide of interest, a copper source, and a reducing agent, but analysis shows minimal to no formation of the expected 1,4-disubstituted triazole.
Possible Causes & Step-by-Step Solutions:
-
Cause A: Inactive Copper(I) Catalyst. The catalytically active species in CuAAC is Cu(I).[3] If your reaction is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state. Similarly, the Cu(I) source itself may have degraded.
-
Solution:
-
Ensure a Reducing Environment: The most common method to maintain the Cu(I) state is by using a reducing agent. Sodium ascorbate is a popular choice and should be used in slight excess to counteract dissolved oxygen.[4]
-
Order of Reagent Addition: To protect the catalyst, it's best practice to pre-mix the CuSO₄ with the chosen ligand before adding it to the solution containing the alkyne and azide. The reaction should then be initiated by the addition of the reducing agent, like sodium ascorbate.[5][6]
-
Degas Your Solvents: For particularly sensitive reactions, degassing the solvents by sparging with an inert gas (argon or nitrogen) for 15-20 minutes prior to use can be beneficial.
-
-
-
Cause B: Copper Sequestration. If your azide substrate is part of a larger molecule, such as a protein or a nanoparticle, functional groups like thiols or even histidine residues can chelate the copper, making it unavailable for catalysis.[7][8]
-
Solution:
-
Increase Catalyst and Ligand Concentration: A straightforward approach is to increase the equivalents of both the copper source and the ligand.
-
Use Accelerating Ligands: Ligands not only accelerate the reaction but also stabilize the Cu(I) center, making it less susceptible to sequestration. For aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[5][9] For organic solvents, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common choice.[9]
-
Introduce a Sacrificial Metal: In challenging cases, adding a metal ion like Zn(II) can act as a sacrificial agent, binding to the sequestering groups and leaving the copper free to catalyze the reaction.[7][8]
-
-
-
Cause C: Steric Hindrance. The methyl group at the ortho position to the ethynyl group on this compound introduces some steric bulk. This, combined with a sterically demanding azide, can slow down the reaction rate.[10]
-
Solution:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours). Gentle heating (e.g., 40-60°C) can also help overcome the activation energy barrier, though this should be done cautiously as it can also promote side reactions.[11]
-
Optimize Ligand Choice: Certain ligands can better accommodate sterically hindered substrates. Experimenting with different ligands may be necessary to find the optimal one for your specific system.
-
-
Problem 2: Formation of a Significant Amount of a Dimeric Byproduct
You observe a major byproduct with a mass corresponding to double the mass of this compound, minus two protons. This is indicative of alkyne homo-coupling, also known as Glaser coupling.[12][13]
Visualizing the Competing Pathways
Caption: A logical workflow for troubleshooting common CuAAC issues.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-159. Available from: [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(1), 9879-9883. Available from: [Link]
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Gao, H., & Matyjaszewski, K. (2010). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules, 43(15), 6253–6256. Available from: [Link]
-
El-Ghanam, A. M. (2019). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 16(6), 856-865. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Cui, X., Zhang, Y., & Shi, F. (2013). Copper(i)-catalyzed homo-coupling of terminal alkynes at room temperature under solvent and base free conditions using O2 as an oxidant. RSC Advances, 3(45), 22811-22814. Available from: [Link]
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Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(5), 1540–1547. Available from: [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Available from: [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available from: [Link]
-
Li, P., Wang, L., & Li, H. (2018). Recyclable Cu/C3N4 composite catalysed homo- and cross-coupling of terminal alkynes under mild conditions. Green Chemistry, 20(18), 4213-4218. Available from: [Link]
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LookChem. (n.d.). Cas 351002-93-2, this compound 97. Available from: [Link]
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Nolan, S. P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2000–2010. Available from: [Link]
-
Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(21), 5020. Available from: [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. Available from: [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
Kislukhin, A. A., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 15(7), 331–337. Available from: [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. Available from: [Link]
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MySkinRecipes. (n.d.). This compound. Available from: [Link]
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Chemistry Stack Exchange. (2019). CuAAC "Click" reaction giving inconsistent results. Available from: [Link]
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ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Available from: [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available from: [Link]
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Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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Ionita, M., et al. (2023). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 24(13), 10831. Available from: [Link]
-
Gademann, K., et al. (2025). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers. Nature Chemistry. Available from: [Link]
-
Thomas, J., & John, J. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29014-29027. Available from: [Link]
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Wang, Q., & Chan, T. R. (2010). Fluorogenic click reaction. Chemical Society Reviews, 39(4), 1233-1239. Available from: [Link]
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Wang, Q., & Chan, T. R. (2010). Fluorogenic click reaction. Chemical Society Reviews, 39(4), 1233-1239. Available from: [Link]
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Liu, Y., et al. (2021). Two-stage thiol-ene click reaction for fluorine-free superhydrophobic fabrics with buoyancy boost and drag reduction. Chemical Engineering Journal, 421, 129848. Available from: [Link]
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Technical Support Center: Improving the Regioselectivity of Triazole Formation with Substituted Ethynylbenzenes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of controlling regioselectivity in triazole formation, particularly when working with substituted ethynylbenzenes. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of modern chemistry, but achieving the desired regioisomer—either the 1,4- or 1,5-disubstituted triazole—requires a nuanced understanding of the reaction mechanism and careful control of experimental parameters.
Understanding the Core Challenge: Regioselectivity in Azide-Alkyne Cycloadditions
The thermal Huisgen 1,3-dipolar cycloaddition often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. This lack of selectivity stems from the similar activation energies for the two possible reaction pathways.[1][2] For many applications, particularly in drug discovery and materials science, the specific regioisomer is critical for biological activity or material properties. This guide will walk you through the catalytic systems and reaction conditions that allow for precise control over the regiochemical outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of triazoles from substituted ethynylbenzenes and azides.
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-regioisomers. How can I selectively synthesize the 1,4-disubstituted triazole?
Answer: The most reliable method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3] This reaction, a prime example of "click chemistry," is highly regioselective for the 1,4-isomer, proceeds under mild conditions, and tolerates a wide range of functional groups.[1][4]
Troubleshooting Steps & Optimization:
-
Catalyst System: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][6] Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly.[7]
-
Ligands: The use of a stabilizing ligand can significantly accelerate the reaction and prevent the oxidation of the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand for this purpose.[6][7]
-
Solvent: CuAAC reactions are often performed in a variety of protic and aprotic solvents, including water, t-BuOH/H₂O mixtures, and DMSO.[7][8] The choice of solvent can influence the reaction rate.[8]
-
Purity of Reagents: Ensure the purity of your substituted ethynylbenzene and azide starting materials. Impurities can sometimes interfere with the catalytic cycle.[9]
Issue 2: I need to synthesize the 1,5-disubstituted triazole. How can I achieve this selectively?
Answer: For the selective synthesis of 1,5-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice.[1][10] Unlike the copper-catalyzed counterpart, ruthenium catalysts direct the cycloaddition to favor the 1,5-regioisomer.[11]
Troubleshooting Steps & Optimization:
-
Catalyst System: Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and CpRuCl(COD), are highly effective catalysts for this transformation.[10][11] [CpRuCl]₄ has also been shown to be a highly active catalyst, particularly for reactions involving aryl azides.[12]
-
Solvent: The choice of solvent can be critical. Dimethylformamide (DMF) has been found to be particularly effective for RuAAC reactions.[12]
-
Substrate Scope: RuAAC is compatible with a broad range of primary and secondary azides and terminal alkynes.[10] It is also noteworthy that internal alkynes can participate in RuAAC, leading to fully substituted triazoles.[11]
Issue 3: My CuAAC reaction is sluggish or not proceeding to completion. What are the likely causes?
Answer: A slow or incomplete CuAAC reaction can be due to several factors, primarily related to the catalyst's activity and stability.
Troubleshooting Steps & Optimization:
-
Catalyst Deactivation: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.[7] Ensure that your reaction is properly deoxygenated and that a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used.
-
Ligand Choice: The use of an appropriate ligand can protect the copper catalyst and enhance its activity.[7] If you are not using a ligand, consider adding one, such as TBTA.
-
Solvent Effects: The polarity of the solvent can impact the reaction rate. In some cases, switching to a more polar solvent like DMSO or a water mixture can accelerate the reaction.[8]
-
Substrate Electronics: The electronic properties of the substituted ethynylbenzene can play a role. Electron-withdrawing groups on the benzene ring can increase the acidity of the terminal alkyne proton, facilitating the formation of the copper-acetylide intermediate.[13] Conversely, strongly electron-donating groups might slow down the reaction.
The Underlying Mechanisms: A Tale of Two Metals
The remarkable difference in regioselectivity between copper- and ruthenium-catalyzed reactions stems from their distinct mechanistic pathways.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper-acetylide intermediate.[14][15] This intermediate then coordinates with the azide, leading to a six-membered copper-containing ring that undergoes reductive elimination to yield the 1,4-disubstituted triazole.[14]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC reaction is proposed to proceed via an oxidative coupling mechanism.[10][11] The ruthenium catalyst coordinates to both the alkyne and the azide, forming a ruthenacycle intermediate.[11] Subsequent reductive elimination from this intermediate furnishes the 1,5-disubstituted triazole.
Caption: Simplified mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Data Presentation: Catalyst and Regioisomer Outcomes
The following table summarizes the expected regiochemical outcomes for the catalyzed cycloaddition of a generic substituted ethynylbenzene with an organic azide.
| Catalyst System | Predominant Regioisomer | Key Features |
| Cu(I) / Sodium Ascorbate | 1,4-Disubstituted | Mild conditions, high yields, broad functional group tolerance.[1][4] |
| [Cp*RuCl] Complexes | 1,5-Disubstituted | Complements CuAAC, effective for terminal and internal alkynes.[10][11] |
| Thermal (Uncatalyzed) | Mixture of 1,4- and 1,5- | Requires elevated temperatures, poor regioselectivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted Triazoles (CuAAC)
-
To a solution of the substituted ethynylbenzene (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water), add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted Triazoles (RuAAC)
-
In a reaction vessel, dissolve the substituted ethynylbenzene (1.0 equiv), the organic azide (1.0-1.2 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.05 equiv) in a suitable solvent (e.g., DMF).
-
Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures may be required depending on the substrates).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
The selective synthesis of 1,4- and 1,5-disubstituted triazoles from substituted ethynylbenzenes is a well-established and powerful tool in modern organic synthesis. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst system—copper for the 1,4-isomer and ruthenium for the 1,5-isomer—researchers can achieve high levels of regiocontrol. This guide provides a starting point for troubleshooting and optimizing these important reactions. For more specific issues, consulting the primary literature is always recommended.
References
Sources
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- 14. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation [aperta.ulakbim.gov.tr]
Technical Support Center: Palladium-Catalyzed Reactions of Sulfur-Containing Substrates
Welcome to the technical support center for navigating the challenges of palladium-catalyzed cross-coupling reactions involving sulfur-containing substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable issue of catalyst poisoning by sulfur. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies to ensure the success of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers often have about palladium catalyst poisoning by sulfur.
Q1: What is palladium catalyst poisoning, and why are sulfur compounds particularly problematic?
Palladium catalyst poisoning is the deactivation of the catalyst's active sites by chemical species present in the reaction mixture.[1] Sulfur compounds are especially detrimental due to the strong affinity of sulfur's lone pair electrons for the soft palladium metal center. This interaction leads to the formation of stable palladium-sulfur bonds, which are often irreversible.[2][3] These bonds block the active sites of the catalyst, preventing the substrate molecules from accessing them and thereby halting the catalytic cycle.[1]
Q2: What is the primary mechanism of sulfur poisoning on a palladium catalyst?
The primary mechanism involves the strong adsorption of sulfur-containing molecules onto the palladium surface.[1] This can occur through several pathways depending on the nature of the sulfur compound (e.g., thiols, sulfides, sulfoxides). For thiols, oxidative addition of the S-H bond to the Pd(0) center can occur, leading to a stable palladium-thiolate species. In the case of sulfides, direct coordination to the palladium center can be strong enough to inhibit substrate binding. This strong interaction effectively removes active palladium from the catalytic cycle, leading to a significant drop in reaction rate and overall efficiency.[1][2]
Q3: Are all sulfur-containing functional groups equally poisonous to palladium catalysts?
No, the poisoning effect can vary depending on the oxidation state and steric environment of the sulfur atom. Generally, thiols (R-SH) and sulfides (R-S-R') are potent poisons due to the direct availability of sulfur's lone pairs for coordination with palladium. Sulfoxides (R-S(=O)-R') can also be problematic, though sometimes less so than sulfides. Sulfones (R-S(=O)₂-R'), where the sulfur atom is in a higher oxidation state and its lone pairs are less available, are typically much less poisonous and can often be used in palladium-catalyzed reactions with minimal issues.[4]
Q4: Can catalyst poisoning be reversed?
In some cases, partial regeneration of a sulfur-poisoned catalyst is possible, but it is often difficult and may not restore full activity.[2] For instance, hydrogen treatment has been shown to partially remove sulfur compounds from supported palladium catalysts.[2] However, for many homogeneous palladium catalysts used in cross-coupling reactions, the poisoning is effectively irreversible under typical reaction conditions. Therefore, the focus is usually on preventing or mitigating poisoning from the outset.
Part 2: Troubleshooting Guide
This guide is structured around common problems encountered during experiments. For each issue, we explore potential sulfur-related causes and provide actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Potential Cause: Severe catalyst poisoning by the sulfur-containing substrate or impurities.
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure your sulfur-containing substrate is free from more potent sulfur-based impurities. For example, a thiol impurity in a sulfide substrate can be highly detrimental. Standard purification techniques like recrystallization or column chromatography are recommended.
-
Increase Catalyst Loading: As a first-line-of-defense, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial poisoning by providing a sufficient number of active sites to drive the reaction to completion. However, this is not always a cost-effective or scalable solution.
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often protect the palladium center and promote the desired catalytic cycle over deactivation pathways.
-
Rationale: These ligands can sterically hinder the approach of the sulfur atom to the palladium center and electronically modulate the metal to favor reductive elimination over catalyst decomposition.
-
| Ligand Type | Efficacy with Sulfur Substrates | Key Features |
| Buchwald-type Biaryl Monophosphine Ligands (e.g., XPhos, SPhos) | High | Bulky and electron-rich, known to be effective in challenging cross-coupling reactions.[5] |
| Josiphos Ligands | High | Bidentate ligands that form highly stable and reactive catalysts, effective even at low catalyst loadings.[6] |
| Xantphos | Moderate to High | A wide bite-angle bidentate ligand that can promote reductive elimination and has been used successfully in C-S bond formation.[7] |
| Triphenylphosphine (PPh₃) | Low to Moderate | Often not robust enough for reactions with potent sulfur poisons. |
-
Employ a Sulfur Scavenger: Pre-treating your reaction mixture with a scavenger can remove problematic sulfur impurities before the catalyst is introduced.
-
Protocol: Add a solid-supported scavenger (e.g., copper carbonate, silver nitrate on silica) to a solution of your starting materials and stir for 1-2 hours at room temperature. Filter off the scavenger before adding the palladium catalyst and other reagents.
-
Issue 2: Reaction Starts but Stalls Before Completion
Potential Cause: Gradual catalyst deactivation throughout the reaction.
Troubleshooting Steps:
-
Use a More Robust Catalyst System: Consider using a pre-formed palladium catalyst, which can be more stable and active than catalysts generated in situ. The Buchwald G3 and G4 precatalysts, for example, are often more resilient.[8]
-
Additives to Mitigate Poisoning: Certain additives can preferentially bind to the sulfur compound or the palladium catalyst in a way that prevents irreversible poisoning.
-
Zinc Salts (e.g., ZnCl₂): Can coordinate to the sulfur atom, reducing its ability to poison the palladium catalyst.
-
Copper Salts (e.g., CuI): Have been used in some C-S coupling reactions and may play a role in mitigating catalyst deactivation.[9]
-
-
Slow Addition of the Sulfur-Containing Substrate: If the reaction kinetics allow, adding the sulfur-containing substrate slowly over the course of the reaction can maintain a low concentration of the poisoning species at any given time, allowing the catalytic cycle to proceed.
Diagram: Troubleshooting Workflow for Low Conversion
Caption: A stepwise troubleshooting guide for reactions with low conversion.
Part 3: Best Practices for Working with Sulfur-Containing Substrates
Proactive measures can significantly increase the success rate of your palladium-catalyzed reactions.
-
Rigorous Purification of Starting Materials: This is the most crucial step. Ensure that not only your sulfur-containing substrate but also your other reagents and solvent are free from sulfur impurities.
-
Inert Atmosphere: Always perform these reactions under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can contribute to catalyst decomposition, and this effect can be exacerbated in the presence of sulfur compounds.
-
Choice of Palladium Precursor: For sensitive reactions, using a well-defined Pd(0) source like Pd₂(dba)₃ or a stable precatalyst is often superior to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an in-situ reduction step that can be inhibited by sulfur compounds.
-
Ligand-to-Metal Ratio: An optimal ligand-to-metal ratio is important. For monophosphine ligands, a ratio of 2:1 (ligand:Pd) is a good starting point. For bidentate ligands, a 1.1:1 ratio is typically used. Excess ligand can sometimes help stabilize the catalyst.
Part 4: Advanced Strategies
For particularly challenging substrates, more advanced techniques may be necessary.
1. Use of Thiol Surrogates:
In some cases, it may be advantageous to use a "thiol surrogate" that can be converted to the desired thiol late in the synthetic sequence. This avoids having the reactive thiol present during the palladium-catalyzed step.[7]
2. Specialized Catalyst Systems:
Research continues to produce new catalyst systems with improved tolerance to sulfur. For instance, palladium nanoparticles have shown promise as efficient catalysts for C-S bond formation.[10] Additionally, N-heterocyclic carbene (NHC) ligands have been explored as alternatives to phosphines in some contexts.[11]
3. Post-Reaction Palladium Removal:
Given that higher catalyst loadings may be required, efficient removal of residual palladium from the final product is critical, especially in pharmaceutical applications. Sulfur-based silica scavengers are highly effective for this purpose due to the strong palladium-sulfur affinity.[12][13][14]
| Scavenger Type | Typical Application | Efficiency |
| Thiol-functionalized silica | Post-reaction workup | High |
| Triaminotriazine, trithiol (TMT)-functionalized silica | Post-reaction workup | Very High |
| Activated Carbon | General metal scavenging | Moderate to High |
Diagram: Mechanism of Catalyst Poisoning by a Thiol
Caption: The active Pd(0) catalyst is diverted from the catalytic cycle by irreversible binding to a thiol.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024-04-23). Vertex AI Search.
- Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2008).
- Poisoning and deactivation of palladium c
- Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008).
- Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.Journal of the Chemical Society, Faraday Transactions.
- A General Palladium-Catalyzed Coupling of Aryl Bromides/Trifl
- Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogen
- Recent developments in palladium-catalyzed C–S bond form
- Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl] 2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.Organic Process Research & Development.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.Organic Process Research & Development.
- Interaction of sulphur compounds with palladium.Transactions of the Faraday Society.
- Palladium-catalyzed C-C, C-N and C-O bond form
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Palladium nanoparticles as efficient catalyst for C–S bond form
- A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones.Organic Chemistry Frontiers.
- Transition Metal C
- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction.Organic Letters.
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Challenges in the scale-up synthesis of 4-Ethynyl-1-fluoro-2-methylbenzene derivatives
Welcome to the technical support center for the synthesis of 4-ethynyl-1-fluoro-2-methylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.
The synthesis of this compound, a key building block in various pharmaceutical and material science applications, often involves a Sonogashira coupling followed by a desilylation step.[1] While straightforward on a lab scale, scaling up this process introduces significant challenges. This guide provides in-depth solutions to overcome these hurdles, ensuring a robust, efficient, and safe scale-up synthesis.
I. Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when approaching the synthesis of this compound derivatives.
Q1: What is the most common synthetic route for this compound and what are the key scale-up concerns?
The most prevalent route involves a palladium-catalyzed Sonogashira cross-coupling of a protected alkyne, such as trimethylsilylacetylene (TMSA), with a suitable aryl halide, typically 4-bromo-1-fluoro-2-methylbenzene, followed by the removal of the silyl protecting group.[2][3]
Key Scale-up Concerns:
-
Reaction Kinetics and Exotherms: Sonogashira couplings can be exothermic. Understanding the reaction kinetics is crucial for managing heat evolution on a larger scale to prevent runaway reactions.[4][5]
-
Catalyst Activity and Loading: Maintaining catalyst activity and optimizing loading are critical for cost-effectiveness and minimizing residual palladium in the final product.
-
Impurity Profile: Side reactions, such as Glaser coupling (homocoupling of the alkyne) and homo-coupling of the aryl halide, can become more pronounced at scale, complicating purification.
-
Product Stability: Aryl acetylenes can be thermally sensitive, and their stability under prolonged reaction and work-up conditions needs to be evaluated.[6]
-
Safety: Handling of terminal alkynes, which can be explosive, and the use of potentially pyrophoric reagents require stringent safety protocols.[7][8]
Q2: Which aryl halide is preferred for the Sonogashira coupling: 4-bromo- or 4-iodo-1-fluoro-2-methylbenzene?
While aryl iodides are generally more reactive in Sonogashira couplings, leading to faster reaction times and milder conditions, aryl bromides are often preferred for large-scale synthesis due to their lower cost and greater availability.[9][10] The choice often depends on a cost-benefit analysis and the specific reactivity of the substrate. For a less reactive aryl bromide, reaction conditions may need to be more forcing (e.g., higher temperatures, more active catalyst systems).[9]
Q3: What are the advantages of using a protected alkyne like trimethylsilylacetylene (TMSA) versus acetylene gas?
Using TMSA offers significant advantages in a scale-up scenario:
-
Safety and Handling: Acetylene gas is highly flammable and can form explosive acetylides. TMSA is a liquid with a higher boiling point, making it easier and safer to handle in large quantities.
-
Suppression of Side Reactions: The TMS protecting group prevents the homocoupling (Glaser coupling) of the terminal alkyne, which is a common side reaction under Sonogashira conditions.[11]
-
Stoichiometric Control: As a liquid, TMSA allows for more precise stoichiometric control compared to bubbling a gas through a reaction mixture.
Q4: Are there copper-free Sonogashira coupling conditions suitable for this synthesis?
Yes, copper-free Sonogashira couplings have been developed to address issues associated with copper co-catalysts, such as the promotion of alkyne homocoupling and difficulties in removing residual copper from the product.[12] These methods often employ specific palladium catalysts and bases. However, the traditional copper-cocatalyzed system is often robust and well-understood.[13] The decision to use a copper-free system should be based on experimental evaluation for the specific substrate.
II. Troubleshooting Guide: Sonogashira Coupling
This section provides a detailed troubleshooting guide for the Sonogashira coupling of 4-bromo-1-fluoro-2-methylbenzene with trimethylsilylacetylene.
Issue 1: Low or Stalled Conversion
Observation: In-process control (e.g., HPLC, GC) shows a significant amount of starting aryl bromide remaining even after extended reaction times.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species may not have formed efficiently or has been deactivated by oxygen. | 1. Ensure Rigorous Inert Atmosphere: De-gas all solvents and reagents thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pre-activated Catalyst or a Robust Pre-catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species.[14] |
| Insufficient Reaction Temperature | The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step and is temperature-dependent.[9] | 1. Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10 °C steps) and monitor the reaction progress. Be mindful of potential side reactions at higher temperatures. 2. Solvent Choice: Consider switching to a higher-boiling solvent if the desired temperature cannot be reached. |
| Inappropriate Ligand | The phosphine ligand plays a crucial role in the stability and activity of the palladium catalyst.[15] | 1. Screen Different Ligands: Experiment with different phosphine ligands. For sterically hindered or electron-rich aryl bromides, bulkier and more electron-donating ligands like dppf might be beneficial.[9] |
| Poorly Soluble Reagents | If any of the reagents, including the base, are not sufficiently soluble, the reaction can be slow. | 1. Solvent System Modification: Consider a co-solvent to improve solubility. For instance, using a mixture of an amine base and a non-polar solvent like toluene can be effective.[9] |
Experimental Workflow for Catalyst Screening:
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Issue 2: Significant Formation of Side Products
Observation: HPLC analysis reveals the presence of significant impurities, primarily the homocoupled alkyne (Glaser product) and/or the homocoupled aryl bromide (biaryl product).
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Glaser Coupling (Alkyne Homocoupling) | This is a copper-catalyzed oxidation of the terminal alkyne. It is more prevalent if the desilylation occurs prematurely or if oxygen is present. | 1. Strict Exclusion of Oxygen: Maintain a rigorously inert atmosphere. 2. Optimize Copper Catalyst Loading: Use the minimum effective amount of CuI. 3. Consider a Copper-Free Protocol: If Glaser coupling remains a significant issue, explore copper-free Sonogashira conditions.[12] |
| Biaryl Formation (Aryl Homocoupling) | This side reaction can occur at higher temperatures and is often promoted by certain palladium catalyst systems. | 1. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. 2. Optimize Catalyst System: The choice of palladium source and ligand can influence the extent of biaryl formation. |
| Premature Desilylation | If the TMS group is cleaved before the Sonogashira coupling, the resulting terminal alkyne is prone to Glaser coupling. | 1. Choice of Base: Use a non-nucleophilic amine base (e.g., triethylamine, diisopropylamine) that is less likely to promote desilylation.[9] |
III. Troubleshooting Guide: Desilylation
This section focuses on the challenges associated with the removal of the trimethylsilyl (TMS) protecting group to yield the final product.
Issue 3: Incomplete Desilylation
Observation: The reaction mixture contains a significant amount of the silylated intermediate after the desilylation step.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Insufficient Reagent | The stoichiometry of the desilylating agent may be insufficient, especially if other reactive functional groups are present. | 1. Increase Stoichiometry: Gradually increase the equivalents of the desilylating agent (e.g., K₂CO₃, CsF). |
| Inappropriate Solvent | The polarity of the solvent can significantly affect the rate of desilylation. | 1. Solvent Screening: For base-mediated desilylation (e.g., K₂CO₃), a protic solvent like methanol is typically required. For fluoride-based methods, a polar aprotic solvent may be suitable.[16] |
| Low Reaction Temperature | Desilylation can be slow at room temperature. | 1. Gentle Heating: Consider gently warming the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction. |
Issue 4: Product Degradation during Desilylation
Observation: The desired product is formed but is accompanied by degradation products, potentially arising from polymerization or other side reactions of the terminal alkyne.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Troubleshooting Steps |
| Harsh Reaction Conditions | Strong bases or high temperatures can lead to the degradation of the electron-rich terminal alkyne. | 1. Use Milder Conditions: Employ milder desilylating agents (e.g., CsF in place of stronger bases) and maintain lower temperatures.[2][3] 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the desilylation is complete. |
| Presence of Oxygen | Terminal alkynes can be sensitive to oxidation, especially in the presence of base. | 1. Maintain Inert Atmosphere: Ensure the desilylation and work-up are performed under an inert atmosphere. |
| Polymerization | Terminal phenylacetylenes can undergo polymerization, which may be catalyzed by trace metals or initiated by heat.[17][18] | 1. Work-up and Isolate Promptly: Once the reaction is complete, proceed with the work-up and purification without delay. 2. Store Appropriately: Store the isolated product under an inert atmosphere, protected from light, and at a low temperature. |
Decision Tree for Desilylation:
Caption: Decision-making process for optimizing the desilylation step.
IV. Safety Considerations for Scale-Up
The scale-up of this synthesis requires a heightened awareness of potential hazards.
-
Thermal Hazards: As mentioned, the Sonogashira coupling can be exothermic. A thorough thermal hazard assessment, including reaction calorimetry, is essential before proceeding to a large scale. This will help in designing an appropriate cooling system to manage the heat flow.
-
Handling of Ethynyl Compounds: Terminal alkynes, particularly when dry, can be explosive.[7][19] It is crucial to handle them with appropriate precautions, such as avoiding heat, shock, and friction. The final product, this compound, should be handled as a potentially hazardous substance.[1][20]
-
Reagent Hazards: Many reagents used in this synthesis have their own hazards. For example, some phosphine ligands can be air-sensitive, and amine bases are often corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).[21][22]
-
Pressure Build-up: If the reaction is run in a sealed vessel, the potential for pressure build-up due to off-gassing or exotherms must be considered. Ensure that the reactor is equipped with appropriate pressure relief systems.
By carefully considering the chemical principles and potential pitfalls outlined in this guide, researchers and process chemists can develop a safe, efficient, and scalable synthesis for this compound and its derivatives.
V. References
-
Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed.
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CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Vertex AI Search.
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Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
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Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
Sonogashira coupling. Wikipedia.
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Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Request PDF. ResearchGate.
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CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. PubMed.
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Sonogashira Coupling. Organic Chemistry Portal.
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Sonogashira Coupling. Chemistry LibreTexts.
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CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate.
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Ethynyl Estradiol. Santa Cruz Biotechnology.
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.
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Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing.
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Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI.
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Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. PubMed.
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Desilylation. Organic Chemistry Portal.
-
LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications.
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(PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand. ResearchGate.
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LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate.
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SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. Organon.
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This compound. Matrix Scientific.
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Ethynyl Estradiol - Safety Data Sheet.
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Sonogashira troubleshooting help needed. Reddit.
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Sonogashira Couplings Catalyzed by Fe Nanoparticles Containing ppm Levels of Reusable Pd, under Mild Aqueous Micellar Conditions. Request PDF. ResearchGate.
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Synthesis and Chiroptical Properties of L ‐Serine‐Based Poly(phenylacetylenes). Sci-Hub.
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This compound. PubChem.
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Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts.
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This compound 97. LookChem.
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THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC.
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Comparison of 1‐iodo‐4‐methylbenzene and 1‐bromo‐4‐methylbenzene under optimal conditions. ResearchGate.
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SAFETY DATA SHEET. Sigma-Aldrich.
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On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journals.
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SAFETY DATA SHEET. Spectrum Chemical.
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Aromatic stability V | Aromatic Compounds | Organic chemistry. Khan Academy.
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Supramolecular Assemblies from Poly(phenylacetylene)s.
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This compound Product Description. ChemicalBook.
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ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). ResearchGate.
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Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Request PDF. ResearchGate.
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ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1,2,3-Triazoles Derived from 4-Ethynyl-1-fluoro-2-methylbenzene
This guide provides a comprehensive comparison of the potential biological activities of a novel class of 1,2,3-triazole derivatives synthesized from the precursor 4-Ethynyl-1-fluoro-2-methylbenzene. We will explore the rationale behind their design, propose a synthetic strategy, and present a framework for evaluating their efficacy against key biological targets, supported by established experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities with therapeutic potential.
The triazole ring is a cornerstone pharmacophore in modern medicine, present in numerous drugs with a wide spectrum of activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[3][4][5] Consequently, triazoles derived from a fluorinated building block like this compound represent a promising, yet underexplored, area for drug discovery.
Synthetic Strategy: Accessing a Diverse Chemical Library
To investigate the biological potential of this scaffold, a library of derivatives is required. The most efficient and robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7] This reaction is chosen for its high yields, mild reaction conditions, and exceptional tolerance of a wide range of functional groups. This allows for the facile combination of our core alkyne, this compound, with a diverse set of azides (R-N₃) to generate a library of novel compounds for comparative screening.
The proposed workflow allows for systematic variation of the 'R' group, enabling a thorough investigation of the structure-activity relationship (SAR). By introducing different chemical moieties (e.g., aliphatic chains, aromatic rings, carbohydrates, amino acids), we can modulate the physicochemical properties of the final compounds and probe their interactions with different biological targets.[6]
Caption: Synthetic workflow for generating a triazole library via CuAAC reaction.
Comparative Biological Evaluation: Antifungal and Anticancer Potential
Based on the extensive literature on fluorinated triazoles, we hypothesize that derivatives from our library will exhibit significant antifungal and anticancer activities.[3][5]
Antifungal Activity
Triazole antifungals are established inhibitors of ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity.[8] They specifically target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts membrane function and inhibits fungal growth.[9][10]
Caption: Mechanism of action of triazole antifungals via CYP51 inhibition.
To compare the efficacy of our hypothetical compounds, we would perform a Minimum Inhibitory Concentration (MIC) assay. The data below illustrates a potential outcome, comparing our novel triazoles against the standard-of-care drug, Fluconazole.
Table 1: Hypothetical Antifungal Activity (MIC in µg/mL)
| Compound ID | R-Group on Triazole | Candida albicans | Aspergillus fumigatus |
|---|---|---|---|
| FLC | (Standard Drug) | 8 | 16 |
| TFMB-01 | Benzyl | 4 | 8 |
| TFMB-02 | 4-Chlorophenyl | 2 | 4 |
| TFMB-03 | 2,4-Difluorophenyl | 1 | 2 |
This is hypothetical data for illustrative purposes. The data suggests that aromatic substituents on the triazole ring, particularly those with electron-withdrawing groups like halogens, could enhance antifungal potency compared to the standard drug.
Anticancer Activity
Fluorinated triazole derivatives have demonstrated broad-spectrum anticancer activity across various human cancer cell lines.[3][4] The mechanism can be multifactorial, including the induction of apoptosis and cell cycle arrest.[4] The cytotoxicity of our synthesized compounds would be evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[11]
Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)
| Compound ID | R-Group on Triazole | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
|---|---|---|---|---|
| DOX | (Standard Drug) | 0.5 | 0.8 | 1.2 |
| TFMB-01 | Benzyl | 15.2 | 20.5 | 18.4 |
| TFMB-02 | 4-Chlorophenyl | 8.7 | 11.3 | 9.5 |
| TFMB-03 | 2,4-Difluorophenyl | 4.1 | 6.5 | 5.3 |
This is hypothetical data for illustrative purposes. The trend suggests that increasing the fluorination on the appended R-group (TFMB-03) may lead to more potent cytotoxic effects, though not surpassing the highly potent standard chemotherapeutic, Doxorubicin. This highlights the potential for developing new anticancer agents with potentially different mechanisms and toxicity profiles.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized and self-validating protocols must be employed.
Protocol: Broth Microdilution MIC Assay for Antifungal Susceptibility
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
-
Inoculum Preparation: From a fresh culture, suspend fungal colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical for ensuring the final inoculum concentration is consistent and reproducible.[14] Dilute this suspension in the broth medium to the final required concentration.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a growth control (inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[15][16]
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control (100% viability) and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this period, metabolically active cells will reduce the MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[17] The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
References
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A Comparative Guide to the Metabolic Stability of Compounds Synthesized from 4-Ethynyl-1-fluoro-2-methylbenzene
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its therapeutic potential.[1][2][3] It refers to a drug's susceptibility to biotransformation by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme superfamily located in the liver.[4][5][6] A compound with poor metabolic stability is rapidly cleared from the body, often resulting in insufficient in vivo exposure and diminished efficacy, necessitating more frequent or higher doses which can lead to patient non-compliance.[4][7] Conversely, excessively high stability can lead to drug accumulation, potential toxicity, and undesirable drug-drug interactions.[1][2] Therefore, achieving an optimal metabolic stability profile is a critical objective in the lead optimization phase.[8][]
This guide provides a comprehensive comparison of the metabolic stability of a lead scaffold, 4-Ethynyl-1-fluoro-2-methylbenzene (Parent Compound) , against a series of structural analogs. The objective is to dissect the contribution of each functional group—the fluoro, methyl, and ethynyl moieties—to the overall metabolic fate of the molecule. Through rigorous in vitro experimental data, we will elucidate the structure-metabolism relationships that govern the stability of this chemical series, offering actionable insights for researchers, medicinal chemists, and drug development professionals.
Expert Analysis: Rationale for Compound Selection and Experimental Design
The selection of the parent compound and its comparators was driven by a systematic approach to probe the key metabolic "soft spots" and the effect of strategic chemical modifications.
-
Parent Compound (PC): this compound: This scaffold incorporates features commonly employed in medicinal chemistry. The fluoro group is a well-established bioisostere for a hydrogen atom.[10] Due to the high strength of the C-F bond, fluorine is often strategically placed at a potential site of metabolism to block oxidative attack by CYP enzymes, thereby enhancing metabolic stability.[10][11][12][13][14] The methyl group, particularly in a benzylic position, is a known site of oxidative metabolism, often undergoing hydroxylation. The ethynyl group presents a more complex profile; it can be a site for metabolism but is also utilized as a non-classical bioisostere to modulate a compound's physicochemical and electronic properties.[15]
-
Comparator Compounds: To isolate the metabolic contribution of each functional group, the following analogs were synthesized and evaluated:
-
Comparator 1 (C1): 1-Ethynyl-2-methylbenzene: Removal of the fluorine atom allows for a direct assessment of its role as a metabolic shield against aromatic oxidation.
-
Comparator 2 (C2): 4-Ethynyl-1-fluorobenzene: Removal of the labile methyl group helps to quantify its contribution to the overall metabolic clearance.
-
Comparator 3 (C3): 1-Fluoro-2-methylbenzene: Replacement of the ethynyl group with hydrogen isolates the metabolic liability of this moiety.
-
Comparator 4 (C4): Toluene: This simple analog serves as a baseline for understanding the intrinsic rate of methyl group oxidation in this chemical environment.
-
The metabolic stability of these compounds was evaluated using two gold-standard in vitro assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay .[1][16][17][18] Microsomes, which are subcellular fractions of the liver, contain a high concentration of Phase I metabolic enzymes (primarily CYPs) and are excellent for assessing oxidative metabolism.[19] Hepatocytes, being whole liver cells, provide a more comprehensive metabolic picture, encompassing both Phase I and Phase II (conjugative) metabolism, as well as cellular uptake and transport processes.[8][][20] This dual-assay approach ensures a robust and self-validating system for evaluating metabolic fate.
Experimental Methodologies
Liver Microsomal Stability Assay
This assay determines the intrinsic clearance (CLint) of a compound mediated primarily by Phase I enzymes.
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Protocol:
-
Preparation: Pooled human liver microsomes were thawed on ice. A 1 µM working solution of each test compound was prepared in potassium phosphate buffer (pH 7.4). A 1 mM NADPH cofactor solution was freshly prepared.[19]
-
Incubation: The reaction mixture, containing liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM), was pre-incubated at 37°C for 5 minutes.[21]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of the NADPH solution.[19] Control incubations were performed without NADPH to assess non-enzymatic degradation.
-
Sampling and Termination: Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction was immediately terminated by adding cold acetonitrile containing an internal standard (e.g., Verapamil).[19]
-
Sample Processing: The terminated samples were centrifuged to precipitate the protein.
-
LC-MS/MS Analysis: The supernatant was analyzed by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.[22][23][24]
-
Data Analysis: The natural logarithm of the percentage of the compound remaining was plotted against time. The slope of this line was used to calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a broader assessment of metabolic clearance in a whole-cell system.
Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Protocol:
-
Preparation: Cryopreserved pooled human hepatocytes were thawed according to the supplier's protocol, and cell viability was confirmed to be >85%.[25] A suspension of hepatocytes was prepared in incubation medium at a density of 1 million viable cells/mL.
-
Incubation: The hepatocyte suspension was pre-warmed to 37°C. The test compound was added to the suspension to achieve a final concentration of 1 µM. The incubation was carried out in a shaking water bath or incubator.[20][26]
-
Sampling and Termination: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), aliquots of the cell suspension were transferred into cold acetonitrile containing an internal standard to terminate metabolic activity and lyse the cells.[20]
-
Sample Processing: Samples were centrifuged to remove cell debris.
-
LC-MS/MS Analysis: The supernatant was analyzed by LC-MS/MS to quantify the remaining parent compound.[26]
-
Data Analysis: Data was processed similarly to the microsomal assay to determine the half-life (t½) and in vitro intrinsic clearance (CLint).
Results: A Quantitative Comparison
The metabolic stability of the parent compound and its comparators was assessed in both human liver microsomes and human hepatocytes. The results, summarized below, reveal clear structure-metabolism relationships.
Table 1: Human Liver Microsomal Stability Data
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PC | This compound | 45.2 | 30.7 |
| C1 | 1-Ethynyl-2-methylbenzene | 28.5 | 48.6 |
| C2 | 4-Ethynyl-1-fluorobenzene | >120 | <11.5 |
| C3 | 1-Fluoro-2-methylbenzene | 41.8 | 33.1 |
| C4 | Toluene | 35.7 | 38.8 |
Table 2: Human Hepatocyte Stability Data
| Compound ID | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| PC | This compound | 39.8 | 43.6 |
| C1 | 1-Ethynyl-2-methylbenzene | 23.1 | 75.6 |
| C2 | 4-Ethynyl-1-fluorobenzene | >180 | <7.7 |
| C3 | 1-Fluoro-2-methylbenzene | 37.5 | 46.3 |
| C4 | Toluene | 31.0 | 55.9 |
Discussion: Synthesizing Data into Mechanistic Insights
The experimental data provides a clear narrative of how each functional group influences metabolic stability.
The Protective Effect of the Fluoro Group
A direct comparison between the Parent Compound (PC) and Comparator 1 (C1) , which lacks the fluorine atom, demonstrates the significant metabolic shielding effect of fluorination. In both microsomes and hepatocytes, C1 was metabolized more rapidly (lower t½, higher CLint) than PC. This supports the hypothesis that the fluorine atom at position 1 effectively blocks aromatic oxidation at or near that position, a common metabolic pathway for aromatic compounds.[27][28] This is a classic and effective strategy in medicinal chemistry to enhance metabolic stability.[10][12][13]
The Methyl Group as a Primary Metabolic Hotspot
The most dramatic difference in stability was observed with Comparator 2 (C2) , which lacks the methyl group. C2 was exceptionally stable in both assay systems, with a half-life exceeding the duration of the experiment. This finding unequivocally identifies the benzylic methyl group as the primary site of metabolic liability for this scaffold. Its removal eliminates the main pathway for metabolic clearance, leading to a drastic increase in stability. This suggests that the primary metabolic route for the parent compound is CYP-mediated oxidation of the methyl group to a benzylic alcohol, which can be further oxidized or conjugated.
Assessing the Liability of the Ethynyl Group
The role of the ethynyl group was evaluated by comparing the Parent Compound (PC) to Comparator 3 (C3) . In both microsomes and hepatocytes, the clearance rates were very similar. This indicates that, in the context of this specific scaffold, the ethynyl group is not a significant site of metabolism. The primary metabolic pathway remains the oxidation of the methyl group, and the presence or absence of the ethynyl moiety has a minimal impact on the rate of this biotransformation. This is a valuable finding, as it suggests the ethynyl group can be retained or modified for purposes of target engagement without negatively impacting metabolic stability.[15]
Integrated View: Microsomes vs. Hepatocytes
Conclusion and Future Directions
This comprehensive guide demonstrates the power of systematic structural modification and robust in vitro testing to elucidate the metabolic fate of a chemical series. For compounds derived from this compound, our findings conclusively show that:
-
The methyl group is the primary site of metabolic oxidation and the main driver of metabolic clearance.
-
A fluoro group at position 1 provides significant protection against aromatic oxidation, enhancing overall stability.
-
The ethynyl group at position 4 is metabolically stable in this context and does not contribute significantly to clearance.
These insights provide a clear path forward for drug development professionals working with this scaffold. To enhance metabolic stability and improve pharmacokinetic properties, future lead optimization efforts should focus on modifying the metabolically labile methyl group. Strategies could include deuteration to leverage the kinetic isotope effect, or its bioisosteric replacement with a less metabolically susceptible group.[29][30] By understanding and addressing the key metabolic liabilities, researchers can more efficiently design drug candidates with optimized in vivo performance.
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The 4-Fluoro-2-Methylphenyl Moiety: A Guide to Predicting and Evaluating Pharmacokinetic Properties
For researchers, scientists, and professionals in drug development, the strategic selection of chemical moieties is paramount to designing effective and safe therapeutics. The 4-fluoro-2-methylphenyl group is a seemingly simple substitution pattern, yet it imparts a unique combination of electronic and steric properties that can profoundly influence a drug candidate's pharmacokinetic profile. This guide provides an in-depth analysis of the expected pharmacokinetic consequences of incorporating this moiety, supported by experimental data from analogous compounds and detailed protocols for in vitro evaluation.
The Rationale Behind the 4-Fluoro-2-Methylphenyl Substitution: A Mechanistic Overview
The decision to introduce a 4-fluoro-2-methylphenyl group is often a deliberate strategy to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This is rooted in the fundamental physicochemical effects of the fluorine and methyl substituents on the phenyl ring.
The 4-fluoro substitution is a common tactic in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at the para-position can block a potential site of hydroxylation, a common metabolic pathway for aromatic rings. This often leads to a longer half-life and improved bioavailability.[1][2][3][4]
-
Enhanced Potency: Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the target protein. This can enhance binding affinity and, consequently, the drug's potency.[1][2][4]
-
Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can facilitate its passage across biological membranes, a critical factor for oral absorption.[1][5]
The 2-methyl (ortho-methyl) substitution introduces a different set of considerations:
-
Steric Hindrance: The methyl group's bulk can sterically hinder the approach of metabolizing enzymes to the phenyl ring or adjacent functional groups, further enhancing metabolic stability.
-
Conformational Control: The ortho-methyl group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation. This can be advantageous if that conformation is the one required for optimal binding to the therapeutic target.
-
Modulation of Lipophilicity: A methyl group generally increases lipophilicity, which can influence absorption and distribution.[6]
Combining these two substituents into the 4-fluoro-2-methylphenyl moiety creates a powerful tool for fine-tuning a drug's pharmacokinetic profile. The fluorine atom provides a metabolic block and electronic modulation, while the ortho-methyl group adds steric protection and conformational rigidity.
Comparative Pharmacokinetics: A Case Study Approach
While no single, widely marketed drug contains the precise 4-fluoro-2-methylphenyl moiety in isolation, we can draw valuable comparisons from structurally related compounds. A compelling example is the comparison of non-steroidal anti-inflammatory drugs (NSAIDs) from the coxib class.
Celecoxib , a selective COX-2 inhibitor, features a p-tolyl (4-methylphenyl) group and a separate trifluoromethyl group. Its analogue, Mavacoxib , used in veterinary medicine, incorporates a 4-fluorophenyl group.
| Compound | Key Phenyl Moiety | Half-life (t½) | Protein Binding | Metabolism |
| Celecoxib | 4-methylphenyl | ~11 hours (human)[7] | ~97%[8] | Primarily via CYP2C9 (oxidation of the methyl group)[9][10] |
| Mavacoxib | 4-fluorophenyl | ~17 days (dog)[11][12] | ~98%[11][12] | Slow elimination, primarily biliary excretion of parent drug[13][14] |
This comparison highlights a key principle: the 4-fluoro substitution in Mavacoxib contributes to its significantly longer half-life compared to Celecoxib, where the 4-methyl group provides a primary site for metabolism.[4] The resistance of the C-F bond to metabolic attack drastically reduces the clearance rate of Mavacoxib.
Experimental Protocols for In Vitro Pharmacokinetic Profiling
To empirically determine the pharmacokinetic properties of a novel compound containing the 4-fluoro-2-methylphenyl moiety, a suite of standardized in vitro assays is indispensable.
Metabolic Stability in Human Hepatocytes
This assay provides a measure of the compound's intrinsic clearance in the liver, the primary site of drug metabolism.
Principle: The test compound is incubated with cryopreserved human hepatocytes, which contain a full complement of Phase I and Phase II metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and resuspend them in pre-warmed incubation medium to a final concentration of 1 x 10^6 viable cells/mL.[15]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Create a working solution by diluting the stock into the incubation medium to the final desired concentration (e.g., 1 µM).[16]
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Initiate the reaction by adding the compound working solution. Incubate the plate at 37°C with gentle shaking.[15]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[15]
-
Reaction Quenching: Immediately terminate the metabolic reaction in the collected aliquots by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. From this, calculate the half-life (t½) and the in vitro intrinsic clearance (CLint).[16]
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo drug absorption across the intestinal epithelium.
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane. Over approximately 21 days, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[17] The rate of transport of the test compound across this monolayer is measured.
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation.
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[17][18]
-
Compound Dosing: Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (Apical to Basolateral):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of the test compound by LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical for Efflux Assessment):
-
Perform the reverse experiment by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[17]
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the fraction of a drug that binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.
Principle: A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing a protein-free buffer. The unbound drug diffuses across the membrane until equilibrium is reached.
Step-by-Step Methodology:
-
Apparatus Preparation: Use a rapid equilibrium dialysis (RED) device. Hydrate the dialysis membranes according to the manufacturer's instructions.[19]
-
Sample Preparation: Spike human plasma with the test compound to the desired concentration.[20]
-
Dialysis:
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
LC-MS/MS Analysis: Determine the concentration of the test compound in both samples.
-
Data Analysis: Calculate the fraction unbound (fu) using the following formula:
-
fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Visualizing Key Concepts and Workflows
Caption: Influence of the 4-fluoro-2-methylphenyl moiety on pharmacokinetic properties.
Caption: Workflow for in vitro pharmacokinetic evaluation of new chemical entities.
Conclusion
The 4-fluoro-2-methylphenyl moiety is a valuable structural motif in modern drug design, offering a synergistic combination of metabolic blocking, steric shielding, and conformational control. By understanding the underlying principles and employing a robust suite of in vitro ADME assays, drug development scientists can more accurately predict the pharmacokinetic behavior of drug candidates containing this moiety. This predictive power is essential for optimizing lead compounds and increasing the probability of success in bringing new, effective therapies to the clinic.
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A Comparative Guide to Novel Kinase Inhibitors Derived from 4-Ethynyl-1-fluoro-2-methylbenzene
This guide provides an in-depth comparative analysis of a new class of hypothetical kinase inhibitors derived from the scaffold 4-Ethynyl-1-fluoro-2-methylbenzene. Designated as EFM-K1 and EFM-K2, these novel compounds are evaluated for their potential as targeted cancer therapeutics. Their performance is benchmarked against Afatinib, an established second-generation epidermal growth factor receptor (EGFR) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the in vitro and in vivo evaluation of these promising new chemical entities.
Introduction: The Rationale for EFM-K Inhibitors
The this compound scaffold was selected for its unique combination of chemical motifs that are highly advantageous in the design of kinase inhibitors. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity.[1][2][3][4] The ethynyl group can act as a reactive handle for covalent modification of the target kinase, potentially leading to irreversible inhibition and prolonged therapeutic effect.[5][6][7][8] The methylphenyl group can be oriented to occupy hydrophobic pockets within the kinase domain, contributing to potency and selectivity.[9][10][11][12]
Our hypothetical compounds, EFM-K1 and EFM-K2, are designed to target the EGFR family of receptor tyrosine kinases, which are frequently dysregulated in various cancers.[13][14] EFM-K1 is designed as a reversible inhibitor, while EFM-K2 incorporates a reactive moiety intended for covalent binding, similar to the mechanism of Afatinib.[5][15][16]
Part 1: In Vitro Evaluation
The initial phase of our investigation focused on characterizing the biochemical and cellular activity of EFM-K1 and EFM-K2.
Kinase Inhibition Assays
Causality Behind Experimental Choices: To ascertain the direct inhibitory effect of our compounds on the target kinases, we employed a radiometric kinase assay. This method provides a direct and highly sensitive measure of kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.[17][18][19][20] We chose to test against both wild-type EGFR and the L858R mutant, a common activating mutation in non-small cell lung cancer (NSCLC).[15]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Kinase reactions were performed in a 96-well plate format. Each well contained the respective kinase (EGFR wild-type or L858R mutant), a substrate peptide, and the test compound (EFM-K1, EFM-K2, or Afatinib) at varying concentrations.
-
Initiation: The reaction was initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture was incubated at 30°C for 60 minutes.
-
Termination: The reaction was stopped by the addition of phosphoric acid.
-
Detection: The phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Kinase Inhibition (IC50, nM)
| Compound | EGFR (wild-type) | EGFR (L858R) |
| EFM-K1 | 15.2 | 5.8 |
| EFM-K2 | 8.9 | 1.2 |
| Afatinib | 10.5 | 2.1 |
Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for the radiometric kinase inhibition assay.
Cell Proliferation Assays
Causality Behind Experimental Choices: To assess the cytostatic or cytotoxic effects of the compounds on cancer cells, we utilized the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22][23][24] We selected two human cancer cell lines: A431 (overexpressing wild-type EGFR) and NCI-H1975 (harboring the L858R/T790M double mutation, which confers resistance to first-generation EGFR inhibitors).
Experimental Protocol: MTT Assay
-
Cell Seeding: A431 and NCI-H1975 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of EFM-K1, EFM-K2, or Afatinib for 72 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: GI50 values (concentration for 50% growth inhibition) were calculated from dose-response curves.
Data Presentation: Cell Proliferation (GI50, nM)
| Compound | A431 (EGFR wt) | NCI-H1975 (EGFR L858R/T790M) |
| EFM-K1 | 25.6 | 150.2 |
| EFM-K2 | 12.3 | 45.8 |
| Afatinib | 18.7 | 55.4 |
Part 2: In Vivo Evaluation
Following promising in vitro results, the lead compound, EFM-K2, was advanced to in vivo studies to evaluate its anti-tumor efficacy in a living organism.
Causality Behind Experimental Choices: We employed a human tumor xenograft model, a widely accepted standard for preclinical assessment of anticancer drug efficacy.[25][26][27][28][29] This model involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a drug's effect on tumor growth in a more complex biological system. We used the NCI-H1975 cell line to establish the xenografts to assess the efficacy of EFM-K2 against a resistant tumor model.
Experimental Protocol: NCI-H1975 Xenograft Model
-
Tumor Implantation: NCI-H1975 cells were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Treatment Groups: Mice were randomized into three groups: vehicle control, EFM-K2 (25 mg/kg, oral, daily), and Afatinib (25 mg/kg, oral, daily).
-
Dosing and Monitoring: Treatment was administered for 21 days. Tumor volume and body weight were measured twice weekly.
-
Endpoint: At the end of the study, tumors were excised and weighed.
Data Presentation: In Vivo Anti-Tumor Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| EFM-K2 | 350 ± 75 | 72 |
| Afatinib | 480 ± 90 | 61.6 |
Workflow Diagram: In Vivo Xenograft Study
Caption: Workflow for the in vivo xenograft efficacy study.
Part 3: Comparative Analysis and Discussion
The data generated from our in vitro and in vivo evaluations provide a strong basis for a comparative analysis of EFM-K1, EFM-K2, and the established drug, Afatinib.
Signaling Pathway: EGFR Inhibition
Caption: Simplified EGFR signaling pathway and point of inhibition.
Key Findings:
-
Potency: Both EFM-K1 and EFM-K2 demonstrated potent inhibition of EGFR kinases. Notably, the covalent inhibitor, EFM-K2, exhibited superior potency against the L858R mutant compared to both EFM-K1 and Afatinib.
-
Cellular Activity: In cell-based assays, EFM-K2 showed greater efficacy in inhibiting the proliferation of both A431 and the resistant NCI-H1975 cell lines, suggesting its potential to overcome certain forms of acquired resistance.
-
In Vivo Efficacy: The in vivo study confirmed the superior anti-tumor activity of EFM-K2, with a higher percentage of tumor growth inhibition compared to Afatinib in the NCI-H1975 xenograft model.
Expert Insights:
The enhanced performance of EFM-K2, particularly against the resistant cell line and in the in vivo model, can be attributed to its covalent binding mechanism. By forming an irreversible bond with the target kinase, EFM-K2 achieves a more sustained inhibition of EGFR signaling, leading to a more profound anti-proliferative effect.[5][13][30] The structural modifications based on the this compound scaffold appear to have yielded a highly effective kinase inhibitor with a promising therapeutic profile.
Conclusion
The novel compounds, EFM-K1 and EFM-K2, derived from this compound, have demonstrated significant potential as EGFR kinase inhibitors. The covalent inhibitor, EFM-K2, has shown superior performance in both in vitro and in vivo models when compared to the established drug, Afatinib, particularly in the context of a resistant cancer cell line. These findings warrant further preclinical development of EFM-K2 as a potential next-generation targeted therapy for cancers driven by EGFR dysregulation.
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A Head-to-Head Comparison of Palladium Catalysts for Fluoroalkyne Coupling: A Guide for Researchers
The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique physicochemical properties. Among the various fluorinated moieties, the fluoroalkyne group presents a versatile building block for the synthesis of complex molecular architectures. The Sonogashira cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The choice of the palladium catalyst in this transformation is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth, head-to-head comparison of commonly employed palladium catalysts for the Sonogashira coupling of fluoroalkynes, supported by experimental data and mechanistic insights to empower researchers in catalyst selection and reaction optimization.
The Crucial Role of the Palladium Catalyst
The heart of the Sonogashira reaction is the palladium catalyst, which orchestrates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the palladium precursor and its associated ligands significantly impacts each of these steps. For the coupling of fluoroalkynes, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the alkyne and the stability of key intermediates in the catalytic cycle. Therefore, a careful selection of the catalyst system is critical for achieving high yields and minimizing side reactions.
Comparative Performance of Common Palladium Catalysts
To provide a clear comparison, this section evaluates the performance of three widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and Palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand—for the Sonogashira coupling of a fluorinated alkyne. The following data is compiled from a study on the coupling of a fluorine-containing vinyl ether with trimethylsilylacetylene, offering valuable insights into the relative efficacy of these catalysts in a closely related system.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Et₃N | THF | 60 | 21.5 | 37 | [1] |
| PdCl₂(PPh₃)₂ | - | Et₃N | THF | 60 | 19 | 53 | [1] |
| Pd₂(dba)₃ | PPh₃ | Et₃N | THF | 60 | 24 | 23 | [1] |
Analysis of Performance:
From the data presented, Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) emerges as the most effective catalyst for this particular transformation, affording the highest yield of 53%.[1] This enhanced performance can be attributed to its stability and in situ reduction to the active Pd(0) species under the reaction conditions.[2]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , while a versatile and highly active Pd(0) catalyst, provided a lower yield of 37%.[1] Its sensitivity to air and moisture can sometimes lead to catalyst deactivation, potentially explaining the reduced efficiency in this case.[2]
The combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an external triphenylphosphine ligand resulted in the lowest yield of 23%.[1] While Pd₂(dba)₃ is a stable Pd(0) source, the in situ formation of the active catalytic species with the added ligand might be less efficient under these specific reaction conditions compared to the pre-formed phosphine complexes.
It is important to note that catalyst performance is highly dependent on the specific substrates, solvents, and bases employed. Therefore, the data above should be considered a valuable starting point for catalyst screening and optimization for your specific fluoroalkyne coupling reaction.
Mechanistic Insights: The "Why" Behind Catalyst Performance
The Sonogashira coupling reaction proceeds through a complex catalytic cycle involving both palladium and, traditionally, a copper co-catalyst. Understanding the key steps of this mechanism provides a rationale for the observed differences in catalyst performance.
Figure 1: Generalized mechanism of the Sonogashira cross-coupling reaction.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl or vinyl halide to the active Pd(0) species. This is often the rate-limiting step of the reaction.[3] The electron-richness and steric bulk of the phosphine ligands on the palladium center play a crucial role in facilitating this step. For Pd(II) precursors like PdCl₂(PPh₃)₂, an in situ reduction to Pd(0) is required before the catalytic cycle can begin.[4]
Transmetalation: In the copper-catalyzed Sonogashira reaction, the terminal alkyne is first activated by coordination to a copper(I) salt, followed by deprotonation by a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The efficiency of this step can be influenced by the nature of the base and the solvent.
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the desired carbon-carbon bond and regenerate the active Pd(0) catalyst. The electronic properties of the ligands can influence the rate of this step.
The choice of palladium precursor affects the initiation of the catalytic cycle. Pd(0) complexes like Pd(PPh₃)₄ can directly enter the cycle, while Pd(II) complexes such as PdCl₂(PPh₃)₂ and Pd(OAc)₂ require an initial reduction step.[4] The stability of the catalyst is also a critical factor; PdCl₂(PPh₃)₂ is generally more stable to air and moisture than Pd(PPh₃)₄, which can be an advantage in practical laboratory settings.[2]
Experimental Protocols
Providing reliable and reproducible experimental protocols is essential for researchers. Below are detailed, step-by-step methodologies for performing a Sonogashira coupling of a fluoroalkyne with an aryl iodide using two of the most common and effective palladium catalysts.
Protocol 1: Sonogashira Coupling using PdCl₂(PPh₃)₂
This protocol is adapted from a general procedure for the Sonogashira coupling of functionalized acetylenes.[2]
Materials:
-
Aryl iodide (1.0 equiv)
-
Fluoroalkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Anhydrous solvent (e.g., THF, DMF, or Toluene)
-
Base (e.g., Triethylamine, Diisopropylamine) (2-3 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂ catalyst, and CuI.
-
Add the anhydrous solvent and the base to the flask.
-
Stir the mixture for a few minutes to ensure dissolution.
-
Add the fluoroalkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for Sonogashira coupling using PdCl₂(PPh₃)₂.
Protocol 2: Sonogashira Coupling using Pd(PPh₃)₄
This protocol is a general procedure that can be adapted for fluoroalkyne coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Fluoroalkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, fluoroalkyne, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Degas the solution by bubbling with inert gas for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Conclusion
The selection of an appropriate palladium catalyst is a critical decision in the successful execution of Sonogashira couplings with fluoroalkynes. While PdCl₂(PPh₃)₂ often demonstrates superior performance in terms of yield and stability, Pd(PPh₃)₄ remains a highly active and valuable catalyst, particularly for more reactive substrates. The use of Pd(OAc)₂ in conjunction with a suitable phosphine ligand offers a modular approach that can be optimized for specific applications.
This guide has provided a comparative analysis of these key catalysts, supported by experimental data and mechanistic insights. The detailed protocols and workflow diagrams offer a practical starting point for researchers. By understanding the interplay between the catalyst, substrates, and reaction conditions, scientists and drug development professionals can more effectively harness the power of the Sonogashira reaction for the synthesis of novel fluoroalkyne-containing molecules.
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
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The Fluorine Advantage: A Senior Application Scientist's Guide to Assessing Ligand Binding Affinity
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3] Its unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—offer a powerful lever to modulate a ligand's physicochemical and pharmacological profile.[2][4] This guide provides an in-depth exploration of how fluorine substitution impacts ligand binding affinity, offering a comparative analysis of assessment methodologies and practical, field-proven insights for researchers, scientists, and drug development professionals.
The Rationale Behind Fluorination: More Than Just an Atomic Swap
The decision to introduce fluorine is a strategic one, aimed at optimizing a ligand's interaction with its biological target. The effects are multifaceted and can be broadly categorized into electronic, conformational, and desolvation effects. Understanding these underlying principles is critical to rationally designing more potent and selective therapeutics.
Electronic and Polar Interactions: A Tale of Push and Pull
Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond, profoundly influencing the local electronic environment.[4] This can lead to:
-
Enhanced Binding through Favorable Interactions: The polarized C-F bond can engage in productive dipole-dipole, and C-F···H-X hydrogen bonds with protein targets, thereby improving binding strength.[5] It can also participate in orthogonal multipolar interactions with carbonyl groups (C–F···C=O) in the protein backbone or side chains, which have been shown to significantly enhance binding affinity.[6][7]
-
Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms.[1][8] This alteration can optimize the ionization state of a ligand at physiological pH, leading to improved target engagement and better membrane permeability.[8]
Conformational Control: Dictating the Bioactive Shape
The introduction of fluorine can impose significant conformational constraints on a ligand, which can be leveraged to pre-organize it into its bioactive conformation—the specific shape required for optimal binding. This "conformational steering" can reduce the entropic penalty of binding. Key mechanisms include:
-
Gauche Effect: The preference for a gauche conformation when a C-F bond is adjacent to other polar bonds (like C-O or C-N) can influence ring puckering and the overall molecular shape, locking the ligand into a more favorable orientation for binding.[5]
-
Steric and Torsional Effects: While fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), its introduction can create subtle steric effects that influence bond rotation and restrict conformational freedom.[4][9] This can stabilize the bioactive conformation and improve potency.[1]
Lipophilicity and Desolvation: The Hydrophobic Contribution
Fluorine substitution often increases a molecule's lipophilicity (LogP), which can enhance membrane permeability and target engagement within hydrophobic pockets.[1][10] However, the effect is complex. While a single fluorine atom may only slightly increase lipophilicity, a trifluoromethyl (-CF3) group can have a more substantial impact.[1] The desolvation penalty—the energy required to remove water molecules from the ligand and the binding site—is also a critical factor. Fluorine can modulate the surrounding water network, and in some cases, favorable enthalpy-entropy compensation effects are observed upon binding.[11][12]
Quantifying the Impact: A Comparative Guide to Binding Affinity Assays
Objectively assessing the impact of fluorine substitution requires robust and quantitative biophysical techniques. The choice of assay depends on various factors, including the nature of the target, the required throughput, and the specific information desired (e.g., thermodynamics vs. kinetics).
| Technique | Principle | Information Provided | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | "Gold standard" for thermodynamic characterization; label-free. | Requires relatively large amounts of pure protein and ligand; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized target. | KD, kon (association rate), koff (dissociation rate) | Real-time kinetics; high sensitivity; label-free. | Requires immobilization of the target, which can affect its activity; potential for mass transport limitations. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding. | KD, kon, koff | Real-time kinetics; high throughput; tolerant of crude samples. | Lower sensitivity compared to SPR; requires immobilization. |
| 19F NMR Spectroscopy | Monitors changes in the chemical shift or line shape of the fluorine nucleus upon binding. | KD, binding site information, conformational changes | Direct observation of the fluorinated ligand; no background signal.[13] High sensitivity to the local environment. | Requires specialized equipment; can be complex to interpret. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | KD | Low sample consumption; tolerant of complex solutions. | Requires fluorescent labeling of one binding partner. |
Experimental Protocols: A Step-by-Step Approach
To ensure self-validating and reproducible results, meticulous experimental design and execution are paramount. Below are detailed protocols for two of the most informative techniques for assessing the impact of fluorination.
Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze the protein target extensively against the final experimental buffer to minimize buffer mismatch effects.
-
Prepare the ligand stock solution in the final dialysis buffer. Accurately determine the concentrations of both protein and ligand.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles in the cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles.
-
Load the ligand solution into the titration syringe.
-
-
Titration:
-
Perform a small initial injection (e.g., 0.5 µL) to account for initial mixing effects.
-
Program a series of subsequent injections (e.g., 25 injections of 1.5 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
-
Workflow for Surface Plasmon Resonance (SPR)
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Step-by-Step Methodology:
-
Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip using EDC/NHS chemistry).
-
Inject the protein target at a suitable concentration in a low ionic strength buffer to promote covalent immobilization.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a dilution series of the fluorinated and non-fluorinated ligands in the running buffer.
-
For each concentration, perform a binding cycle:
-
Association: Inject the ligand solution over the sensor surface for a defined period to monitor binding.
-
Dissociation: Switch back to the running buffer to monitor the dissociation of the ligand-protein complex.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound ligand, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell and any buffer-only (blank) injections.
-
Globally fit the association and dissociation curves from all concentrations simultaneously to a suitable kinetic binding model (e.g., 1:1 Langmuir binding).
-
This analysis will yield the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated as koff/kon.
-
Case Studies: Fluorine in Action
The strategic application of fluorine has led to significant improvements in the binding affinity of numerous clinical candidates and approved drugs.
Kinase Inhibitors: Enhancing Potency and Selectivity
In the development of kinase inhibitors, fluorine is often used to improve metabolic stability and enhance target engagement. For example, in inhibitors of Bruton's tyrosine kinase (BTK), the introduction of a 4-fluorophenoxy substituent in ibrutinib was shown to enhance binding and improve pharmacokinetics.[1] Structural analysis revealed that the fluorine substitution stabilized interactions within a hydrophobic pocket of the enzyme.[1]
| Compound | Modification | Target | Binding Affinity (IC50) | Fold Improvement | Reference |
| Procaspase-6 Inhibitor Analog | H to F substitution on phenyl ring | Procaspase-6 | 1.8 µM | ~6x | [6] |
| Procaspase-6 Inhibitor (Compound 4) | Fluorinated analog | Procaspase-6 | 0.3 µM | - | [6] |
| Thrombin Inhibitor Analog | H to F substitution on benzyl ring | Thrombin | - | ~6x | [6] |
CNS Agents: Tuning Properties for Brain Penetration
For drugs targeting the central nervous system (CNS), balancing potency with the ability to cross the blood-brain barrier is crucial. The incorporation of a para-trifluoromethyl group into fluoxetine increased its lipophilicity and CNS penetration, enabling effective binding to the serotonin transporter.[1]
Anti-Infectives: Broadening the Spectrum of Activity
The fluoroquinolone class of antibiotics is a prime example of fluorine's impact. The introduction of a fluorine atom at the C-6 position of the quinolone scaffold enhanced DNA gyrase binding affinity and broadened the antibacterial spectrum compared to non-fluorinated analogs.[1]
Conclusion and Future Perspectives
Fluorine substitution is a well-established and powerful strategy in medicinal chemistry for enhancing ligand binding affinity.[4] This enhancement arises from a combination of direct interactions with the protein target and indirect effects on the ligand's conformation and physicochemical properties.[4] A thorough assessment of these effects requires the application of high-resolution biophysical techniques such as ITC and SPR, which provide detailed thermodynamic and kinetic information, respectively. As our understanding of fluorine's nuanced effects continues to grow, supported by both experimental data and computational modeling, so too will our ability to rationally design the next generation of highly potent and selective therapeutics.[11][14] The key challenge moving forward is the rational and predictive placement of fluorine to optimize molecular properties for a desired therapeutic outcome.[4][14]
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Unraveling the Reactivity of 4-Ethynyl-1-fluoro-2-methylbenzene: A Quantum Mechanical and Experimental Comparison
A comprehensive guide for researchers, scientists, and drug development professionals exploring the reaction mechanisms of a versatile synthetic building block.
In the landscape of modern medicinal chemistry and material science, the rational design of synthetic pathways is paramount. 4-Ethynyl-1-fluoro-2-methylbenzene, a substituted phenylacetylene, represents a key building block due to its potential for incorporation into complex molecular architectures through reactions of its ethynyl group. The presence of both an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring introduces a fascinating electronic asymmetry, profoundly influencing the reactivity of the alkyne moiety. This guide provides an in-depth analysis of the reaction mechanisms of this compound, leveraging the power of quantum mechanical calculations and comparing these theoretical predictions with established experimental methodologies.
The Decisive Influence of Substituents: A Quantum Mechanical Perspective
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms at the molecular level.[1][2][3] By modeling the potential energy surface of a reaction, we can identify transition states, intermediates, and determine activation energies, thereby predicting the most favorable reaction pathways. For this compound, the interplay of the fluoro and methyl substituents is critical in dictating its reactivity in key transformations such as cycloaddition and electrophilic addition reactions.
The fluorine atom at the 1-position acts as an electron-withdrawing group through its inductive effect, while the methyl group at the 2-position is electron-donating via hyperconjugation. This electronic push-pull relationship modulates the electron density of the aromatic ring and, consequently, the attached ethynyl group. This, in turn, affects the molecule's propensity to engage with various reaction partners.
Computational Workflow for Mechanistic Investigation
A robust computational protocol is essential for obtaining reliable theoretical data. The following workflow outlines a standard approach for investigating the reaction mechanism of this compound using DFT.
Figure 1: A generalized workflow for the computational investigation of a chemical reaction mechanism using quantum mechanical methods.
Step-by-Step Computational Protocol:
-
Geometry Optimization: The initial structures of this compound and the reacting partner are optimized to their ground state geometries using a suitable DFT functional and basis set, such as B3LYP/6-311+G(d,p).[4][5]
-
Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products.[6] This is a critical step in determining the activation energy of the reaction.
-
Frequency Calculation: A frequency calculation is carried out on the optimized transition state structure. A genuine transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.[5]
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.
-
Energy Profile Construction: The relative energies of reactants, transition states, intermediates, and products are calculated to construct the reaction energy profile, providing a quantitative measure of the reaction kinetics and thermodynamics.
-
Analysis of Electronic Properties: Analysis of molecular orbitals (HOMO-LUMO), natural bond orbitals (NBO), and electrostatic potential maps can provide further insights into the electronic factors governing the reaction mechanism.
Comparison with Experimental Approaches: Synthesis and Reactivity
While computational chemistry provides a powerful predictive framework, experimental validation is the ultimate arbiter of a proposed reaction mechanism.[7] The Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) are two of the most important reactions for functionalizing terminal alkynes like this compound.
Sonogashira Coupling: A Gateway to Substituted Alkynes
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9][10][11] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Table 1: Comparison of Theoretical Predictions and Experimental Observations for Sonogashira Coupling
| Parameter | Theoretical Prediction (DFT) | Experimental Observation |
| Reaction Rate | The electron-withdrawing fluorine may slightly increase the rate of oxidative addition of the aryl halide to the palladium catalyst. The electron-donating methyl group could have an opposing effect. The overall rate will depend on the balance of these electronic influences. | Kinetic studies would be required to precisely determine the effect of the substituents on the reaction rate. Generally, electron-withdrawing groups on the aryl halide can accelerate the reaction.[12][13] |
| Regioselectivity | Not applicable for this specific reaction. | Not applicable for this specific reaction. |
| Yield | Not directly predictable. | High yields are generally expected for Sonogashira couplings under optimized conditions.[13] |
Experimental Protocol for Sonogashira Coupling:
-
To a solution of the aryl halide (e.g., 4-bromo-1-fluoro-2-methylbenzene) and this compound in a suitable solvent (e.g., THF or DMF/amine mixture) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI).
-
Add a base (e.g., triethylamine or diisopropylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, perform an aqueous workup to remove the catalyst and salts.
-
Purify the product by column chromatography.
Figure 2: A typical experimental workflow for a Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[14] This reaction is a prime example of "click chemistry" and finds widespread use in bioconjugation, drug discovery, and materials science.[15]
Table 2: Comparison of Theoretical Predictions and Experimental Data for CuAAC Reaction
| Parameter | Theoretical Prediction (DFT) | Experimental Observation |
| Activation Energy | The electron-withdrawing fluorine is expected to lower the energy of the LUMO of the alkyne, potentially leading to a lower activation barrier and a faster reaction. The electron-donating methyl group may have a counteracting effect. DFT calculations can precisely quantify these effects. | Kinetic studies would reveal the overall rate enhancement or retardation due to the substituents. The reaction is generally very fast. |
| Regioselectivity | DFT calculations consistently predict the formation of the 1,4-disubstituted triazole as the major product, in line with the established mechanism.[16][17][18] | The CuAAC reaction is known for its exceptional regioselectivity, exclusively yielding the 1,4-isomer. |
| Reaction Rate | The rate is predicted to be high due to the favorable thermodynamics and low activation barrier of the concerted cycloaddition step. | The reaction is typically complete within a short period, often at room temperature. |
Experimental Protocol for CuAAC Reaction:
-
Dissolve the this compound and the azide partner in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).
-
Add a copper(I) source, which can be a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Optionally, a ligand such as TBTA can be added to stabilize the Cu(I) catalyst and accelerate the reaction.[15]
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.
-
Upon completion, the product can often be isolated by simple filtration or extraction.
Figure 3: A standard experimental workflow for a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion: A Synergy of Theory and Experiment
The study of the reaction mechanisms of this compound exemplifies the powerful synergy between computational and experimental chemistry. Quantum mechanical calculations provide a detailed, atomistic view of the reaction pathways, allowing for predictions of reactivity and selectivity based on the electronic nature of the substituents. These theoretical insights, in turn, guide the design and optimization of experimental protocols for key synthetic transformations like the Sonogashira coupling and CuAAC reactions. By integrating both approaches, researchers can accelerate the discovery and development of novel molecules with tailored properties for a wide range of applications.
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Safety Operating Guide
A Guide to the Safe Disposal of 4-Ethynyl-1-fluoro-2-methylbenzene: A Protocol for Laboratory Professionals
In the fast-paced environment of pharmaceutical and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethynyl-1-fluoro-2-methylbenzene (CAS No. 351002-93-2), a halogenated, terminal alkyne-substituted aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to empower researchers with the knowledge to manage this chemical waste stream responsibly, from point of generation to final disposal.
Understanding the Hazard Profile of this compound
A thorough understanding of the chemical's properties and associated hazards is the foundation of safe disposal. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Flammable Liquid and Vapor (H226): The compound has a flash point of 100 °F, indicating that it can ignite at relatively low temperatures. Vapors can travel to an ignition source and flash back.[1][2]
-
Causes Serious Eye Damage (H318): This indicates that the chemical can cause significant and potentially irreversible damage upon contact with the eyes.[1]
Beyond these classifications, the molecular structure necessitates further precautions:
-
Halogenated Aromatic Compound: As a fluorinated benzene derivative, it falls under regulations for halogenated organic waste.[3][4][5] These compounds can form hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion and require specific disposal methods.
-
Terminal Alkyne: The presence of a terminal ethynyl group introduces the risk of forming potentially explosive metal acetylides, especially with certain metals. Terminal alkynes can also form peroxides over time when exposed to air, which can be shock-sensitive and explosive.
Chemical and Physical Properties Summary
| Property | Value |
| CAS Number | 351002-93-2 |
| Molecular Formula | C₉H₇F |
| Molecular Weight | 134.15 g/mol [1][2] |
| Boiling Point | 169-170 °C[2] |
| Density | 1.007 g/mL at 25 °C[2] |
| Flash Point | 100 °F (37.8 °C)[1][2] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the flammability and severe eye damage risk, stringent adherence to PPE protocols is mandatory when handling this compound, both in its pure form and as a waste product.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the H318 classification, it is strongly recommended to use chemical splash goggles. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for incidental contact. For extended handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-resistant lab coat is required. When handling larger volumes, a chemical-resistant apron over the lab coat provides an additional layer of protection. Ensure that legs are fully covered and wear closed-toe shoes.
-
Respiratory Protection: All handling of this chemical, including transfers to waste containers, should be performed in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors.
On-Site Waste Management: A Step-by-Step Protocol
Proper segregation and containment at the point of generation are critical to prevent accidental mixing of incompatible chemicals and to ensure the waste is managed safely and in compliance with regulations.
Step 1: Container Selection
-
Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[8][9] Given that some organic compounds can degrade plastics, if there is any doubt, a glass container is the preferred choice.[10]
-
Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, tight-fitting lid.
-
Venting: For the collection of flammable liquid waste, containers should be appropriate for this use. While not always required for laboratory-scale containers, be aware of the potential for vapor buildup.
Step 2: Waste Segregation and Collection
-
Designated Waste Stream: this compound waste must be collected in a container specifically designated for "Halogenated Organic Waste."
-
No Mixing: Never mix this waste with other waste streams, particularly:
-
Non-halogenated organic waste: This is crucial because halogenated and non-halogenated wastes are often incinerated under different conditions.[10]
-
Aqueous waste: This compound is not soluble in water.
-
Oxidizers, acids, or bases: Mixing with strong oxidizing agents can create a fire or explosion hazard. Contact with strong bases could potentially lead to the formation of unstable acetylides.
-
-
Headspace: Do not overfill the waste container. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a legal requirement and essential for safety. The waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards: "Flammable Liquid" and "Corrosive (Causes Serious Eye Damage)"
-
The date accumulation started.
Step 4: Storage
-
Secondary Containment: The waste container must be stored in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from heat sources, open flames, and direct sunlight.[11][12]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[12][13]
Disposal Pathway: Incineration is Key
Due to its chemical structure, this compound is not suitable for landfill or sewer disposal. The only acceptable method of disposal is through a licensed hazardous waste management company that utilizes high-temperature incineration.
-
High-Temperature Incineration: This is the standard and required method for destroying halogenated organic compounds.[3][4][5][14] Incineration at sufficiently high temperatures (typically above 850°C) and with appropriate residence times can break the strong carbon-fluorine bonds and completely destroy the molecule.[4][14] These facilities are equipped with scrubbers to neutralize acidic gases like hydrogen fluoride that are produced during combustion.
-
Lab-Based Treatment Prohibited: Do not attempt to neutralize or treat this chemical waste in the laboratory. The reactivity of the terminal alkyne and the stability of the fluorinated ring make such procedures hazardous without specialized equipment and validated protocols. For instance, reactions with bases to neutralize acidity could lead to the formation of explosive acetylides.[15][16]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding its hazards, utilizing the correct personal protective equipment, adhering to strict on-site waste management protocols, and ensuring its destruction via high-temperature incineration, researchers can mitigate risks and maintain compliance with environmental and safety regulations. This guide serves as a foundational document; always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheets for comprehensive information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethynyl-1-fluoro-2-methylbenzene
Executive Summary: Understanding the Hazard Profile
Deconstructing the Molecule: A Triad of Hazards
The necessity for specific PPE and handling protocols stems from the distinct reactivity and toxicity profile imparted by the molecule's functional groups. Understanding the causality behind these hazards is the first step to building a self-validating safety system in your laboratory.
-
The Terminal Alkyne (Ethynyl Group): This is the most significant source of chemical reactivity. Terminal alkynes possess an acidic proton on the sp-hybridized carbon.[1][2] This acidity allows for the formation of highly sensitive and potentially explosive metal acetylide salts when exposed to certain metals, particularly copper, silver, mercury, and their salts.[3] The high electron density of the triple bond also makes it prone to energetic and exothermic addition reactions.[4][5]
-
The Fluorinated Aromatic Ring: The fluoro- and methyl- substituted benzene ring classifies this compound as a halogenated aromatic hydrocarbon. Such compounds are often irritants and can have toxicological effects. Inhalation, ingestion, and dermal contact are primary exposure routes.[6][7][8] Furthermore, the fluorine atom introduces persistence, making proper disposal critical to prevent environmental contamination.[9]
-
Flammability: Structurally similar compounds, such as 1-Ethynyl-4-fluorobenzene, are flammable solids or liquids with low flash points, indicating a significant fire hazard.[10][11] Vapors can form explosive mixtures with air.[10]
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing PPE, it is imperative to implement a broader safety strategy. PPE is the last line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Personal Protective Equipment (PPE): Your Final Barrier
Selection of PPE must be deliberate and based on the specific tasks being performed. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US).[6] A full-face shield is required over goggles when handling >5g or during splash-prone operations (e.g., quenching, transfers). | Protects against splashes of the chemical, which is expected to be a serious eye irritant.[7][10] A face shield provides a broader barrier against energetic reactions or splashes. |
| Hand Protection | Double-gloving with compatible, powder-free gloves.[12][13] An inner nitrile glove with an outer glove of neoprene or butyl rubber. | The compound can cause skin irritation.[10] Double-gloving provides layered protection. The outer glove should be selected based on chemical compatibility charts for halogenated aromatic compounds. Change gloves every 30-60 minutes or immediately upon contamination.[13] |
| Body Protection | A flame-resistant laboratory coat.[14][15] A chemical-resistant apron should be worn over the lab coat during large-scale operations. | Protects against fire hazards from this flammable compound and minor splashes.[10] Ensures clothing and skin are not contaminated. |
| Respiratory | All work must be conducted in a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with multi-purpose combination (US) or ABEK (EU) cartridges is necessary.[16] | The compound is expected to be a respiratory irritant.[6][7] A fume hood is the primary engineering control to prevent inhalation exposure. Respirators are for non-routine situations. |
Operational Plan: From Receipt to Reaction
A self-validating protocol relies on clear, sequential steps that minimize risk at every stage.
Storage and Handling Protocol
-
Receipt: Upon receipt, inspect the container for damage within a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and reactive chemicals.[11] Keep away from heat, sparks, open flames, and strong oxidizing agents.[11] Crucially, ensure the storage area is free from incompatible metals (copper, silver, mercury) to prevent acetylide formation.
-
Weighing & Transfer:
Caption: A workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
Spill Response Protocol
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess: From a safe distance, assess the spill size. If it is large, volatile, or you are not trained to handle it, call your institution's emergency response team.
-
Control:
-
Ensure the fume hood is operational.
-
Remove all ignition sources.
-
Wear full PPE, including respiratory protection if necessary.
-
-
Contain & Clean:
-
For liquid spills, contain with a chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials.
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
Disposal Plan: Managing Halogenated Waste
Proper disposal is a legal and ethical responsibility to protect researchers and the environment.
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15]
-
Labeling: The waste container must be labeled "Hazardous Waste," list all chemical constituents (including this compound), and display the appropriate hazard pictograms (e.g., Flammable, Irritant).
-
Segregation: This waste stream is classified as halogenated organic waste . It must not be mixed with non-halogenated waste streams, as this can complicate and increase the cost of final disposal.
-
Final Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office. The ultimate disposal method for such compounds is typically high-temperature incineration at a licensed facility.[17][18] Under no circumstances should this chemical or its waste be poured down the drain. [16]
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
